molecular formula C6H14FO3P B1672237 Diisopropyl fluorophosphate CAS No. 55-91-4

Diisopropyl fluorophosphate

Cat. No.: B1672237
CAS No.: 55-91-4
M. Wt: 184.15 g/mol
InChI Key: MUCZHBLJLSDCSD-UHFFFAOYSA-N
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Description

Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998)
Diisopropyl fluorophosphate is a dialkyl phosphate.
An irreversible cholinesterase inhibitor with actions similar to those of echothiophate. It is a powerful miotic used mainly in the treatment of glaucoma. Its vapor is highly toxic and it is recommended that only solutions in arachis oil be used therapeutically. (From Martindale, The Extra Pharmacopoeia, 29th ed, p1330)
Isoflurophate is a synthetic dialkyl phosphate compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless or faintly yellow oily liquid with a weak fruity odor, and exposure occurs by inhalation, ingestion, or contact.
A di-isopropyl-fluorophosphate which is an irreversible cholinesterase inhibitor used to investigate the NERVOUS SYSTEM.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane
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InChI

InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3
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InChI Key

MUCZHBLJLSDCSD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(=O)(OC(C)C)F
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Molecular Formula

C6H14FO3P
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DSSTOX Substance ID

DTXSID1040667
Record name Diisopropyl fluorophosphate
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Molecular Weight

184.15 g/mol
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Physical Description

Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998), Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline], Liquid
Record name ISOFLUORPHATE
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Boiling Point

144 °F at 9 mmHg (EPA, 1998), 62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation)
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Solubility

Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils, Sol in ether, SOL IN ALCOHOL, Soluble in organic solvents, fuel and lubricants., 6.78e+00 g/L
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Density

1.055 (EPA, 1998) - Denser than water; will sink, 1.055
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Vapor Density

6.4 (Air= 1)
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Vapor Pressure

0.579 mmHg at 68 °F (EPA, 1998), 0.57 [mmHg], 0.579 mm Hg @ 20 °C
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Color/Form

Liquid, CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID, Oily liquid

CAS No.

55-91-4
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Melting Point

-116 °F (EPA, 1998), -82 °C
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Foundational & Exploratory

Diisopropyl Fluorophosphate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and physiological mechanism of action of Diisopropyl fluorophosphate (B79755) (DFP). It is intended to serve as a comprehensive resource, detailing the molecular interactions, downstream signaling consequences, and relevant experimental methodologies for studying this potent organophosphorus compound.

Core Mechanism of Action: Irreversible Enzyme Inhibition

Diisopropyl fluorophosphate (DFP) is a powerful neurotoxin and a well-characterized surrogate for highly toxic G-series nerve agents like sarin.[1] Its primary mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] DFP also targets a broader class of enzymes known as serine proteases.[3]

The core of DFP's inhibitory action lies in its structural mimicry of the transition state of substrates for these enzymes. The mechanism proceeds as follows:

  • Formation of a Reversible Complex: DFP first forms a reversible Michaelis-like complex with the target enzyme, positioning itself within the active site.[4]

  • Nucleophilic Attack: A highly reactive serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic phosphorus atom of DFP.[1][5]

  • Covalent Phosphorylation: This attack results in the formation of a stable, covalent phosphonyl-enzyme conjugate at the active site serine.[6][7] Simultaneously, the fluorine atom is eliminated as a leaving group, typically as hydrofluoric acid.[8]

  • Irreversible Inactivation: The resulting diisopropyl-phosphonylated enzyme is extremely stable and catalytically inactive.[2][9] The regeneration of the active enzyme is negligible, meaning that recovery of function requires the de novo synthesis of new enzyme molecules.[10]

This process of irreversible inactivation is time-dependent and can be characterized by kinetic constants such as the inhibition constant (Ki) for the initial reversible binding and the rate of inactivation (kinact).[9]

A critical aspect of DFP's interaction with AChE is a process known as "aging." This refers to a time-dependent dealkylation of one of the isopropyl groups from the phosphonyl-enzyme conjugate.[7] This "aged" complex is even more stable and is completely resistant to reactivation by standard oxime antidotes like pralidoxime.[11]

Impact on Cholinergic Neurotransmission

The inhibition of AChE is the principal cause of DFP's acute toxicity.[10] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates its signal.[6] By irreversibly inactivating AChE, DFP leads to the accumulation of ACh at cholinergic synapses and neuroeffector junctions.[6][12]

This excess ACh continuously stimulates both muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis characterized by:[6][12]

  • Muscarinic Effects: (SLUDGE/BBB mnemonic) Salivation, Lacrimation, Urination, Diarrhea, GI upset, Emesis, plus Bradycardia, Bronchospasm, and Bronchorrhea.[13]

  • Nicotinic Effects: Muscle fasciculations (twitches) that progress to flaccid paralysis due to depolarizing blockade and receptor desensitization at the neuromuscular junction.[11]

Paralysis of the respiratory muscles is the ultimate cause of death in acute, high-dose organophosphate poisoning.[11]

Inhibition of Other Serine Proteases

Beyond acetylcholinesterase, DFP is a broad-spectrum inhibitor of various serine proteases, enzymes that utilize a serine residue for catalysis.[3][14] This property makes it a useful tool in biochemical research for identifying and characterizing such enzymes. Notable serine proteases inhibited by DFP include:

  • Trypsin and Chymotrypsin[3][8][15]

  • Thrombin[3]

  • Leukocyte and Pancreatic Elastase[3]

  • Cathepsin G[3]

  • Plasmin[3]

The inhibition of these enzymes occurs via the same covalent phosphorylation mechanism as with AChE.[8]

Quantitative Data on DFP Inhibition

The following table summarizes key quantitative parameters related to the inhibitory activity and toxicity of this compound.

ParameterTarget/SystemValueSpeciesReference(s)
IC50 Acetylcholinesterase (AChE)0.78 ± 0.01 µMRat (in hippocampal slices)[10]
ED50 Somite Disruption70 µMZebrafish (embryo)[14]
LD50 Acute Oral Toxicity1.3 mg/kgRat[3]

Note: Specific kinetic constants such as kinact and Ki for DFP are determined through specialized kinetic studies. While the mechanism involving these constants is well-established[4][9], a consolidated table of these specific values for DFP across multiple enzymes was not available in the searched literature.

Signaling Pathways and Experimental Workflows

Visualization of Cholinergic Signaling Disruption by DFP

The diagram below illustrates the normal cholinergic synapse and the disruptive effect of DFP, leading to the overactivation of downstream signaling pathways through muscarinic and nicotinic receptors.

DFP-Induced Disruption of Cholinergic Signaling cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_legend Legend Choline Choline ACh_synthesis ACh Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle Vesicle Synaptic Vesicle ACh_vesicle->Vesicle ACh_synapse ACh Vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Binds to nAChR Nicotinic AChR (Ion Channel) ACh_synapse->nAChR Over-stimulation due to excess ACh mAChR Muscarinic AChR (GPCR) ACh_synapse->mAChR Choline_synapse Choline AChE->Choline_synapse Hydrolysis Acetate_synapse Acetate AChE->Acetate_synapse DFP DFP DFP->AChE Irreversible Inhibition Choline_synapse->Choline Reuptake Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx GPCR_activation Gq/11 Activation mAChR->GPCR_activation Depolarization Depolarization & Muscle Contraction Ion_Influx->Depolarization PLC PLC Activation GPCR_activation->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release key1 Normal Pathway key2 Inhibitory Action key3 Result of Inhibition

Caption: DFP irreversibly inhibits AChE, causing ACh accumulation and receptor over-stimulation.

Visualization of a General Experimental Workflow

The diagram below outlines a typical workflow for the comprehensive investigation of DFP's effects, from initial in vitro characterization to in vivo toxicological and functional assessment.

Experimental Workflow for DFP Investigation cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Animal Model Studies Enzyme_Source Source of Enzyme (e.g., purified AChE, tissue homogenate) Ellman_Assay AChE Activity Assay (Ellman's Method) Enzyme_Source->Ellman_Assay DFP_Prep DFP Preparation (Serial Dilutions) DFP_Prep->Ellman_Assay Kinetics Kinetic Analysis (IC50, Ki, kinact) Ellman_Assay->Kinetics Animal_Model Animal Model (e.g., Rat, Mouse) Kinetics->Animal_Model Inform Dosing DFP_Admin DFP Administration (e.g., s.c., i.p.) Animal_Model->DFP_Admin Toxicity Acute Toxicity (LD50 Determination) DFP_Admin->Toxicity Microdialysis In Vivo Microdialysis (Hippocampus, Striatum) DFP_Admin->Microdialysis Electrophysiology Electrophysiology (EMG / NCS) DFP_Admin->Electrophysiology Toxicity->Microdialysis Select Sub-lethal Dose Toxicity->Electrophysiology HPLC ACh Measurement (HPLC-ECD / LC-MS) Microdialysis->HPLC Analysis Data Analysis (CMAP, Decrement) Electrophysiology->Analysis

Caption: A multi-phase workflow to study DFP, from enzyme kinetics to in vivo effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DFP. The following protocols are based on established methods cited in the literature.

Spectrophotometric Assay for AChE Inhibition (Ellman's Method)

This protocol measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis, which reacts with DTNB to produce a colored compound.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs light at 412 nm. The rate of color formation is proportional to AChE activity.

  • Materials and Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • Acetylcholinesterase (AChE) solution (from electric eel, human recombinant, or tissue homogenate)

    • Acetylthiocholine Iodide (ATCI) solution (Substrate)

    • DTNB solution (Ellman's Reagent)

    • This compound (DFP) stock solution and serial dilutions in a suitable solvent (e.g., isopropanol)

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of kinetic measurements at 412 nm

  • Methodology (96-well plate format):

    • Plate Setup: Designate wells for blanks (no enzyme), controls (enzyme + solvent), and test samples (enzyme + DFP at various concentrations).

    • Reagent Addition: To each well, add reagents in the following order:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 20 µL of AChE solution (for control and test wells) or buffer (for blank wells).

      • 20 µL of DFP solution (for test wells) or solvent (for control wells).

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for the time-dependent inhibition of AChE by DFP.

    • Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 412 nm. Record readings every minute for 10-15 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time plot.

      • Calculate the percent inhibition for each DFP concentration: % Inhibition = (1 - (V_DFP / V_control)) * 100.

      • Plot the percent inhibition against the logarithm of DFP concentration to determine the IC50 value.

Electrophysiological Assessment of Neuromuscular Junction Function

This protocol assesses the functional consequences of AChE inhibition at the neuromuscular junction (NMJ).

  • Principle: The accumulation of ACh at the NMJ due to DFP leads to characteristic changes in muscle electrical activity, which can be measured using electromyography (EMG) and repetitive nerve stimulation (RNS). A single nerve stimulus can evoke repetitive compound muscle action potentials (CMAPs), and RNS can reveal a decrement-increment response, indicative of receptor desensitization and depolarizing block.[2][16]

  • Materials and Reagents:

    • Anesthetized animal model (e.g., rat)

    • Electrophysiology recording system (amplifier, stimulator, recording electrodes)

    • Stimulating electrodes (for nerve stimulation)

    • Recording electrodes (surface or needle, for muscle recording)

    • DFP solution for administration

  • Methodology:

    • Animal Preparation: Anesthetize the animal and maintain its body temperature. Expose the nerve-muscle preparation of interest (e.g., sciatic nerve and gastrocnemius muscle, or phrenic nerve and diaphragm).[11]

    • Electrode Placement: Place stimulating electrodes on the motor nerve and recording electrodes over the belly of the corresponding muscle.

    • Baseline Recording: Before DFP administration, record baseline neuromuscular responses.

      • Single Supramaximal Stimulation: Deliver a single electrical pulse to the nerve and record the resulting CMAP from the muscle.

      • Repetitive Nerve Stimulation (RNS): Deliver trains of stimuli at low (e.g., 2-3 Hz) and high (e.g., 20-50 Hz) frequencies and record the series of CMAPs.

    • DFP Administration: Administer a sub-lethal dose of DFP and allow time for its effects to manifest.

    • Post-DFP Recording: Repeat the single stimulation and RNS protocols at various time points after DFP administration.

    • Data Analysis:

      • Analyze single-stimulus recordings for the appearance of repetitive CMAPs (doublets, multiplets).[16]

      • Analyze RNS recordings by comparing the amplitude of the fourth or fifth CMAP to the first. Look for a decrement at low frequencies and a characteristic decrement-increment pattern at high frequencies.[2]

      • Quantify the degree of decrement as a percentage change from the initial CMAP amplitude.

Acute Oral Toxicity Determination (LD50)

This protocol follows the principles of the OECD Test Guidelines (e.g., TG 423 or 425) to determine the median lethal dose (LD50) of DFP.

  • Principle: The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure where groups of animals are dosed at one of several fixed dose levels. The outcome (mortality or survival) determines the subsequent step, allowing for classification of the substance and an estimation of the LD50 range with a minimal number of animals.[17]

  • Materials and Reagents:

    • Healthy, young adult rodents (preferably rats, single-sex, typically females), nulliparous and non-pregnant.[17]

    • DFP formulation suitable for oral gavage.

    • Appropriate caging and environmental controls.

  • Methodology (Adapted from OECD TG 423):

    • Animal Preparation: Acclimatize animals to laboratory conditions. Fast animals prior to dosing (e.g., withhold food overnight for rats, but not water).[17]

    • Dose Level Selection: Based on available information, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Dosing (Step 1): Administer the selected starting dose of DFP to a group of 3 animals by oral gavage.[17]

    • Observation: Observe animals closely for signs of toxicity, particularly during the first few hours post-dosing and at least daily thereafter for a total of 14 days. Record all signs of toxicity, time of onset, duration, and severity, as well as time of death if it occurs.

    • Stepwise Procedure:

      • If 2 or 3 animals die: The test is stopped, and the substance is classified at that dose level.

      • If 0 or 1 animal dies: Proceed to the next higher dose level with another group of 3 animals.

      • If the outcome is uncertain: A second group of 3 animals may be dosed at the same level. The outcome is then based on the cumulative result of all 6 animals.

    • Data Analysis: The results allow for the classification of the substance into a GHS toxicity category and provide a range for the LD50 value.[17] All clinical signs, body weight changes, and gross necropsy findings should be reported.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diisopropyl fluorophosphate (DFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of Diisopropyl fluorophosphate (B79755) (DFP). DFP is a potent organophosphorus compound widely utilized in research as a surrogate for nerve agents and as a tool to study acetylcholinesterase inhibition and neurotoxicity. This document offers detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support its application in research and drug development.

Chemical and Physical Properties

Diisopropyl fluorophosphate (DFP), also known as isoflurophate, is a colorless, oily liquid.[1] It is a highly toxic compound and should be handled with extreme caution in a laboratory setting. DFP is stable but will undergo hydrolysis when exposed to moisture.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₄FO₃P[1]
Molar Mass 184.15 g/mol [1]
Melting Point -82 °C[2]
Boiling Point 183 °C (at 1013 mbar)[1]
62 °C (at 9 mmHg)[2]
Density 1.055 g/mL[2]
Vapor Pressure 0.579 mmHg (at 20 °C)[2]
Solubility in Water 1.54% w/w (at 25 °C, with decomposition)[2]
Solubility in other solvents Soluble in vegetable oils; not very soluble in mineral oils.[2]

Synthesis of this compound

DFP can be synthesized through various methods. Below are protocols for a one-pot synthesis and a traditional multi-step synthesis.

Experimental Protocol: One-Pot Synthesis

This method provides a high-purity yield of DFP from diisopropyl phosphite (B83602).[3]

Materials:

Procedure:

  • Add 8.17 g (140.9 mmol) of potassium fluoride to a solution of 1,3-dichloro-5,5-dimethylhydantoin in 300 mL of acetonitrile.

  • Stir the mixture at room temperature for one hour.

  • In a separate flask, dissolve 18 g (108 mmol) of diisopropyl phosphite in 100 mL of acetonitrile.

  • Add the diisopropyl phosphite solution to the reaction mixture all at once.

  • Stir the resulting mixture for 30 minutes. A white precipitate will form.

  • Remove the precipitate by filtration over diatomaceous earth, followed by filtration through a 0.45 μm PTFE membrane filter.

  • Concentrate the crude product and purify by distillation at 63 °C and 8 mmHg.

  • This should yield approximately 13.7 g (68% yield) of clear, colorless DFP with a purity of 99% as determined by ¹H and ³¹P NMR.[3]

G cluster_reactants Reactants cluster_process Process Diisopropyl_phosphite Diisopropyl phosphite Addition Add Diisopropyl phosphite Diisopropyl_phosphite->Addition KF Potassium fluoride (KF) Mixing Mix KF and DCDMH in Acetonitrile KF->Mixing DCDMH 1,3-dichloro-5,5- dimethylhydantoin DCDMH->Mixing Acetonitrile Acetonitrile (solvent) Acetonitrile->Mixing Mixing->Addition Stirring Stir for 30 mins Addition->Stirring Filtration Filter precipitate Stirring->Filtration Distillation Vacuum Distillation Filtration->Distillation Product This compound (DFP) Distillation->Product

Caption: One-pot synthesis workflow for this compound.

Traditional Multi-Step Synthesis

This method involves the chlorination of diisopropylphosphite followed by fluorination.[4]

Steps:

  • Formation of Diisopropylphosphite: React isopropyl alcohol with phosphorus trichloride.

  • Chlorination: The formed diisopropylphosphite is then chlorinated.

  • Fluorination: The chlorinated intermediate is reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding this compound.

Chemical Analysis and Purity Determination

The purity of synthesized DFP can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Purity Determination by NMR

Procedure:

  • Accurately weigh the DFP sample into a standard NMR tube.

  • Add a predetermined volume of a suitable deuterated solvent (e.g., acetonitrile-d₃).

  • For absolute quantification, add a known amount of an internal standard.

  • Acquire ¹H and ³¹P NMR spectra.

  • Process the spectra, including phasing and baseline correction.

  • Integrate the signals of interest for both the analyte and the internal standard.

  • Calculate the purity based on the ratio of the integrals, the number of protons, and the molecular weights of the analyte and the standard.[5][6]

Experimental Protocol: Analysis by GC-MS

Procedure:

  • Prepare a solution of the DFP sample in a suitable solvent.

  • For quantification in biological matrices like plasma or brain tissue, a headspace solid-phase microextraction (HS-SPME) method can be used for sample preparation.[7]

  • Inject the sample into a gas chromatograph equipped with a suitable column.

  • The separated components are then introduced into a mass spectrometer for detection and identification.

  • The mass spectrum of DFP will show a characteristic fragmentation pattern that can be used for confirmation.

Biological Activity and Mechanism of Action

DFP is a potent and irreversible inhibitor of acetylcholinesterase (AChE) and other serine proteases.[1][8]

Acetylcholinesterase Inhibition

The primary mechanism of DFP's toxicity is the irreversible inhibition of AChE. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state known as a cholinergic crisis.[1]

DFP Diisopropyl fluorophosphate (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate ACh->Choline_Acetate ACh_accumulation ACh Accumulation in Synapse ACh->ACh_accumulation Cholinergic_receptors Cholinergic Receptors ACh_accumulation->Cholinergic_receptors Binds to Overstimulation Receptor Overstimulation Cholinergic_receptors->Overstimulation Cholinergic_crisis Cholinergic Crisis Overstimulation->Cholinergic_crisis

Caption: DFP's mechanism of action on acetylcholinesterase.

Inhibition of Other Serine Proteases

DFP also inhibits a range of other serine proteases, including trypsin, chymotrypsin, and thrombin.[1] This property makes it a useful tool in biochemical research for studying the function of these enzymes.

Table 2: Inhibition of Various Serine Proteases by DFP

EnzymeHalf-time for inhibition (s) at 1 mM DFPReference
Trypsin43[9]
Chymotrypsin2.8[9]
Glutamyl endopeptidase I>300[9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay

This spectrophotometric assay is based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE)

  • This compound (DFP)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine (ATCh) solution (10 mM)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of DFP in a suitable solvent.

  • In a 96-well plate, add 20 µL of the DFP working solutions to the respective wells. Include control wells with solvent only.

  • Add 140 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

  • Add 20 µL of the AChE solution to each well to initiate the pre-incubation.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow for enzyme inhibition.

  • Following pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.

  • Initiate the enzymatic reaction by adding 10 µL of the 10 mM ATCh solution to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader, taking readings every minute for 10-15 minutes.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Signaling Pathways Affected by DFP

DFP's inhibition of acetylcholinesterase triggers a cascade of events that affect various signaling pathways.

Cholinergic Signaling Pathway

The primary effect of DFP is the hyperactivation of the cholinergic system due to the accumulation of acetylcholine. This affects both muscarinic and nicotinic acetylcholine receptors, leading to a wide range of physiological effects.

DFP DFP AChE AChE DFP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh No Hydrolysis mAChR Muscarinic Receptors ACh->mAChR Activates nAChR Nicotinic Receptors ACh->nAChR Activates G_protein G-protein activation mAChR->G_protein Ion_channel Ion Channel Opening nAChR->Ion_channel Second_messengers Second Messengers (IP3, DAG, cAMP) G_protein->Second_messengers Ca_influx Ca²⁺ Influx Ion_channel->Ca_influx Cellular_response Cellular Response Second_messengers->Cellular_response Ca_influx->Cellular_response

Caption: Overview of the cholinergic signaling pathway affected by DFP.

Neuroinflammation Signaling Pathway

DFP exposure can induce a significant neuroinflammatory response in the brain, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[11][12]

DFP DFP Exposure Cholinergic_Stress Cholinergic Stress DFP->Cholinergic_Stress Microglia_Activation Microglia Activation Cholinergic_Stress->Microglia_Activation Astrocyte_Activation Astrocyte Activation Cholinergic_Stress->Astrocyte_Activation Cytokine_Release Pro-inflammatory Cytokine Release Microglia_Activation->Cytokine_Release Astrocyte_Activation->Cytokine_Release TNFa TNF-α Cytokine_Release->TNFa IL1b IL-1β Cytokine_Release->IL1b IL6 IL-6 Cytokine_Release->IL6 Neuroinflammation Neuroinflammation TNFa->Neuroinflammation IL1b->Neuroinflammation IL6->Neuroinflammation

Caption: DFP-induced neuroinflammation signaling pathway.

Toxicology

DFP is a highly toxic compound, and its lethal dose varies depending on the species and the route of administration.

Table 3: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD₅₀Reference
RatOral6 mg/kg[13]
RatIntraperitoneal1280 µg/kg[2]
RatIntramuscular1800 µg/kg[2]
RatInhalation (10 min)360 mg/m³[2]
MouseSkin72 mg/kg[2]
MouseIntravenous3200 µg/kg[2]
DogSubcutaneous3 mg/kg[2]

Storage and Stability

DFP is susceptible to degradation, primarily through hydrolysis, which can be accelerated by storage in glass containers.[3] The major degradation product is diisopropylphosphate. For long-term stability, it is recommended to store DFP at or below -10°C in airtight, non-glass containers.[3] Commercially acquired DFP stored at 4°C can experience significant degradation over time.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, biological activity, and handling of this compound. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, toxicology, and drug development. Due to its high toxicity, all handling and experimental procedures involving DFP must be conducted with appropriate safety precautions in a certified laboratory setting.

References

Diisopropyl Fluorophosphate: A Technical Guide to its Role as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl fluorophosphate (B79755) (DFP), an organophosphorus compound, is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This technical guide provides an in-depth analysis of DFP's mechanism of action, its toxicological profile, and its application as a research tool to model organophosphate-induced neurotoxicity. The document includes a summary of key quantitative data, detailed experimental protocols for assessing AChE inhibition, and visualizations of the affected signaling pathways to facilitate a comprehensive understanding of DFP's biochemical and physiological effects.

Introduction

Diisopropyl fluorophosphate (DFP), also known as isoflurophate, is an oily, colorless liquid with the chemical formula C6H14FO3P.[1] It belongs to the class of organophosphorus compounds, many of which are potent neurotoxins.[2] Historically, DFP was developed as a nerve gas and has been used in ophthalmology to treat glaucoma due to its miotic (pupil-constricting) effects.[1][3] In the context of modern research, DFP serves as a valuable tool to study the consequences of acetylcholinesterase (AChE) inhibition and to model the pathophysiology of organophosphate poisoning and related neurological disorders, such as Gulf War Syndrome.[1][2]

The primary mechanism of DFP's toxicity lies in its ability to irreversibly inhibit AChE.[1][3] This inhibition leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors throughout the central and peripheral nervous systems.[4] The consequences of this cholinergic crisis are severe and can include prolonged muscle contraction, paralysis, seizures, and ultimately, death due to respiratory failure.[1]

Mechanism of Action

DFP acts as an irreversible inhibitor of acetylcholinesterase by covalently modifying the active site of the enzyme. The active site of AChE contains a catalytic triad, with a critical serine residue. The phosphorus atom of DFP is electrophilic and readily reacts with the hydroxyl group of this serine residue, forming a stable, phosphorylated enzyme complex.[1][3] This phosphorylation effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The process is often referred to as "aging," where the phosphorylated enzyme complex undergoes a conformational change that further strengthens the bond, making it resistant to reactivation.

Quantitative Data

The potency and toxicity of DFP have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of DFP

Target EnzymeSpeciesIC50 ValueReference
Acetylcholinesterase (AChE)Rat (hippocampus)343 nM[4]
Fatty Acid Amide Hydrolase (FAAH)Rat (hippocampus)56 µM[4]
Monoacylglycerol Lipase (MAGL)Rat (hippocampus)10 µM[4]
CB1 Receptor BindingRat (hippocampus)4 µM[4]

Table 2: Toxicological Data for DFP

ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral6 mg/kg[1]
LD50RatSubcutaneous1.3 mg/kg[3]
LD50Mouse (male)Intraperitoneal6.8 mg/kg[5][6]
LD50Mouse (female)Intraperitoneal6.33 mg/kg[5][6]

Signaling Pathways

The primary signaling pathway affected by DFP is the cholinergic pathway due to the accumulation of acetylcholine. This overstimulation of muscarinic and nicotinic acetylcholine receptors has downstream effects on other neurotransmitter systems.

Cholinergic_Pathway_DFP DFP This compound (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) ACh_Receptors Muscarinic & Nicotinic Receptors ACh->ACh_Receptors Binding Cholinergic_Overstimulation Cholinergic Overstimulation ACh_Receptors->Cholinergic_Overstimulation Leads to

Caption: DFP irreversibly inhibits AChE, leading to acetylcholine accumulation and cholinergic overstimulation.

Research has also indicated that DFP-induced cholinergic overactivity can lead to compensatory changes in other neurotransmitter systems, such as the dopaminergic and GABAergic systems.[7]

Neurotransmitter_Interaction_DFP DFP DFP AChE_Inhibition AChE Inhibition DFP->AChE_Inhibition Increased_ACh Increased Acetylcholine AChE_Inhibition->Increased_ACh Cholinergic_Activity Excessive Cholinergic Activity Increased_ACh->Cholinergic_Activity Dopamine_Receptors Increased Dopamine Receptors Cholinergic_Activity->Dopamine_Receptors Induces GABA_Receptors Increased GABA Receptors Cholinergic_Activity->GABA_Receptors Induces Compensatory_Response Compensatory Inhibitory Process Dopamine_Receptors->Compensatory_Response GABA_Receptors->Compensatory_Response AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, DFP) Add_AChE Add AChE to Wells Prep_Reagents->Add_AChE Add_DFP Add DFP Dilutions Add_AChE->Add_DFP Incubate Incubate Add_DFP->Incubate Add_DTNB_ATCI Add DTNB & ATCI (Initiate Reaction) Incubate->Add_DTNB_ATCI Measure_Abs Measure Absorbance (412 nm) Add_DTNB_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

References

The Development of Diisopropyl Fluorophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP), also known as isoflurophate, is a potent organophosphorus compound with a significant history in both military and medical research. Initially investigated as a potential chemical warfare agent, its powerful and irreversible inhibitory effects on acetylcholinesterase (AChE) and other serine proteases quickly led to its adoption as a critical tool in neuroscience research and, for a time, as a therapeutic agent. This technical guide provides an in-depth overview of the historical development of DFP, its mechanism of action, synthesis, and the key experimental protocols used to characterize its activity.

Historical Development

The journey to the synthesis and characterization of diisopropyl fluorophosphate began with early 20th-century explorations into organophosphorus chemistry. A pivotal moment occurred in 1932 when German chemist Willy Lange and his doctoral student Gerda von Krueger first described the toxic properties of esters of monofluorophosphoric acid.[1][2] They synthesized several of these compounds, including the methyl, ethyl, n-propyl, and n-butyl esters, and personally experienced their toxic effects.[1][2]

This foundational work inspired further research, particularly in the context of chemical warfare agent development during World War II. British scientist Bernard Charles Saunders, motivated by Lange and Krueger's findings, synthesized a new homologue in this series: this compound, which he designated PF-3.[1][2] While DFP was found to be significantly less potent as a chemical weapon than the G-series nerve agents like sarin, it was sometimes mixed with mustard gas to create a more effective and cold-weather-stable agent.[1][2]

After the war, DFP's potent physiological effects were repurposed for scientific and medical applications. It became an invaluable tool for studying the function of acetylcholinesterase and the cholinergic nervous system.[2] Its ability to irreversibly inhibit serine proteases also made it a useful reagent in protein chemistry.[1] Furthermore, DFP was used therapeutically as a miotic agent to treat chronic glaucoma and in veterinary medicine.[1][2] Today, it continues to be used in research to create animal models of Gulf War Syndrome and to simulate exposure to more lethal nerve agents.[1]

Mechanism of Action

The primary mechanism of DFP's toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1][3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.[1]

DFP acts by covalently modifying the serine residue in the active site of AChE.[1] The phosphorus atom in DFP is highly electrophilic and is attacked by the hydroxyl group of the active site serine. This results in the formation of a stable, phosphorylated enzyme that is no longer capable of breaking down acetylcholine.[1]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors on the postsynaptic membrane.[1][4] This overstimulation of muscarinic and nicotinic receptors leads to a range of physiological effects, including prolonged muscle contraction, paralysis, and, at high doses, death due to respiratory failure.[1][4] DFP's irreversible inhibition of AChE is a key feature that distinguishes it from reversible inhibitors.[5]

Quantitative Data

The following tables summarize key quantitative data related to the toxicity and inhibitory activity of this compound.

Toxicity Data (LD50)
Species LD50 (Route)
Rat6 mg/kg (oral)[1]
Rat1.3 mg/kg[2]
Rat14.5 µmol/kg (subcutaneous)[6]
In Vitro Inhibition Data (IC50)
Enzyme/System IC50
Acetylcholinesterase (in hippocampal slices)0.78 µM[7]
10S form of rat brain acetylcholinesterase2.66 µM[8]
4S form of rat brain acetylcholinesterase2.98 µM[8]

Experimental Protocols

Synthesis of this compound (One-Pot Method)

This protocol is adapted from a method designed to produce high-purity DFP.[8]

Materials:

Procedure:

  • Add potassium fluoride (8.17 g, 140.9 mmol) to a solution of 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile (300 mL).

  • Stir the mixture at room temperature for one hour.

  • In a separate flask, dissolve diisopropyl phosphite (18 g, 108 mmol) in acetonitrile (100 mL).

  • Add the diisopropyl phosphite solution to the reaction mixture all at once.

  • Stir the resulting mixture for 30 minutes. A white precipitate will form.

  • Filter the mixture through diatomaceous earth followed by a 0.45 µm PTFE membrane filter to remove the precipitate.

  • Concentrate the crude product.

  • Purify the concentrated product by distillation (boiling point 63°C at 8 mmHg) to yield pure this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine AChE activity and inhibition.[9][10][11]

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Phosphate (B84403) buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Acetylthiocholine (ATCh) iodide solution

  • This compound (DFP) solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, DTNB, and ATCh in phosphate buffer. Prepare serial dilutions of DFP to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DFP solution (or buffer for control wells)

    • AChE solution

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow DFP to interact with the enzyme.[9]

  • Reaction Initiation: Add DTNB solution followed by the substrate, ATCh solution, to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).[9] The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each DFP concentration. Determine the percentage of inhibition relative to the control (no DFP). Plot the percent inhibition against the logarithm of the DFP concentration to calculate the IC50 value.[9]

Determination of LD50

The LD50 (Lethal Dose, 50%) is a standard measure of the acute toxicity of a substance. The following is a general protocol for its determination in rodents.[12][13]

Materials:

  • Test animals (e.g., rats or mice of a specific strain, age, and sex)

  • This compound (DFP)

  • Vehicle for DFP administration (e.g., saline)

  • Administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

  • Dose Range Finding: Conduct a preliminary experiment with a small number of animals to determine a range of doses that cause effects from no mortality to 100% mortality.

  • Main Study:

    • Divide a larger group of animals into several groups (e.g., 5-10 animals per group).

    • Administer a different, single dose of DFP to each group via a specific route (e.g., oral, intraperitoneal, subcutaneous). One group should receive only the vehicle as a control.

    • Observe the animals for a set period (e.g., 24 to 72 hours) for signs of toxicity and mortality.[13][14]

  • Data Analysis: Record the number of deceased animals in each dose group. Use a statistical method, such as probit analysis, to calculate the dose that is lethal to 50% of the animals (the LD50).

Visualizations

Signaling Pathways and Logical Relationships

DFP_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Isopropyl_Alcohol Isopropyl Alcohol Reaction1 Reaction with PCl3 Isopropyl_Alcohol->Reaction1 Phosphorus_Trichloride Phosphorus Trichloride Phosphorus_Trichloride->Reaction1 Sodium_Fluoride Sodium Fluoride Fluorination Fluorination with NaF Sodium_Fluoride->Fluorination Diisopropylphosphite Diisopropylphosphite Reaction1->Diisopropylphosphite Chlorination Chlorination Diisopropylphosphite->Chlorination Diisopropyl_Chlorophosphate Diisopropyl Chlorophosphate Chlorination->Diisopropyl_Chlorophosphate Diisopropyl_Chlorophosphate->Fluorination DFP This compound (DFP) Fluorination->DFP

Caption: A simplified workflow for the synthesis of this compound.

Cholinergic_Synapse_DFP_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes DFP DFP DFP->AChE Irreversibly Inhibits Signal_Transduction Signal Transduction (Muscle Contraction, etc.) ACh_Receptor->Signal_Transduction Activates

Caption: DFP's inhibition of AChE in the cholinergic synapse.

Neurotoxicity_Assessment_Workflow Dose_Preparation Prepare DFP Doses DFP_Administration Administer DFP Dose_Preparation->DFP_Administration Animal_Grouping Group Test Animals Animal_Grouping->DFP_Administration Observation Observe for Toxicity and Mortality DFP_Administration->Observation Data_Collection Collect Data (e.g., Mortality, Symptoms) Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Data_Collection->Statistical_Analysis LD50_Determination Determine LD50 Statistical_Analysis->LD50_Determination

Caption: A general experimental workflow for assessing the acute toxicity of DFP.

References

Diisopropyl Fluorophosphate (DFP): A Technical Guide on its Application as a Surrogate for Sarin-like Nerve Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl fluorophosphate (B79755) (DFP) is an organophosphorus compound that serves as an invaluable surrogate for highly toxic chemical warfare nerve agents, such as sarin (B92409) (GB) and soman (B1219632) (GD), in research settings.[1] Its structural and mechanistic similarities, coupled with its lower volatility and toxicity, make it a suitable model for studying the pathophysiology of nerve agent exposure and for the preliminary screening of potential medical countermeasures.[2] This technical guide provides an in-depth overview of DFP, focusing on its core properties, mechanism of action, toxicological profile, and its comparative standing with sarin. Detailed experimental protocols and visualizations of key biological and experimental processes are provided to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

Organophosphorus (OP) compounds are a class of chemicals used globally as pesticides and, more nefariously, as chemical warfare agents.[3] Nerve agents like sarin, soman, and VX represent a significant threat due to their extreme toxicity and rapid action, primarily through the irreversible inhibition of acetylcholinesterase (AChE).[4][5] The significant hazards and stringent regulations associated with handling live nerve agents necessitate the use of safer surrogates in most laboratory environments.[4]

This document serves as a technical resource, consolidating key data, experimental methodologies, and pathway visualizations to facilitate the effective and safe use of DFP in a research context.

Physicochemical Properties and Comparative Data

DFP is an oily, colorless to faintly yellow liquid that is stable but undergoes hydrolysis in the presence of moisture, a reaction that can produce hydrofluoric acid.[7][10] Its physical and chemical properties are critical for its handling, storage, and experimental application.

Table 1: Physicochemical Properties of Diisopropyl Fluorophosphate (DFP)

PropertyValueReference(s)
Chemical Formula C₆H₁₄FO₃P[7]
Molar Mass 184.15 g/mol [10][11]
Appearance Oily, colorless or faintly yellow liquid[7][12]
Melting Point -82 °C[7][8]
Boiling Point 183 °C (at 1013 mbar); 62 °C (at 9 mm Hg)[8][12]
Density 1.055 - 1.06 g/mL at 25 °C[8][11]
Vapor Pressure 0.58 mmHg at 20 °C[8]
Solubility 1.54% w/w in water (decomposes); Soluble in vegetable oils[11]
Refractive Index n20/D 1.385[8]
CAS Number 55-91-4[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxic effect of DFP and sarin-like nerve agents stems from their potent and irreversible inhibition of acetylcholinesterase (AChE).[6] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, thereby terminating the nerve impulse.[7][13]

Inhibition occurs when the phosphorus atom of DFP forms a covalent bond with the hydroxyl group of a serine residue located in the active site of the AChE enzyme.[7][8] This process, known as phosphonylation, results in an inactivated enzyme.[7] The resulting DFP-AChE complex is extremely stable, preventing the enzyme from breaking down ACh.[8]

The consequent accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis.[6] This overstimulation is responsible for the wide range of toxic signs observed, from muscle fasciculations and seizures to respiratory failure and death.[7][14]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by DFP ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Vesicle->Synaptic Cleft Release Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron AChR ACh Receptors (AChR) (Muscarinic/Nicotinic) AChR->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis DFP_AChE Inactivated AChE (Phosphonylated) Synaptic Cleft->AChR ACh Binds Synaptic Cleft->AChE ACh DFP DFP DFP->AChE Irreversible Inhibition Accumulation ACh Accumulation in Synapse DFP_AChE->Accumulation Crisis Cholinergic Crisis (Overstimulation of AChR) Accumulation->Crisis

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by DFP.

Beyond AChE, DFP is also a potent inhibitor of other serine proteases and esterases, such as chymotrypsin, trypsin, and butyrylcholinesterase (BuChE).[8] Its use as an additive in protein isolation procedures stems from this broader inhibitory profile.[7]

Toxicological Profile and Surrogate Comparison

DFP is a potent neurotoxin, though significantly less so than sarin, making it a more manageable, albeit still hazardous, compound for research. The acute toxicity of OP compounds is directly related to the degree of AChE inhibition.[15] Lethality generally ensues when AChE activity is inhibited by over 90%.[15]

Table 2: Comparative Acute Toxicity of DFP and Sarin in Rats

CompoundAdministrationLD₅₀ (μmol/kg)LD₅₀ (mg/kg)Relative Potency (DFP=1)Reference
DFP Subcutaneous (sc)14.5~2.671[15]
Sarin (GB) Subcutaneous (sc)1.4~0.19610.4[15]
DFP OralN/A6N/A[7]
DFP OralN/A1.3N/A[8]

Note: LD₅₀ values can vary based on strain, sex, and experimental conditions.[1]

Signs and Symptoms of DFP Exposure: The clinical manifestations of DFP poisoning are dose-dependent and reflect a state of cholinergic excess.[11]

  • Mild: Headache, blurred vision, miosis (pinpoint pupils), anorexia, nausea, weakness.[11]

  • Moderate: Vomiting, abdominal cramps, diarrhea, excessive salivation and lacrimation, sweating, dyspnea (difficulty breathing), tremors, and ataxia.[11]

  • Severe: Seizures, paralysis, respiratory muscle failure, and death.[7][13]

Survivors of acute OP intoxication can develop long-term neurological and cognitive deficits.[3] DFP is used to model these chronic effects, which include delayed peripheral neuropathy, cognitive impairment, and persistent neuroinflammation.[7][16]

DFP as a Sarin Surrogate: DFP is widely used as a sarin surrogate due to several key similarities:

  • Mechanism: Both are organophosphorus compounds that irreversibly inhibit AChE via phosphonylation of the active site serine.[6]

  • Chemical Structure: Both possess a phosphofluoridate core.

  • Toxicological Effects: Both induce a similar cholinergic crisis and can lead to long-term neurotoxicity.[16]

The primary advantage of DFP is its lower acute toxicity and volatility compared to sarin, which significantly reduces the handling risks and containment requirements for researchers.[2][6]

Table 3: Comparative Acetylcholinesterase (AChE) Inhibition Data

ParameterDFPSarin (GB)NotesReference(s)
Target Enzyme Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Both are potent inhibitors.[6][15]
Inhibition Type IrreversibleIrreversibleCovalent modification of active site.[5][8]
IC₅₀ (in vitro) 0.8 μMData variesIC₅₀ for DFP determined in rat hippocampal slices.[6]
Inhibition Rate (kᵢ) Varies2.17 x 10⁷ M⁻¹ min⁻¹ (for (+)-Sarin)kᵢ is a measure of inhibition potency.[5]

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of DFP. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Protocol: Spectrophotometric Assay of AChE Inhibition (Ellman's Assay)

This protocol describes the determination of DFP's inhibitory effect on AChE activity using the Ellman's method, which measures the product of AChE activity spectrophotometrically.[17][18]

Objective: To determine the IC₅₀ of DFP for a given source of acetylcholinesterase.

Materials and Reagents:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel, human recombinant)

  • This compound (DFP)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine (B1193921) (ATCh) iodide

  • Phosphate (B84403) buffer (0.1 M, pH 7.4-8.0)

  • Suitable solvent for DFP (e.g., isopropanol, DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate and adjust the pH.[17]

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light at 4°C.[17]

    • ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.[17]

    • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer (e.g., 1 U/mL).

    • DFP Working Solutions: Prepare a stock solution of DFP in a suitable solvent. Perform serial dilutions to create a range of concentrations to test.[17]

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 20 µL of the various DFP working solutions to their designated wells.

    • Include control wells:

      • 100% Activity Control: Add 20 µL of the DFP solvent (without DFP).

      • Blank: Add buffer instead of the enzyme solution in a later step.

    • Add 140 µL of 0.1 M phosphate buffer to each well.

    • Initiate the pre-incubation by adding 20 µL of the AChE solution to each well (except the blank wells).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow DFP to inhibit the enzyme.[17]

  • Enzymatic Reaction and Detection:

    • Following pre-incubation, add 10 µL of the 10 mM DTNB solution to all wells.

    • To start the reaction, add 10 µL of the 10 mM ATCh solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the activity in the DFP-treated wells to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the DFP concentration.

    • Determine the IC₅₀ value (the concentration of DFP that causes 50% inhibition of AChE activity) using a suitable curve-fitting model (e.g., a sigmoidal dose-response curve).

In_Vitro_Workflow cluster_prep 1. Preparation cluster_exp 2. Plate Setup & Incubation cluster_read 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE) Add_Buffer Add Buffer Prep_Reagents->Add_Buffer Prep_DFP Prepare DFP Serial Dilutions Add_DFP Add DFP dilutions to 96-well plate Prep_DFP->Add_DFP Add_DFP->Add_Buffer Add_AChE Add AChE Solution Add_Buffer->Add_AChE Incubate Pre-incubate (e.g., 30 min, 37°C) (Allows for enzyme inhibition) Add_AChE->Incubate Add_DTNB Add DTNB (Colorimetric Reagent) Incubate->Add_DTNB Add_ATCh Add ATCh Substrate (Initiates reaction) Add_DTNB->Add_ATCh Read_Abs Measure Absorbance at 412 nm (Kinetic Read) Add_ATCh->Read_Abs Calc_Rate Calculate Reaction Rates Read_Abs->Calc_Rate Plot_Data Plot % Inhibition vs. [DFP] Calc_Rate->Plot_Data Calc_IC50 Determine IC₅₀ Value Plot_Data->Calc_IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

In Vivo Protocol: Rodent Model of Acute DFP Neurotoxicity

This protocol provides a general framework for studying the acute and chronic neurotoxic effects of DFP in a rat or mouse model.[18]

Objective: To assess the behavioral, cellular, and molecular consequences of acute DFP exposure.

Animals:

  • Adult Sprague-Dawley rats or C57BL/6 mice.[18][19] Age and sex are important variables to consider.[20]

Materials:

  • This compound (DFP)

  • Vehicle (e.g., saline or peanut oil)

  • Standard countermeasures (optional, for survival studies): Atropine (B194438) sulfate, Pralidoxime (2-PAM).[20]

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze).[18]

  • Equipment for tissue collection and processing.

Procedure:

  • Animal Acclimation and Baseline Measures:

    • Acclimate animals to the housing facility and handling procedures.

    • Perform baseline behavioral testing to establish pre-exposure performance.

  • DFP Administration:

    • Prepare a fresh solution of DFP in the chosen vehicle. A common dose for inducing neurotoxicity without high lethality in mice is around 4.0 mg/kg.[18]

    • Administer DFP via a defined route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.) injection).[18][21]

    • Administer a control group with vehicle only.

    • If using countermeasures to prevent lethality at higher doses, administer them according to established protocols (e.g., atropine and 2-PAM shortly after DFP).[20]

  • Acute Monitoring:

    • Closely monitor animals for the first 4-6 hours post-injection for signs of cholinergic toxicity, including tremors, fasciculations, and seizure activity.[19][20] Score the severity of symptoms using a standardized scale.

  • Long-term Assessment (Days to Weeks Post-Exposure):

    • Behavioral Testing: Re-evaluate animals at various time points (e.g., 14, 28, or 35 days) to assess cognitive functions like spatial learning, working memory, or fear conditioning.[18]

    • Physiological Measures: Monitor body weight and general health.[14]

  • Endpoint Analysis:

    • At predetermined time points, euthanize animals and collect tissues.

    • Brain Tissue:

      • AChE Activity: Homogenize brain regions and measure AChE activity to confirm inhibition and track recovery.[18]

      • Histology/Immunohistochemistry: Perfuse animals and process brains to analyze neurodegeneration (e.g., Fluoro-Jade staining), neuroinflammation (e.g., staining for microglia and astrocytes), or cellular senescence markers.[16]

      • Molecular Analysis (qRT-PCR/Western Blot): Analyze expression of genes and proteins related to inflammation, apoptosis, and synaptic function.

    • Blood Samples: Collect blood to measure RBC cholinesterase activity, which serves as a peripheral marker of exposure and enzyme inhibition.[18]

In_Vivo_Workflow cluster_exposure Exposure Phase cluster_chronic Chronic Assessment Phase (Days to Weeks) cluster_endpoint Endpoint Analysis Start Select Animal Model (e.g., Rats, Mice) Acclimate Acclimation & Habituation Start->Acclimate Baseline Baseline Behavioral Testing Acclimate->Baseline Group Randomize into Groups (Vehicle, DFP) Baseline->Group Inject Administer DFP or Vehicle (s.c. or i.p.) Group->Inject Monitor Acute Monitoring (4-6h) (Observe for seizures, cholinergic signs) Inject->Monitor Health Monitor General Health & Body Weight Monitor->Health Behavior Post-Exposure Behavioral Testing Health->Behavior Euthanize Euthanasia & Tissue Collection (Blood, Brain) Behavior->Euthanize Biochem Biochemical Assays (AChE Activity) Euthanize->Biochem Histo Histological Analysis (Neurodegeneration, Inflammation) Euthanize->Histo Molecular Molecular Analysis (qRT-PCR, Western Blot) Euthanize->Molecular

Caption: General experimental workflow for an in vivo DFP neurotoxicity study.

Broader Signaling Pathways in DFP Neurotoxicity

While AChE inhibition is the primary initiating event, the long-term neurotoxicity of DFP involves a complex cascade of secondary pathological processes. Understanding these pathways is crucial for developing therapeutics that address the chronic consequences of OP exposure.

  • Excitotoxicity: The overstimulation of cholinergic receptors can lead to excessive glutamate (B1630785) release, triggering excitotoxicity, particularly through NMDA receptors. This results in calcium overload within neurons, activating downstream apoptotic pathways.[22]

  • Oxidative Stress: DFP exposure leads to the generation of reactive oxygen and nitrogen species (ROS/RNS). This is partly mediated by the activation of NADPH oxidase (NOX) enzymes. Oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to neuronal death.[16]

  • Neuroinflammation: DFP induces a robust and persistent inflammatory response in the brain, characterized by the activation of microglia and astrocytes.[3][20] These glial cells release pro-inflammatory cytokines and chemokines, which can exacerbate neuronal damage and contribute to chronic neurological deficits.[16]

  • Apoptosis: The combination of calcium dysregulation, oxidative stress, and inflammation can activate programmed cell death (apoptosis). Studies have shown that caspase inhibitors can provide neuroprotection against DFP, indicating that apoptosis is a key mechanism in the early stages of neurotoxicity.[6]

  • Cellular Senescence: Recent evidence suggests that acute OP exposure can induce cellular senescence in the brain, a state of irreversible cell cycle arrest.[18] The senescence-associated secretory phenotype (SASP) can contribute to chronic inflammation and may underlie some of the accelerated aging-like symptoms observed in OP-exposed individuals.

Neurotoxic_Pathways DFP DFP Exposure AChE_Inhib AChE Inhibition DFP->AChE_Inhib ACh_Accum Acetylcholine Accumulation AChE_Inhib->ACh_Accum Chol_Crisis Cholinergic Receptor Overstimulation ACh_Accum->Chol_Crisis Excitotox Excitotoxicity (Glutamate Release, NMDA-R Activation) Chol_Crisis->Excitotox Neuroinflam Neuroinflammation (Microglia/Astrocyte Activation) Chol_Crisis->Neuroinflam Ca_Overload Intracellular Ca²⁺ Overload Excitotox->Ca_Overload Ox_Stress Oxidative Stress (ROS/RNS, NOX2 Activation) Ca_Overload->Ox_Stress Apoptosis Apoptosis (Caspase Activation) Ca_Overload->Apoptosis Ox_Stress->Neuroinflam Senescence Cellular Senescence (SASP) Ox_Stress->Senescence Result Neurodegeneration & Chronic Cognitive Deficits Ox_Stress->Result Neuroinflam->Senescence Neuroinflam->Result Apoptosis->Result Senescence->Result

Caption: Interconnected signaling pathways in DFP-induced neurotoxicity.

Conclusion

This compound is a cornerstone tool in the study of organophosphate nerve agent toxicity. Its properties as a sarin surrogate allow for robust and reproducible research into the mechanisms of AChE inhibition, the resulting cholinergic crisis, and the complex downstream signaling cascades that lead to chronic neurodegeneration and cognitive impairment. By providing a safer, more accessible model, DFP facilitates the critical work of developing and testing medical countermeasures that can protect both military personnel and civilian populations from the devastating effects of chemical warfare agents. The data and protocols compiled in this guide are intended to provide a solid foundation for researchers dedicated to this vital area of public health and defense.

References

An In-Depth Technical Guide to the Pharmacology of Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the pharmacology of Diisopropyl fluorophosphate (B79755) (DFP), intended for researchers, scientists, and drug development professionals. It delves into the core mechanism of action, pharmacokinetics, and toxicological profile of this potent organophosphate.

Core Pharmacology

Diisopropyl fluorophosphate (DFP), also known as isoflurophate, is a synthetic organophosphorus compound. It is a colorless, oily liquid that acts as a potent and irreversible inhibitor of acetylcholinesterase (AChE) and other serine proteases. This inhibitory action is the foundation of its pharmacological and toxicological effects.

Mechanism of Action

The primary mechanism of action of DFP is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses.[1] DFP covalently phosphorylates a serine residue in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic cholinergic receptors in both the central and peripheral nervous systems.[2]

Beyond AChE, DFP also inhibits a range of other serine proteases, which contributes to its broader toxicological profile.[1]

Pharmacodynamics

The accumulation of acetylcholine due to AChE inhibition leads to a wide array of physiological effects, characteristic of a cholinergic crisis. These include:

  • Muscarinic effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and bronchoconstriction.

  • Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis, including paralysis of the respiratory muscles, which can be fatal.

  • Central Nervous System (CNS) effects: DFP can cross the blood-brain barrier and cause a range of neurological symptoms, including anxiety, confusion, seizures, and respiratory depression.[3] Chronic exposure has been linked to long-term neurological deficits.

Studies have also indicated that DFP can induce changes in other neurotransmitter systems, such as the dopaminergic and GABAergic systems, likely as a compensatory response to the excessive cholinergic activity.[3]

Pharmacokinetics

Information on the detailed pharmacokinetics of DFP is somewhat limited in publicly available literature. However, it is known to be readily absorbed through various routes, including inhalation, ingestion, and dermal contact. Once in the bloodstream, it distributes to various tissues. A physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) model for DFP has been developed for mammals, which can be used to simulate its distribution and effects.[4] Metabolism of DFP can occur through hydrolysis by esterases, and its metabolites are primarily excreted in the urine.[4]

Quantitative Toxicological Data

The toxicity of DFP has been evaluated in various animal models. The following tables summarize key quantitative data.

Parameter Species Route of Administration Value Reference
LD50RatOral6 mg/kg[1]
LD50RatSubcutaneous1-4 mg/kg (dose-dependent effects observed)[5]
LD50MouseOral0.0027 - 6.4 mg/kg (variability noted)[6]
IC50 (AChE)Rat Brainin vitro2.66 µM (10S form), 2.98 µM (4S form)[7]
IC50 (AChE)Hippocampal Slicesin vitro0.78 ± 0.01 μM[8]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and the inhibitory effects of compounds like DFP.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Acetylcholinesterase (AChE) enzyme preparation

  • DFP or other test inhibitor solution

  • Microplate reader and 96-well plates

Procedure:

  • Reagent Preparation: Prepare all solutions fresh.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the DFP solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and DFP/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Determine the percent inhibition for each DFP concentration relative to the control.

    • Plot percent inhibition against the logarithm of the DFP concentration to determine the IC50 value.

In Vivo Neurotoxicity Study Workflow

A typical experimental workflow for assessing the neurotoxicity of DFP in a rodent model is outlined below. This workflow is a synthesis of common practices described in toxicological research.[9][10][11]

  • Animal Model Selection and Acclimatization:

    • Select a suitable animal model (e.g., Sprague-Dawley rats, C57BL/6 mice).

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • DFP Administration:

    • Prepare DFP solutions in a suitable vehicle (e.g., saline, peanut oil).

    • Administer DFP to the animals via the desired route (e.g., subcutaneous, intraperitoneal, oral gavage) at various dose levels. Include a vehicle control group.

  • Observational and Behavioral Assessments:

    • Monitor animals for clinical signs of toxicity at regular intervals (e.g., cholinergic signs, seizures, changes in motor activity).

    • Conduct behavioral tests to assess cognitive function, motor coordination, and anxiety-like behavior at different time points post-exposure.

  • Sample Collection:

    • At predetermined time points, collect biological samples such as blood (for plasma and red blood cell cholinesterase activity), brain tissue, and other organs.

  • Biochemical and Histopathological Analysis:

    • Measure AChE activity in blood and brain homogenates using the Ellman's assay or a similar method.

    • Perform histopathological examination of brain tissue to assess for neuronal damage.

    • Analyze brain tissue for markers of neuroinflammation and oxidative stress.

  • Data Analysis:

    • Statistically analyze the data from behavioral tests, biochemical assays, and histopathological evaluations to determine the dose-dependent effects of DFP.

Visualizations

Signaling Pathway of DFP-Induced Cholinergic Hyperstimulation

DFP_Cholinergic_Pathway cluster_synapse Cholinergic Synapse cluster_downstream Downstream Effects DFP Diisopropyl fluorophosphate (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Catalyzes ACh Acetylcholine (ACh) ACh->AChE Binds to Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Binds to Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Binds to Presynaptic Presynaptic Neuron ACh_release ACh Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron/Effector Cell ACh_release->ACh Choline Choline ACh_hydrolysis->Choline Acetate Acetate ACh_hydrolysis->Acetate Muscarinic_Effects Muscarinic Effects (SLUDGE, Bradycardia) Muscarinic_R->Muscarinic_Effects CNS_Effects Central Nervous System Effects (Seizures, etc.) Muscarinic_R->CNS_Effects Nicotinic_Effects Nicotinic Effects (Fasciculations, Paralysis) Nicotinic_R->Nicotinic_Effects Nicotinic_R->CNS_Effects

Caption: DFP irreversibly inhibits AChE, leading to ACh accumulation and receptor hyperstimulation.

Experimental Workflow for In Vivo DFP Neurotoxicity Assessment

DFP_Toxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: DFP Exposure & Observation cluster_analysis Phase 3: Sample Collection & Analysis cluster_conclusion Phase 4: Data Interpretation Animal_Model Animal Model Selection & Acclimatization DFP_Prep DFP Solution Preparation Administration DFP Administration (e.g., s.c., i.p.) Animal_Model->Administration DFP_Prep->Administration Observation Clinical Observation & Behavioral Testing Administration->Observation Sampling Biological Sample Collection (Blood, Brain) Observation->Sampling Biochem Biochemical Assays (AChE Activity) Sampling->Biochem Histo Histopathology (Neuronal Damage) Sampling->Histo Data_Analysis Statistical Analysis Biochem->Data_Analysis Histo->Data_Analysis Conclusion Conclusion on Neurotoxic Effects Data_Analysis->Conclusion

Caption: A typical workflow for studying the in vivo neurotoxicity of DFP.

References

Key Molecular Targets of Diisopropyl Fluorophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP) is a potent organophosphorus compound known for its high toxicity, primarily stemming from its irreversible inhibition of key enzymes in the nervous system. Originally developed as a nerve agent, its specific and potent mechanism of action has also rendered it a valuable tool in biochemical and pharmacological research to probe the function of serine hydrolases. This technical guide provides an in-depth overview of the primary molecular targets of DFP, presenting quantitative data on its inhibitory activity, detailed experimental protocols for studying these interactions, and visualizations of the affected signaling pathways.

Mechanism of Action

DFP's primary mechanism of action is the irreversible inhibition of enzymes that possess a catalytically active serine residue in their active site.[1] This is achieved through the phosphonylation of the serine hydroxyl group, forming a stable, covalent bond that renders the enzyme non-functional.[1] The high electrophilicity of the phosphorus atom in DFP, enhanced by the adjacent fluorine atom, makes it highly reactive towards the nucleophilic serine residue within the enzyme's active site.[1]

Below is a diagram illustrating the general mechanism of serine hydrolase inhibition by DFP.

G cluster_0 Enzyme Active Site Serine_OH Serine-OH Histidine_Im Histidine Serine_OH->Histidine_Im H-bond DFP Diisopropyl fluorophosphate (DFP) Intermediate Enzyme-DFP Complex (Michaelis Complex) DFP->Intermediate Reversible Binding Inhibited_Enzyme Phosphonylated Enzyme (Irreversibly Inhibited) Intermediate->Inhibited_Enzyme Covalent Bond Formation HF Hydrogen Fluoride Inhibited_Enzyme->HF Release

Mechanism of DFP Inhibition of Serine Hydrolases.

Primary Molecular Targets

The primary and most well-characterized molecular target of DFP is Acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[3]

However, DFP's reactivity extends to a broad range of serine hydrolases. This includes, but is not limited to:

  • Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, it is found in plasma and various tissues and can also hydrolyze acetylcholine.

  • Serine Proteases: Such as trypsin and chymotrypsin, which are involved in digestion and other physiological processes.[1]

  • Other Serine Hydrolases: Including lipases and esterases. Recent proteomic studies using activity-based protein profiling (ABPP) have expanded the list of potential DFP targets, revealing its interaction with enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[4]

Quantitative Data on DFP Inhibition

The potency of DFP as an inhibitor is quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the bimolecular rate constant (ki) for irreversible inhibitors. The following table summarizes available quantitative data for the inhibition of key molecular targets by DFP.

Target EnzymeSpecies/SourceInhibition ParameterValueReference(s)
Cholinesterases
Acetylcholinesterase (AChE)Rat HippocampusIC50343 nM[4]
Acetylcholinesterase (AChE)ErythrocyteAffinity Constant (Ka)1.17 x 10-3 M (at 25°C)[5]
Phosphorylation Constant (kp)40.7 min-1 (at 25°C)[5]
Butyrylcholinesterase (BChE)SerumAffinity Constant (Ka)9.95 x 10-6 M (at 5°C)[5]
Phosphorylation Constant (kp)11.2 min-1 (at 5°C)[5]
Serine Proteases
Trypsin-Half-time for inhibition (at 1 mM DFP)43 s[1]
Chymotrypsin-Half-time for inhibition (at 1 mM DFP)2.8 s[1]
Other Serine Hydrolases
Fatty Acid Amide Hydrolase (FAAH)Rat HippocampusIC5056 µM[4]
Monoacylglycerol Lipase (MAGL)Rat HippocampusIC5010 µM[4]

Affected Signaling Pathways

The most significant physiological effects of DFP are a direct consequence of its potent inhibition of AChE, leading to the overstimulation of the cholinergic signaling pathway . The accumulation of acetylcholine in the synaptic cleft results in the continuous activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons and effector organs.[3]

Cholinergic Signaling Pathway Disruption by DFP

The following diagram illustrates the key components of the cholinergic synapse and the downstream signaling cascades affected by the DFP-induced accumulation of acetylcholine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR Binds mAChR Muscarinic ACh Receptor (GPCR) ACh->mAChR Binds DFP DFP DFP->AChE Irreversible Inhibition Ca_ion Na+/Ca2+ Influx nAChR->Ca_ion Gq11 Gq/11 mAChR->Gq11 M1, M3, M5 Gio Gi/o mAChR->Gio M2, M4 PI3K_Akt PI3K/Akt Pathway Ca_ion->PI3K_Akt Cellular_Response_N Cellular Response (e.g., Depolarization, Neuroprotection) PI3K_Akt->Cellular_Response_N PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Cellular_Response_M Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) IP3_DAG->Cellular_Response_M

Disruption of Cholinergic Signaling by DFP.

Activation of nicotinic acetylcholine receptors (nAChRs) , which are ligand-gated ion channels, leads to an influx of sodium and calcium ions, causing depolarization of the postsynaptic membrane.[6] The increased intracellular calcium can activate various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.[1][7]

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[8]

  • M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[8]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • DTNB solution (e.g., 10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) solution (e.g., 75 mM in water)

  • AChE enzyme preparation (e.g., from bovine erythrocytes or recombinant)

  • DFP solution (in a suitable solvent like isopropanol, serially diluted)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • Phosphate buffer

    • DTNB solution

    • DFP solution at various concentrations (or solvent for control)

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow for the inhibition of AChE by DFP.

  • Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of DFP from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of AChE inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the DFP concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Activity-Based Protein Profiling (ABPP) for DFP Target Identification

ABPP is a powerful chemoproteomic technique to identify the active members of an enzyme family in a complex proteome. Fluorophosphonate-based probes, which are structurally related to DFP, are commonly used to profile serine hydrolase activity.

Principle: A fluorophosphonate probe with a reporter tag (e.g., biotin (B1667282) or a fluorophore) is incubated with a proteome. The probe covalently binds to the active site serine of active hydrolases. The tagged proteins can then be detected by fluorescence scanning or enriched using the reporter tag (e.g., streptavidin for biotin) for identification by mass spectrometry.

Workflow Diagram:

G Proteome Proteome (e.g., cell lysate, tissue homogenate) Labeling Incubation: Covalent Labeling of Active Serine Hydrolases Proteome->Labeling FP_probe Fluorophosphonate Probe (with biotin or fluorophore tag) FP_probe->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Enrichment Streptavidin Affinity Enrichment (for biotin-tagged probes) Labeling->Enrichment Fluorescence_Scan In-gel Fluorescence Scanning (for fluorophore-tagged probes) SDS_PAGE->Fluorescence_Scan Digestion On-bead or In-gel Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification and Quantification LC_MS->Identification

Workflow for Activity-Based Protein Profiling (ABPP).

Materials:

  • Fluorophosphonate probe with a biotin tag (e.g., FP-biotin)

  • Cell or tissue lysates

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • Urea (B33335) (for denaturation)

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS). Determine the protein concentration.

  • Probe Labeling: Incubate the proteome (e.g., 1 mg of protein) with the FP-biotin probe (e.g., 1-10 µM final concentration) for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the labeled proteome and incubate to capture the biotinylated proteins.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the beads in a denaturing buffer (e.g., 8 M urea).

    • Reduce the proteins with DTT and alkylate with IAA.

    • Dilute the urea concentration and add trypsin to digest the proteins into peptides overnight.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the proteins that were labeled by the FP-biotin probe.

    • For competitive ABPP, the proteome is pre-incubated with DFP before adding the probe. A reduction in the signal for a particular protein indicates that it is a target of DFP.

Conclusion

Diisopropyl fluorophosphate is a powerful research tool due to its potent and irreversible inhibition of a wide range of serine hydrolases. While its primary toxicological effects are mediated through the inhibition of acetylcholinesterase and the subsequent disruption of cholinergic signaling, its broader reactivity profile makes it a useful probe for identifying and characterizing other serine hydrolases. The experimental protocols outlined in this guide, particularly activity-based protein profiling, are crucial for elucidating the full spectrum of DFP's molecular targets and understanding its off-target effects. This knowledge is not only fundamental to toxicology but also invaluable for drug development, where understanding inhibitor selectivity is paramount.

References

Diisopropyl Fluorophosphate: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP), an organophosphorus compound, serves as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][2][3] This property makes it a valuable tool in basic neuroscience research, particularly for modeling the effects of nerve agents and studying the consequences of cholinergic system hyperactivation.[1][3][4] This technical guide provides an in-depth overview of DFP's applications, experimental protocols, and the underlying signaling pathways, designed for professionals in neuroscience and drug development.

DFP's primary mechanism of action involves the irreversible phosphorylation of the serine residue at the active site of AChE.[1][2] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors.[1][4][5] This cholinergic crisis is the basis for its use in modeling conditions such as status epilepticus, Gulf War Illness, and the long-term neurological consequences of organophosphate exposure.[1][4][6][7]

Core Applications in Neuroscience Research

  • Modeling Nerve Agent Exposure: Due to its structural and functional similarities to nerve agents like sarin (B92409) and soman, DFP is widely used as a safer surrogate in laboratory settings to study the pathophysiology of nerve agent poisoning and to test the efficacy of potential medical countermeasures.[3][4]

  • Inducing Status Epilepticus: Acute exposure to DFP reliably induces seizures and status epilepticus (SE) in animal models.[4][8] This allows researchers to investigate the mechanisms of seizure generation, propagation, and the resulting neuropathology, including neurodegeneration and neuroinflammation.[4][8][9]

  • Investigating Long-Term Neurotoxicity: Survivors of acute DFP intoxication often exhibit long-term neurological deficits, including cognitive impairment, motor dysfunction, and an increased risk of developing epilepsy.[4][6][10] Rodent models of DFP exposure are instrumental in studying these chronic effects and exploring potential therapeutic interventions.[4][6][10]

  • Studying Cholinergic System Function: By acutely and irreversibly inhibiting AChE, DFP provides a powerful tool to probe the roles of the cholinergic system in various physiological and pathological processes, including learning, memory, and neurodegeneration.[6][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DFP in neuroscience research.

ParameterSpeciesValueReference
LD50 (Oral)Rat6 mg/kg[1]
LD50 (i.p. injection)C57BL/6 Mouse (male)6.8 mg/kg[6]
LD50 (i.p. injection)C57BL/6 Mouse (female)6.33 mg/kg[6]

Table 1: Lethal Dose (LD50) of DFP.

EnzymeIC50ConditionsReference
Acetylcholinesterase (AChE)0.78 µMAcute hippocampal slices[3]
Acetylcholinesterase (ChE)343 nMIn vitro, 30 minutes, 37°C[5]
Monoacylglycerol Lipase (MAGL)10 µMIn vitro[5]
Fatty Acid Amide Hydrolase (FAAH)56 µMIn vitro[5]

Table 2: In Vitro Enzyme Inhibition by DFP.

SpeciesDFP DoseRouteOutcomeReference
Mouse4.0 mg/kgi.p.Persistent impairments in spatial learning and working memory[6][7]
Rat1.25 mg/kgs.c.Significant increases in biomarkers of oxidative stress within 30 minutes[12]
Rat1.5 mg/kgs.c.Caused fasciculations and induced necrosis in skeletal muscle fibers[13]
Mouse9.5 mg/kgs.c.Induced status epilepticus, with acetylcholinesterase inhibition persisting for at least 3 days in blood and 14 days in the brain.[8]

Table 3: In Vivo Effects of DFP Exposure.

Key Experimental Protocols

Induction of Status Epilepticus in Rodents

This protocol describes a common method for inducing status epilepticus (SE) in rats using DFP to study acute and chronic neurotoxicity.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • DFP Administration: DFP is administered via subcutaneous (s.c.) injection. A typical dose to induce SE is in the range of 3-4 mg/kg.[14]

  • Antidotal Treatment: To prevent peripheral cholinergic crisis and mortality, animals are often pre-treated with pyridostigmine (B86062) bromide (0.026 mg/kg, i.m.) 30 minutes before DFP exposure.[14] Immediately following DFP injection, atropine (B194438) sulfate (B86663) (a muscarinic antagonist, e.g., 0.1 mg/kg, i.m.) and pralidoxime (B1201516) (2-PAM, an AChE reactivator, e.g., 25 mg/kg, i.m.) are administered.[8][14]

  • Seizure Monitoring: Seizure activity is monitored behaviorally (e.g., using the Racine scale) and/or electrographically via electroencephalography (EEG) for several hours post-injection.[8][15]

  • Termination of SE: To improve survival and study the long-term consequences, SE is often terminated after a set period (e.g., 40 minutes to 2 hours) with a benzodiazepine (B76468) such as diazepam or midazolam.[4][14]

  • Post-Exposure Analysis: Animals are monitored for long-term behavioral deficits (e.g., cognitive and motor function tests) and brains are collected at various time points for neuropathological analysis (e.g., immunohistochemistry for neurodegeneration, neuroinflammation, and gliosis).[4][8][15]

In Vitro Neurotoxicity Assay in Hippocampal Slices

This protocol outlines a method to assess the direct neurotoxic effects of DFP and screen for neuroprotective compounds using acute hippocampal slices.

  • Slice Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from adult rats.

  • Electrophysiology: Slices are maintained in artificial cerebrospinal fluid (aCSF). Population spikes (PS) are recorded from the CA1 region following synaptic stimulation.

  • DFP Application: After establishing a stable baseline PS recording, DFP is bath-applied at various concentrations (e.g., 0.1-100 µM) to determine its effect on synaptic transmission and neuronal viability, as reflected by a reduction in the PS area.[3]

  • Neuroprotection Assay: To test for neuroprotective effects, potential antidotes or therapeutic agents can be applied before, during, or after DFP exposure, and their ability to prevent or reverse the DFP-induced reduction in PS area is quantified.[3]

  • Biochemical Analysis: Slices can also be collected after exposure to measure AChE activity to correlate with the observed neurophysiological effects.[3]

Signaling Pathways and Experimental Workflows

DFP-Induced Cholinergic Crisis and Downstream Neurotoxicity

DFP's primary action is the irreversible inhibition of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This initial event triggers a cascade of downstream pathological processes.

DFP_Signaling_Pathway DFP Diisopropyl Fluorophosphate (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Reduced Breakdown Cholinergic_Receptors Muscarinic & Nicotinic Receptor Overstimulation ACh->Cholinergic_Receptors Excitotoxicity Glutamatergic Excitotoxicity Cholinergic_Receptors->Excitotoxicity Calcium_Overload Intracellular Ca2+ Overload Excitotoxicity->Calcium_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis Calcium_Overload->Apoptosis Oxidative_Stress Oxidative Stress (ROS/RNS Production) Neuroinflammation Neuroinflammation (Microglial & Astrocyte Activation) Oxidative_Stress->Neuroinflammation Mitochondrial_Dysfunction->Oxidative_Stress Neurodegeneration Neuronal Death & Neurodegeneration Neuroinflammation->Neurodegeneration Apoptosis->Neurodegeneration

Caption: DFP-induced neurotoxic cascade.

Experimental Workflow for In Vivo DFP Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of acute DFP exposure in an animal model.

DFP_Experimental_Workflow cluster_pre_exposure Pre-Exposure cluster_exposure Exposure cluster_acute_phase Acute Phase (0-24h) cluster_chronic_phase Chronic Phase (>24h) Baseline Baseline Behavioral Testing & EEG DFP_Admin DFP Administration (s.c. or i.p.) Baseline->DFP_Admin Antidotes Antidote Administration (Atropine, 2-PAM) DFP_Admin->Antidotes Concurrently Seizure_Monitoring Seizure Monitoring (Behavioral & EEG) Antidotes->Seizure_Monitoring SE_Termination Status Epilepticus Termination (e.g., Diazepam) Seizure_Monitoring->SE_Termination Acute_Analysis Acute Neuropathology & Biochemical Analysis SE_Termination->Acute_Analysis Long_Term_Behavior Long-Term Behavioral Testing (Cognition, Motor) SE_Termination->Long_Term_Behavior Chronic_Analysis Chronic Neuropathology (Neurodegeneration, Gliosis) Long_Term_Behavior->Chronic_Analysis

Caption: In vivo DFP experimental workflow.

Conclusion

This compound is an indispensable tool in neuroscience research, enabling the investigation of the cholinergic system's role in health and disease, and providing robust models for nerve agent exposure and status epilepticus. This guide offers a foundational understanding of DFP's applications, presenting critical data and protocols to aid researchers in designing and executing their studies. The complex downstream effects of DFP-induced cholinergic hyperactivity, including excitotoxicity, oxidative stress, and neuroinflammation, highlight the need for multifaceted therapeutic strategies to counteract organophosphate neurotoxicity. Future research utilizing DFP will continue to be vital for the development of more effective medical countermeasures and treatments for neurological disorders characterized by cholinergic dysfunction.

References

The Dawn of a Neurotoxin: A Technical Guide to the Discovery and Initial Studies of Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and foundational research into diisopropyl fluorophosphate (B79755) (DFP), a potent organophosphorus compound that has played a pivotal role in neuroscience and toxicology. Geared towards researchers, scientists, and drug development professionals, this document details the initial synthesis, early toxicological assessments, and the elucidation of its mechanism of action as a powerful enzyme inhibitor.

Discovery and Synthesis

The journey to understanding diisopropyl fluorophosphate began not with its synthesis, but with the serendipitous discovery of the toxic properties of a related class of compounds. In 1932, German chemist Willy Lange and his doctoral student Gerda von Krueger first described the toxic effects of monofluorophosphoric acid esters.[1] This seminal work laid the groundwork for future investigations into these neurotoxic agents.

Inspired by Lange and von Krueger's findings, British scientist Bernard Charles Saunders and his colleague G.J. Stacey undertook the synthesis of this compound during World War II, designating it PF-3.[2] Their work, published in 1948, detailed a synthetic route that has become a cornerstone of organophosphorus chemistry.

Initial Synthesis Protocol of this compound

The method pioneered by Saunders and Stacey involves a multi-step process, which is outlined below.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Formation of Diisopropyl Phosphite cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination Isopropyl Alcohol Isopropyl Alcohol Diisopropyl Phosphite Diisopropyl Phosphite Isopropyl Alcohol->Diisopropyl Phosphite Reacts with Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Diisopropyl Phosphite Diisopropyl Phosphite_2 Diisopropyl Phosphite Diisopropyl Chlorophosphite Diisopropyl Chlorophosphite Diisopropyl Phosphite_2->Diisopropyl Chlorophosphite Reacts with Chlorine Chlorine Chlorine->Diisopropyl Chlorophosphite Diisopropyl Chlorophosphite_2 Diisopropyl Chlorophosphite This compound This compound Diisopropyl Chlorophosphite_2->this compound Reacts with Sodium Fluoride Sodium Fluoride Sodium Fluoride->this compound Animal Cohort Animal Cohort Dose Groups Dose Groups Animal Cohort->Dose Groups Divide into Dose Administration Dose Administration Dose Groups->Dose Administration Administer graded doses Observation Period Observation Period Dose Administration->Observation Period Observe for set time Mortality Assessment Mortality Assessment Observation Period->Mortality Assessment Record mortalities LD50 Calculation LD50 Calculation Mortality Assessment->LD50 Calculation Statistical analysis cluster_0 Normal Cholinergic Synapse cluster_1 Cholinergic Synapse with DFP ACh_release Acetylcholine (ACh) Released AChR Acetylcholine Receptor ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_release_DFP Acetylcholine (ACh) Released AChR_DFP Acetylcholine Receptor ACh_release_DFP->AChR_DFP Binds to ACh_accumulation ACh Accumulation ACh_release_DFP->ACh_accumulation Leads to AChE_inhibited AChE (Inhibited by DFP) ACh_accumulation->AChR_DFP Overstimulates DFP DFP DFP->AChE_inhibited Irreversibly Inhibits

References

Toxicological Profile of Diisopropyl Fluorophosphate for Laboratory Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl fluorophosphate (B79755) (DFP) is a potent organophosphorus compound and an irreversible inhibitor of acetylcholinesterase (AChE). Due to its mechanism of action, which leads to a cholinergic crisis, DFP is a valuable tool in neuroscience research to model organophosphate poisoning and study cholinergic system functions. This technical guide provides a comprehensive overview of the toxicological profile of DFP for laboratory use. It includes quantitative toxicity data, detailed experimental protocols for assessing toxicity, and visual representations of the key signaling pathways involved in DFP's mechanism of action. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals to ensure the safe and effective use of DFP in a laboratory setting.

Introduction

Diisopropyl fluorophosphate (DFP) is an organophosphate that irreversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, a state known as a cholinergic crisis.[2][3] In laboratory settings, DFP is frequently used as a surrogate for more toxic nerve agents to study the mechanisms of organophosphate-induced neurotoxicity and to develop potential therapeutic interventions.[4] A thorough understanding of its toxicological profile is paramount for its safe handling and for the design of meaningful scientific experiments.

Physicochemical Properties

DFP is a colorless, oily liquid with the chemical formula C₆H₁₄FO₃P.[1] It is sparingly soluble in water but soluble in organic solvents. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄FO₃P[1]
Molecular Weight184.15 g/mol [1]
AppearanceColorless oily liquid[1]
Boiling Point183 °C (decomposes)[1]
Solubility in Water1.54 g/100 mL[1]

Mechanism of Action

The primary mechanism of DFP toxicity is the irreversible inhibition of acetylcholinesterase (AChE). DFP phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable covalent bond. This inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses, resulting in the continuous stimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[2][3][4]

Cholinergic Signaling Pathway

The accumulation of acetylcholine disrupts normal cholinergic neurotransmission. The overstimulation of muscarinic receptors in the parasympathetic nervous system leads to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[5] Overactivation of nicotinic receptors at the neuromuscular junction initially causes muscle fasciculations and can progress to flaccid paralysis.[5] In the central nervous system, the excess acetylcholine can lead to seizures, respiratory depression, and coma.[3]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Fiber Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicle Nerve Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Binds to DFP Diisopropyl Fluorophosphate (DFP) DFP->AChE Irreversible Inhibition Muscarinic_Effects SLUDGE Symptoms (Salivation, Lacrimation, etc.) Muscarinic_Receptor->Muscarinic_Effects Leads to Nicotinic_Effects Muscle Fasciculations, Paralysis Nicotinic_Receptor->Nicotinic_Effects Leads to

Figure 1: Simplified signaling pathway of DFP's effect on the cholinergic synapse.

Toxicological Data

The toxicity of DFP varies depending on the route of administration and the animal species. The following tables summarize the available quantitative data.

Table 2: Acute Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 ValueReference
RatOral1.3 - 6 mg/kg[1]
MouseOral2 mg/kg
RabbitOral4 mg/kg
RatIntraperitoneal1.28 mg/kg
MouseIntraperitoneal0.32 mg/kg
RatIntravenous0.3 mg/kg
MouseIntravenous0.32 mg/kg
RabbitSkin>117 mg/kg
DogSubcutaneous3 mg/kg

Table 3: Acute Lethal Concentration (LC50) of this compound

SpeciesExposure DurationLC50 ValueReference
Rat10 minutes360 mg/m³
Mouse10 minutes440 mg/m³

Experimental Protocols

Determination of Acute Oral LD50 (OECD Test Guideline 425: Up-and-Down Procedure)

This protocol is designed to estimate the LD50 with a reduced number of animals.[6][7][8][9]

Objective: To determine the median lethal dose (LD50) of DFP following a single oral administration.

Animals: Healthy, young adult nulliparous and non-pregnant female rats are typically used.[10] A second species may be used for confirmation.

Procedure:

  • Dose Selection: The initial dose is selected based on existing data, aiming to be near the expected LD50. For DFP in rats, a starting dose around 3-4 mg/kg would be appropriate.

  • Administration: The test substance is administered orally via gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 4 hours, 24 hours, and then daily for 14 days.[6]

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Termination: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper limit, or a certain number of dose reversals occur).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

OECD_425_Workflow start Start select_dose Select Initial Dose (Best estimate of LD50) start->select_dose administer_dose Administer Dose to Single Animal select_dose->administer_dose observe Observe for 48h (Mortality & Clinical Signs) administer_dose->observe decision Animal Survived? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->administer_dose No calculate_ld50 Calculate LD50 (Maximum Likelihood Method) stopping_criteria->calculate_ld50 Yes end End calculate_ld50->end

Figure 2: Workflow for the OECD 425 Up-and-Down Procedure for LD50 determination.

Assessment of Neurotoxicity in Rodents

A battery of behavioral tests can be used to assess the neurotoxic effects of DFP.[11][12]

Objective: To evaluate the effects of DFP on motor function, learning, and memory.

Animals: Adult male rats or mice.

Procedures:

  • Functional Observational Battery (FOB): A series of unconditioned and conditioned responses are observed to assess autonomic, neuromuscular, and sensorimotor function. Observations include posture, gait, grooming, and response to stimuli.[12]

  • Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.

  • Morris Water Maze: This test evaluates spatial learning and memory. Animals are trained to find a hidden platform in a pool of water using distal cues. Escape latency and path length are measured.[11]

  • Open Field Test: This test measures locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and its movements are tracked.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is used to quantify the inhibition of AChE activity.[7]

Objective: To measure the activity of AChE in tissue homogenates (e.g., brain, blood).

Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[7][12]

Procedure:

  • Tissue Preparation: Tissues are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0) and centrifuged to obtain the supernatant.

  • Reaction Mixture: The reaction mixture contains the tissue supernatant, DTNB, and acetylthiocholine iodide (substrate).

  • Measurement: The change in absorbance at 412 nm is measured over time using a spectrophotometer.

  • Calculation: The rate of the reaction is proportional to the AChE activity, which can be calculated using the Beer-Lambert law.

Histopathological Examination of Nervous Tissue

This protocol allows for the microscopic examination of nervous tissue to identify any DFP-induced pathological changes.[13][14][15]

Objective: To assess neuronal damage, demyelination, and inflammation in the brain and peripheral nerves.

Procedure:

  • Tissue Collection and Fixation: Animals are euthanized, and the brain and peripheral nerves (e.g., sciatic nerve) are collected. The tissues are fixed in 10% neutral buffered formalin.

  • Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.[14]

  • Sectioning: The paraffin-embedded tissues are sectioned at a thickness of 5-10 µm using a microtome.

  • Staining: The sections are stained with various histological stains:

    • Hematoxylin and Eosin (H&E): For general morphology and identification of cellular changes.[13]

    • Nissl Stain (Cresyl Violet): To visualize neuronal cell bodies and assess neuronal loss.

    • Luxol Fast Blue (LFB): To stain myelin and assess demyelination.

  • Microscopic Examination: The stained sections are examined under a light microscope to evaluate for any pathological changes.

Signs and Symptoms of DFP Toxicity

Exposure to DFP can lead to a range of signs and symptoms, which can be categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.

Table 4: Signs and Symptoms of this compound Toxicity

SystemEffects
Muscarinic Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis (SLUDGE), Bronchospasm, Bradycardia, Miosis (pinpoint pupils)
Nicotinic Muscle fasciculations, Cramps, Weakness, Flaccid paralysis, Tachycardia, Hypertension
Central Nervous System (CNS) Anxiety, Restlessness, Confusion, Tremors, Seizures, Coma, Respiratory depression

Safety and Handling

DFP is a highly toxic compound and must be handled with extreme caution in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. An emergency plan should be in place, and personnel should be trained in the proper procedures for handling and decontaminating DFP. Atropine and an oxime (e.g., pralidoxime) should be readily available as antidotes in case of accidental exposure.[3]

Conclusion

This compound is a valuable but highly hazardous chemical tool for laboratory research. A comprehensive understanding of its toxicological profile, including its mechanism of action, quantitative toxicity data, and the signs and symptoms of exposure, is essential for its safe and responsible use. The experimental protocols provided in this guide offer standardized methods for assessing the toxicity of DFP and for studying its effects on the nervous system. By adhering to strict safety protocols and employing rigorous experimental designs, researchers can continue to utilize DFP to advance our understanding of the cholinergic system and to develop effective countermeasures against organophosphate poisoning.

References

Methodological & Application

Application Notes: Diisopropyl Fluorophosphate (DFP) in In-Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropyl fluorophosphate (B79755) (DFP) is a potent, irreversible inhibitor of serine hydrolases, a large class of enzymes that utilize a key serine residue in their active site for catalysis. This class includes vital enzymes such as acetylcholinesterase (AChE), digestive proteases like trypsin and chymotrypsin, and coagulation factors like thrombin and Factor Xa.[1][2] DFP acts by covalently modifying this active site serine, rendering the enzyme permanently inactive.[2][3] This property makes DFP an invaluable tool for researchers to identify serine hydrolases, probe enzyme mechanisms, and serve as a positive control in inhibition assays.[3][4] However, its high toxicity necessitates strict adherence to safety protocols.[5]

Extreme Caution and Safety Precautions

DFP is an extremely potent neurotoxin that can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] It functions as a nerve agent by irreversibly inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and causing prolonged muscle contraction, paralysis, and respiratory failure.[4][5]

ALWAYS perform all work with DFP in a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Lab Coat: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: For certain operations or in case of a spill, a full-face respirator with appropriate cartridges may be required.

Handling and Storage:

  • Store DFP in a tightly sealed container in a cool, dry, well-ventilated, and secure area, refrigerated at 2-8°C.[1]

  • Prepare stock solutions in a suitable anhydrous solvent like isopropanol (B130326) or DMSO. DFP is unstable in aqueous solutions and is rapidly hydrolyzed by alkali.[3]

  • Have a 2% sodium hydroxide (B78521) solution ready for decontamination. In case of a spill or breakage, the entire container and contaminated materials should be immersed in this solution.

Disposal:

  • All DFP-contaminated waste, including pipette tips, tubes, and excess reagents, must be treated as hazardous waste.

  • Decontaminate excess DFP and contaminated apparatus by immersing in a 2% aqueous sodium hydroxide solution for several days to ensure complete hydrolysis before disposal according to institutional guidelines.

Mechanism of Action: Irreversible Inhibition

DFP irreversibly inhibits serine hydrolases through a process called phosphonylation. The catalytically active serine residue in the enzyme's active site acts as a nucleophile, attacking the electrophilic phosphorus atom of DFP. This results in the formation of a stable, covalent diisopropylphosphoryl-enzyme adduct and the release of a fluoride (B91410) ion. This modification permanently blocks the active site, preventing substrate binding and catalysis.

Assay_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DFP, AChE, DTNB, ATCh) plate_setup Setup 96-well Plate (Test, Control, Blank wells) prep_reagents->plate_setup add_buffer Add Buffer plate_setup->add_buffer add_dfp Add DFP dilutions (or solvent for control) add_buffer->add_dfp add_ache Add AChE solution (to all wells except blank) add_dfp->add_ache incubate Incubate at 37°C for 30 min add_ache->incubate add_dtnb Add DTNB solution incubate->add_dtnb add_atch Add ATCh solution to initiate reaction add_dtnb->add_atch read_abs Immediately measure absorbance at 412 nm kinetically add_atch->read_abs calc_rate Calculate reaction rates read_abs->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot_ic50 Plot % Inhibition vs. [DFP] to determine IC₅₀ calc_inhib->plot_ic50 Coagulation_Cascade FXa Factor Xa Thrombin Thrombin (FIIa) FXa->Thrombin activates Fibrin Fibrin Clot Thrombin->Fibrin cleaves Intrinsic Intrinsic Pathway Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrinogen->Fibrin DFP1 DFP Inhibits DFP1->FXa DFP2 DFP Inhibits DFP2->Thrombin

References

Application Notes and Protocols for Inhibiting Serine Proteases with Diisopropyl Fluorophosphate (DFP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diisopropyl fluorophosphate (B79755) (DFP) is a potent, irreversible inhibitor of serine proteases and other serine hydrolases, such as acetylcholinesterase. It acts by covalently modifying the active site serine residue, rendering the enzyme inactive. Due to its high reactivity and toxicity, stringent safety measures are paramount when handling this compound. These application notes provide a detailed overview of the mechanism of DFP, comprehensive safety protocols, experimental procedures for enzyme inhibition, and a summary of its effects on various serine proteases.

Introduction

Serine proteases are a large family of proteolytic enzymes characterized by a highly reactive serine residue in their active site.[1] They play critical roles in numerous physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), and immunity (neutrophil elastase, complement Factor D).[2][3] Unregulated serine protease activity is implicated in various pathologies, making them important targets for therapeutic intervention.

Diisopropyl fluorophosphate (DFP), also known as Isoflurophate, is an organophosphorus compound that serves as a powerful and widely used tool for studying serine proteases.[4][5] It forms a stable, covalent phosphonyl adduct with the active site serine, effectively and irreversibly inhibiting the enzyme.[6] This property makes DFP invaluable for identifying active serine proteases and elucidating their biological functions. However, DFP is also a potent neurotoxin due to its inhibition of acetylcholinesterase and requires expert handling.[2][4]

Mechanism of Action

The inhibitory action of DFP targets the catalytic triad (B1167595) (Serine, Histidine, Aspartate) found in the active site of serine proteases. The nucleophilic serine hydroxyl group, activated by the adjacent histidine and aspartate residues, attacks the electrophilic phosphorus atom of DFP.[6][7] This results in the displacement of the fluoride (B91410) ion and the formation of a highly stable phosphoserine ester. This covalent modification is essentially irreversible under physiological conditions, leading to permanent inactivation of the enzyme.[5][7]

DFP_Mechanism cluster_Enzyme Serine Protease Active Site Ser195 Serine-195 (Ser-OH) His57 Histidine-57 Ser195->His57 Inactive_Enzyme Inactive Enzyme (Stable Phosphoserine Adduct) Ser195->Inactive_Enzyme Covalent Bond Formation Asp102 Aspartate-102 His57->Asp102 DFP DFP (this compound) DFP->Ser195 Nucleophilic Attack HF HF Inactive_Enzyme->HF Fluoride Released

Caption: Mechanism of irreversible inhibition of a serine protease by DFP.

Quantitative Inhibition Data

DFP is a broad-spectrum inhibitor, affecting numerous serine proteases. The efficiency of inhibition is best described by the second-order rate constant (k_inact/K_I or k_i) or, more simply, by the half-time of inhibition at a given concentration. Due to its irreversible nature, a standard IC50 value can be misleading as it is time-dependent.[8]

Enzyme TargetClass/FamilyOrganismInhibition ParameterValueReference(s)
α-Chymotrypsin Serine Protease (S1)BovineHalf-time of inhibition (at 1 mM DFP)2.8 seconds[4]
Trypsin Serine Protease (S1)BovineHalf-time of inhibition (at 1 mM DFP)43 seconds[4]
Glutamyl endopeptidase I Serine Protease (S1)Staphylococcus aureusHalf-time of inhibition (at 1 mM DFP)>300 seconds[4]
Acetylcholinesterase (AChE) Serine HydrolaseMouseIC500.78 µM[9]
Neutrophil Elastase Serine Protease (S1)HumanPotently Inhibited-[2][5]
Thrombin Serine Protease (S1)HumanPotently Inhibited-[2]
Plasmin Serine Protease (S1)HumanPotently Inhibited-[2]
Complement Factor D Serine Protease (S1)HumanPotently Inhibited-[2]

Experimental Protocols

CRITICAL SAFETY PROTOCOL: Handling this compound

WARNING: DFP is an extremely toxic cholinesterase inhibitor that is fatal if swallowed, inhaled, or absorbed through the skin.[10][11] It must only be handled by trained personnel in a designated chemical fume hood with appropriate personal protective equipment (PPE).[4]

  • Designated Area: All work with DFP must be conducted in a certified chemical fume hood. The area should be clearly marked with "ACUTE TOXIN" warning signs.

  • Personal Protective Equipment (PPE):

    • Respirator: A full-face respirator with multi-purpose combination (US) respirator cartridges is required.[10]

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart. Always use two pairs of gloves.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]

    • Lab Coat: A chemical-resistant lab coat or apron must be worn.

  • Antidote Availability: Before starting work, ensure that the antidotes atropine (B194438) sulfate (B86663) and pralidoxime (B1201516) (2-PAM) are available and that a physician or emergency response team has been alerted to the planned work.[12]

  • Stock Solution Preparation:

    • DFP is typically supplied as a neat liquid. It is poorly soluble in water and should be dissolved in an anhydrous organic solvent like isopropanol (B130326) or ethanol (B145695) to prepare a concentrated stock solution (e.g., 100 mM or 1 M).

    • Perform all dilutions within the chemical fume hood.

  • Spill and Decontamination:

    • Keep a 2% sodium hydroxide (B78521) (NaOH) solution readily available for decontamination.[9][12]

    • In case of a small spill, absorb the material with an inert absorbent like vermiculite.[4]

    • Carefully collect the contaminated material into a sealed container for hazardous waste disposal.

    • Decontaminate all surfaces and equipment by immersing or wiping with 2% NaOH solution. Allow several hours for complete hydrolysis.[12]

  • Waste Disposal: All DFP-contaminated waste (liquid and solid) is considered hazardous and must be disposed of according to institutional and governmental regulations. Never dispose of DFP down the drain.[12]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[9]

Protocol: General Inhibition of Serine Protease Activity

This protocol provides a general method to assess the inhibition of a serine protease like trypsin or chymotrypsin (B1334515) by DFP using a chromogenic or fluorogenic substrate.

Materials:

  • Serine protease (e.g., TPCK-treated Trypsin, TLCK-treated α-Chymotrypsin)

  • DFP stock solution (e.g., 100 mM in isopropanol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Protease substrate (e.g., for Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride; for Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

  • 96-well microplate

  • Microplate reader

Procedure:

Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, DFP, Substrate, Buffer) start->prep_reagents add_enzyme Add Enzyme Solution to Microplate Wells prep_reagents->add_enzyme add_dfp Add DFP or Vehicle Control (Pre-incubation) add_enzyme->add_dfp incubate Incubate at Room Temp (e.g., 15-30 min) add_dfp->incubate add_substrate Initiate Reaction: Add Substrate incubate->add_substrate read_plate Measure Absorbance/Fluorescence Kinetically over Time add_substrate->read_plate analyze Analyze Data: Calculate Reaction Rates read_plate->analyze end End analyze->end

Caption: Experimental workflow for a serine protease inhibition assay.

  • Prepare Reagents: Prepare fresh solutions of the enzyme, substrate, and DFP dilutions in Assay Buffer. Keep the enzyme solution on ice.

  • Enzyme Addition: To the wells of a 96-well plate, add the serine protease solution to achieve a final concentration that gives a linear reaction rate over 5-10 minutes. For example, add 50 µL of a 2X enzyme solution.

  • Inhibitor Pre-incubation: Add a range of DFP concentrations (and a vehicle control, e.g., isopropanol) to the wells containing the enzyme. The final DFP concentration should bracket the expected inhibitory range (e.g., 0.1 µM to 100 µM). The volume added should be small (e.g., 1-5 µL) to minimize solvent effects.

  • Incubation: Incubate the enzyme-inhibitor mixture for a fixed period (e.g., 15-30 minutes) at room temperature to allow the irreversible reaction to proceed.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells. For example, add 50 µL of a 2X substrate solution to bring the final volume to 100 µL.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 405 nm for p-nitroanilide substrates) or fluorescence kinetically for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each DFP concentration from the linear portion of the progress curve. Plot the percent remaining activity against the DFP concentration to visualize the dose-dependent inhibition.

Application in Signaling Pathways: The Complement System

Serine proteases are essential components of many signaling cascades. The alternative complement pathway, a crucial part of the innate immune system, relies on the serine protease Factor D .[2] Factor D cleaves Factor B (when bound to C3b), forming the C3 convertase (C3bBb), a central amplification step of the pathway. By irreversibly inhibiting Factor D, DFP can effectively block the entire alternative complement cascade.[2]

Complement_Pathway C3b C3b C3bB C3bB Complex C3b->C3bB FactorB Factor B FactorB->C3bB C3_Convertase C3bBb (C3 Convertase) C3bB->C3_Convertase FactorD Factor D (Serine Protease) FactorD->C3_Convertase Cleaves Factor B Amplification Amplification Loop: C3 -> C3a + C3b C3_Convertase->Amplification Downstream Downstream Effects: Inflammation, Opsonization, Cell Lysis Amplification->Downstream DFP DFP DFP->FactorD Inhibits

Caption: Inhibition of the Alternative Complement Pathway by DFP.

Considerations and Alternatives

  • Stability: DFP is susceptible to hydrolysis in aqueous solutions. Stock solutions in anhydrous solvent are stable when stored properly, but working dilutions in aqueous buffers should be made fresh.[4]

  • Toxicity and Specificity: Due to its high toxicity and broad specificity (inhibiting many serine hydrolases), DFP is often unsuitable for in vivo studies or applications requiring selective inhibition.

  • Alternatives: For many applications, less toxic and more specific serine protease inhibitors are available.

    • Phenylmethylsulfonyl fluoride (PMSF): A commonly used, less toxic alternative, though it has a shorter half-life in aqueous solution.

    • AEBSF (Pefabloc SC): A water-soluble, more stable, and less toxic alternative to PMSF.

    • Protease Inhibitor Cocktails: Commercially available cocktails provide broad-spectrum inhibition of multiple protease classes and are convenient for protein extraction.

References

Application Notes and Protocols for Diisopropyl Fluorophosphate (DFP)-Induced Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP) is a potent organophosphate compound widely utilized in preclinical research to establish animal models that recapitulate key aspects of neurodegeneration. As an irreversible inhibitor of acetylcholinesterase (AChE), DFP induces a state of cholinergic crisis, leading to status epilepticus and subsequent progressive neurodegeneration in various brain regions. These models are instrumental in investigating the pathogenesis of neurodegenerative disorders, identifying novel therapeutic targets, and evaluating the efficacy of potential neuroprotective agents. The ensuing application notes and protocols provide a comprehensive guide for the induction and characterization of DFP-mediated neurodegeneration in rodent models.

Data Presentation

Table 1: DFP Administration Protocols for Inducing Neurodegeneration in Rodents
Animal ModelDFP DosageRoute of AdministrationAntidotal Co-treatmentObserved OutcomesReference
Adult Male C57BL/6J Mice9.5 mg/kgSubcutaneous (s.c.)Atropine (B194438) sulfate (B86663) (0.1 mg/kg, i.m.) and 2-pralidoxime (25 mg/kg, i.m.) 1 min post-DFPStatus epilepticus, persistent neurodegeneration and neuroinflammation in multiple brain regions for at least 28 days.[1]
Adult Male Sprague Dawley Rats9 mg/kgIntraperitoneal (i.p.)Pyridostigmine (0.1 mg/kg, i.m.) and atropine methylnitrate (20 mg/kg, i.m.) prior to DFPModerate to severe seizures, significant AChE depression, and delayed neuronal cell death in the hippocampus, cortex, amygdala, and thalamus persisting for up to 72 hours.[2][3]
Adult Male Sprague Dawley Rats4 mg/kgSubcutaneous (s.c.)Atropine sulfate (2 mg/kg, i.m.) and 2-pralidoxime (25 mg/kg, i.m.)Persistent neuropathology even in animals with a low seizure response, significant cholinesterase inhibition in the cortex, hippocampus, and amygdala.[4][5][6][7]
Juvenile (PND 28) Sprague-Dawley Rats3.4 mg/kgSubcutaneous (s.c.)Atropine sulfate (0.1 mg/kg, i.m.) and pralidoxime (B1201516) (2-PAM; 25 mg/kg, i.m.)Seizures (more severe in males), significant neurodegeneration, persistent microglial activation, and memory deficits in both sexes.[8][9][10]
Table 2: Key Pathological and Behavioral Changes in DFP-Induced Neurodegeneration Models
ParameterMethod of AssessmentBrain Regions AffectedTime Course of ChangesKey FindingsReferences
Neurodegeneration Fluoro-Jade B/C (FJB/FJC) StainingHippocampus (CA1, CA3, DG), Piriform Cortex, Amygdala, ThalamusStarts as early as 4 hours post-DFP and persists for at least 6 months.Significant increase in FJB/FJC-positive degenerating neurons.[1][2][3][4][5][6][11]
Neuroinflammation Immunohistochemistry (IHC) for GFAP (astrocytes) and IBA1 (microglia)Hippocampus, Piriform Cortex, Thalamus, AmygdalaPersistent microglial activation and astrogliosis observed from 1 day up to 28 days post-exposure.Significant increase in GFAP and IBA1 immunoreactivity.[1][8][10][12]
Acetylcholinesterase (AChE) Inhibition Ellman AssayBlood, Cortex, Hippocampus, Subcortical regions, CerebellumSignificant inhibition within 1 hour, persisting for up to 14 days in the brain.>90% inhibition in various brain regions shortly after DFP administration.[1][2][3][4]
Cognitive Deficits Morris Water Maze (MWM), Y-Maze Spontaneous AlternationHippocampus, Prefrontal CortexObserved from 14 days to at least 1 month post-DFP exposure.Impairments in spatial learning and working memory.[8][10][11][13]
Cellular Senescence Immunohistochemistry for p16Hippocampus (CA3, DG), Amygdala, Piriform Cortex, ThalamusSignificantly increased at 3 and 6 months post-exposure.DFP-induced neurodegeneration is associated with an increase in senescent cells.[5][6]

Experimental Protocols

DFP-Induced Neurodegeneration Model in Rats

a. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[14]

b. DFP Administration:

  • Prepare a stock solution of DFP in sterile phosphate-buffered saline (PBS).

  • Administer DFP at a dose of 4 mg/kg via subcutaneous (s.c.) injection.[5][6]

  • Immediately following DFP injection, administer atropine sulfate (2 mg/kg, i.m.) and 2-pralidoxime (25 mg/kg, i.m.) to counteract peripheral cholinergic toxicity and improve survival.[5][6]

  • Control animals receive an equivalent volume of sterile PBS followed by the same antidotal treatment.[5]

c. Post-Injection Monitoring:

  • Monitor animals for seizure activity for at least 4 hours post-injection using a behavioral scoring scale (e.g., Racine scale).[8][10]

  • For more detailed analysis, electroencephalographic (EEG) recordings can be performed.[8][10][12]

Assessment of Neurodegeneration (Fluoro-Jade C Staining)

a. Tissue Preparation:

  • At desired time points (e.g., 1, 7, 28 days post-DFP), euthanize animals via transcardial perfusion with 4% paraformaldehyde (PFA) in PBS.[15]

  • Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a 30% sucrose (B13894) solution.

  • Section the brains into 40 µm coronal sections using a cryostat.

b. Staining Protocol:

  • Mount sections onto gelatin-coated slides.

  • Rehydrate the sections through a series of ethanol (B145695) washes (100%, 95%, 70%).

  • Incubate in 0.06% potassium permanganate (B83412) for 15 minutes.

  • Rinse in distilled water.

  • Incubate in 0.0004% Fluoro-Jade C (FJC) staining solution for 30 minutes.

  • Rinse in distilled water.

  • Dehydrate through ethanol series and clear with xylene.

  • Coverslip with a non-aqueous mounting medium.

c. Analysis:

  • Visualize FJC-positive cells (degenerating neurons) using fluorescence microscopy.

  • Quantify the number of FJC-positive cells in specific brain regions of interest.[5][6]

Assessment of Cholinesterase Activity (Ellman Assay)

a. Sample Preparation:

  • At specified time points, collect blood samples and dissect brain regions of interest (e.g., cortex, hippocampus).[2][9]

  • Homogenize brain tissue in an appropriate buffer.

b. Assay Protocol:

  • Add tissue homogenate or plasma to a microplate well.

  • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the well.

  • Initiate the reaction by adding acetylthiocholine (B1193921) iodide.

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate cholinesterase activity based on the rate of color change.

Behavioral Assessment (Morris Water Maze)

a. Apparatus:

  • A circular pool (approximately 1.5 m in diameter) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues are placed around the room.

b. Protocol:

  • Acquisition Phase (e.g., 5 days):

    • Conduct 4 trials per day for each animal.

    • Place the animal into the pool at one of four starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60 seconds.

    • If the animal fails to find the platform, guide it to the location. .

  • Probe Trial (e.g., day 6):

    • Remove the escape platform.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

c. Analysis:

  • Measure escape latency (time to find the platform) during the acquisition phase.

  • Analyze the time spent in the target quadrant during the probe trial as a measure of spatial memory.[11]

Mandatory Visualizations

DFP_Signaling_Pathway DFP Diisopropyl Fluorophosphate (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to CholinergicReceptors Cholinergic Receptor Hyperactivation ACh->CholinergicReceptors Causes StatusEpilepticus Status Epilepticus CholinergicReceptors->StatusEpilepticus Induces Excitotoxicity Excitotoxicity StatusEpilepticus->Excitotoxicity Triggers OxidativeStress Oxidative Stress Excitotoxicity->OxidativeStress Increases Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) Excitotoxicity->Neuroinflammation Increases Neurodegeneration Neuronal Cell Death & Neurodegeneration OxidativeStress->Neurodegeneration Contributes to Neuroinflammation->Neurodegeneration Contributes to

Caption: Signaling cascade initiated by DFP leading to neurodegeneration.

DFP_Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley Rats) DFP_Admin DFP Administration (s.c. or i.p.) + Antidotal Treatment AnimalAcclimation->DFP_Admin SeizureMonitoring Seizure Monitoring (Behavioral Scoring / EEG) DFP_Admin->SeizureMonitoring TimePoints Experimental Time Points (e.g., 1d, 7d, 28d, 3m, 6m) SeizureMonitoring->TimePoints Behavioral Behavioral Assessment (MWM, Y-Maze) TimePoints->Behavioral Biochemical Biochemical Assays (Ellman Assay for AChE) TimePoints->Biochemical Histological Histological Analysis (FJC, IHC for GFAP/IBA1) TimePoints->Histological DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis

Caption: Experimental workflow for DFP-induced neurodegeneration studies.

References

Application Notes and Protocols for Spectrophotometric Measurement of Diisopropyl Fluorophosphate (DFP) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the spectrophotometric measurement of two distinct types of Diisopropyl Fluorophosphate (B79755) (DFP) activity:

  • Inhibitory Activity of DFP on Acetylcholinesterase (AChE): This is the most common assay associated with DFP, a potent and irreversible inhibitor of serine proteases like AChE. The protocol is based on the well-established Ellman's method.

  • Hydrolytic Activity of DFP-Hydrolyzing Enzymes (DFPases/Organophosphate Hydrolases): This assay measures the activity of enzymes that detoxify DFP by hydrolysis. The protocol is based on the detection of fluoride (B91410) ions released during the enzymatic breakdown of DFP.

Spectrophotometric Assay for Measuring the Inhibitory Activity of DFP on Acetylcholinesterase

Principle

Diisopropylfluorophosphate (DFP) is a powerful organophosphorus compound that irreversibly inhibits acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors.[1] The inhibitory activity of DFP can be quantified using a spectrophotometric method developed by Ellman.[1][2]

The assay is a two-step enzymatic reaction:

  • Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).[1]

  • The free sulfhydryl group of thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[1]

The rate of formation of the yellow product, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[1] When DFP is present, it inhibits AChE, leading to a reduced rate of color formation. The degree of inhibition is a measure of DFP's activity.[1]

Data Presentation

Table 1: Key Parameters for the DFP Inhibition Assay (Ellman's Method)

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)412 nm[1]
Molar Extinction Coefficient of TNB (ε)14,150 M⁻¹ cm⁻¹[1][3][4]
Optimal pH7.4 - 8.0[1]

Table 2: Example Reagent Concentrations for 96-Well Plate Assay

ReagentStock ConcentrationVolume per WellFinal Concentration in Assay
Phosphate (B84403) Buffer (pH 7.4)0.1 M140 µL~0.07 M
DFP Working SolutionsVarious20 µLVariable
Acetylcholinesterase (AChE)Optimized (e.g., 1 U/mL)20 µLOptimized
DTNB10 mM10 µL0.5 mM
Acetylthiocholine (ATCh)10 mM10 µL0.5 mM
Experimental Protocol

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) (e.g., from electric eel)

  • Diisopropylfluorophosphate (DFP)

  • Acetylthiocholine iodide (ATCh)[1]

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[1]

  • Phosphate buffer (0.1 M, pH 7.4)[1]

  • Isopropanol (B130326) or DMSO (for DFP stock solution)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Reagents:

  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 7.4.[1]

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.4). Store at 4°C, protected from light.[1]

  • ATCh Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water. This solution should be prepared fresh daily.[1]

  • AChE Stock Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 7.4) to a concentration of 1 U/mL. The optimal concentration may need to be determined empirically.

  • DFP Stock Solution: Prepare a stock solution of DFP in isopropanol or DMSO. Create a series of dilutions to obtain a range of working concentrations for the assay.[1]

3. Assay Procedure (96-well plate format):

  • Enzyme and Inhibitor Pre-incubation:

    • In designated wells of a 96-well plate, add 20 µL of the various DFP working solutions.

    • For control wells (no inhibition), add 20 µL of the solvent used for DFP dilution.

    • Add 140 µL of 0.1 M phosphate buffer (pH 7.4) to each well.[1]

    • To initiate the pre-incubation, add 20 µL of the AChE stock solution to each well.[1]

    • Incubate the plate at 37°C for 30 minutes to allow DFP to inhibit the enzyme.[1]

  • Enzymatic Reaction and Detection:

    • Following the pre-incubation, add 10 µL of the 10 mM DTNB solution to every well.[1]

    • To start the enzymatic reaction, add 10 µL of the 10 mM ATCh solution to each well.[1]

    • Immediately place the plate in a microplate reader and begin monitoring the change in absorbance at 412 nm.[1]

    • Take readings every minute for a duration of 10-15 minutes.[1]

4. Data Analysis:

  • Calculate the Rate of Reaction (V): For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.[1]

  • Calculate the Percentage of Inhibition:

    • % Inhibition = [(V_control - V_DFP) / V_control] * 100

    • Where V_control is the reaction rate in the absence of DFP and V_DFP is the rate in the presence of DFP.[1]

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the DFP concentration. The IC₅₀ value, which is the concentration of DFP that causes 50% inhibition of AChE activity, can be determined using non-linear regression analysis.[1]

Visualization

AChE_Inhibition_Assay_Workflow Reagents Prepare Reagents (Buffer, DFP, AChE, DTNB, ATCh) Preincubation Pre-incubation (AChE + DFP) 37°C, 30 min Reagents->Preincubation Reaction_Start Initiate Reaction (Add DTNB and ATCh) Preincubation->Reaction_Start Measurement Measure Absorbance @ 412 nm (10-15 min) Reaction_Start->Measurement Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Analysis

Caption: Experimental workflow for the AChE inhibition assay.

Ellman_Reaction_Pathway cluster_AChE AChE Activity cluster_DFP DFP Inhibition cluster_Detection Colorimetric Detection ATCh Acetylthiocholine (ATCh) AChE AChE ATCh->AChE Thiocholine Thiocholine TNB TNB (Yellow) Thiocholine->TNB + DTNB AChE->Thiocholine DFP DFP DFP->AChE Inhibits DTNB DTNB (Colorless)

Caption: Signaling pathway for the Ellman's reaction.

Spectrophotometric Assay for Measuring the Hydrolytic Activity of DFPases

Principle

DFP-hydrolyzing enzymes, such as organophosphate hydrolases (OPH), detoxify DFP by breaking it down.[5] The hydrolysis of DFP by these enzymes results in the production of diisopropyl phosphate and a fluoride ion.[6] The activity of the DFPase can be determined by quantifying the amount of fluoride released over time.

A spectrophotometric method for detecting these released fluoride ions involves the use of a specialized optical sensing system.[5][6] This system can consist of a polymeric film containing a fluoride-selective aluminum(III) porphyrin and a pH-sensitive chromoionophore.[5][6] As fluoride ions are produced from DFP hydrolysis, they are co-extracted with protons from the solution into the film. This process alters the protonation state of the chromoionophore, causing a measurable change in its absorbance spectrum.[5][6] The rate of this absorbance change is proportional to the rate of fluoride production and thus to the DFPase activity.

Data Presentation

Table 3: Key Parameters for the DFP Hydrolysis Assay

ParameterValueReference
SubstrateDiisopropylfluorophosphate (DFP)[5]
Product MeasuredFluoride Ion (F⁻)[6]
Detection PrincipleChange in absorbance of a chromoionophore[5][6]
Example Wavelength538 nm (dependent on chromoionophore)[6]
Optimal pH8.5 (for OPH)[6]
Experimental Protocol

1. Materials and Reagents:

  • DFP-hydrolyzing enzyme (DFPase or OPH)

  • Diisopropylfluorophosphate (DFP)

  • CHES buffer (or other suitable buffer, pH 8.5)[6]

  • Fluoride sensing system (e.g., Al[OEP]-ETH 7075 doped polymer film on a quartz slide)[6]

  • UV-Vis spectrophotometer with a cuvette holder for slides

2. Preparation of Reagents:

  • CHES Buffer (e.g., 50 mM, pH 8.5): Prepare the buffer solution and adjust the pH to 8.5.

  • DFP Stock Solution: Prepare a stock solution of DFP in a suitable solvent and create working dilutions in the CHES buffer.

  • DFPase Solution: Prepare a solution of the enzyme in CHES buffer to the desired concentration.

3. Assay Procedure:

  • Enzymatic Reaction:

    • In a reaction tube, combine the CHES buffer, the DFPase solution, and the DFP working solution to initiate the hydrolysis reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period. The reaction time will depend on the enzyme's activity.

  • Detection of Fluoride:

    • At various time points, take an aliquot of the reaction mixture.

    • Place the fluoride-sensing polymer film into the aliquot.

    • Allow the film to incubate in the solution for a set time (e.g., 10 minutes) to allow for the co-extraction of fluoride and protons.[6]

    • Remove the film and place it in the spectrophotometer.

  • Spectrophotometric Measurement:

    • Record the absorbance spectrum of the polymer film. The specific wavelength to monitor will depend on the chromoionophore used (e.g., 538 nm for ETH 7075).[6]

    • A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of DFP.

4. Data Analysis:

  • Generate a Standard Curve: Prepare a series of standard sodium fluoride (NaF) solutions of known concentrations. Measure the absorbance change of the sensing film for each standard to create a calibration curve of absorbance vs. fluoride concentration.

  • Determine Fluoride Concentration: Use the standard curve to determine the concentration of fluoride produced in your enzymatic reactions at each time point.

  • Calculate Enzyme Activity: The activity of the DFPase can be expressed as the rate of fluoride produced per unit time per amount of enzyme (e.g., µmol/min/mg).

Visualization

DFPase_Assay_Workflow Reaction_Setup Set up Reaction (DFPase + DFP in buffer) Incubation Incubate (e.g., 37°C) Reaction_Setup->Incubation Fluoride_Detection Fluoride Detection (Incubate with sensing film) Incubation->Fluoride_Detection Measurement Measure Absorbance of Film Fluoride_Detection->Measurement Analysis Data Analysis (Calculate F⁻ concentration and enzyme activity) Measurement->Analysis DFP_Hydrolysis_Pathway DFP Diisopropylfluorophosphate (DFP) DFPase DFPase DFP->DFPase Products Diisopropyl Phosphate + Fluoride Ion (F⁻) DFPase->Products Detection Fluoride Detection (Chromophore Absorbance Change) Products->Detection Measured

References

Application Notes and Protocols for Studying Organophosphate-Induced Neurotoxicity Using Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP) is a potent and irreversible organophosphate compound that serves as a valuable tool for studying the mechanisms of organophosphate-induced neurotoxicity.[1][2][3] As a surrogate for more toxic nerve agents like sarin, DFP allows researchers to investigate the hallmark features of organophosphate poisoning, including cholinergic crisis, neuroinflammation, mitochondrial dysfunction, and subsequent neuronal damage, in a controlled laboratory setting.[1][3] These application notes provide detailed protocols and data for utilizing DFP in both in vivo and in vitro models to advance the understanding of neurotoxic pathways and aid in the development of effective countermeasures.

Data Presentation

The following tables summarize key quantitative data from studies utilizing DFP to induce neurotoxicity.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by DFP

PreparationIC₅₀ (µM)Reference
Rat Brain Homogenate (10S form)2.66[4]
Rat Brain Homogenate (4S form)2.98[4]
Rat Hippocampal Slices0.78 ± 0.01[1]
Rat Hippocampal Homogenate0.343[5]

Table 2: In Vivo Effects of DFP Administration in Rodents

SpeciesDose and RouteTime PointEffectReference
Rat2.5 mg/kg, s.c.24 hours89% inhibition of hippocampal AChE[5]
Rat9 mg/kg, i.p.4 hoursSignificant Fluoro-Jade B labeling in amygdala and dentate gyrus[6]
Mouse9.5 mg/kg, s.c.14 daysPersistent AChE inhibition in the brain[7]
Rat4 mg/kg, s.c.1-14 daysIncreased IBA1 immunoreactivity in the hippocampus[8]
Rat0.5 mg/kg/day for 30 daysDuring exposureDeficits in accuracy and increases in omissions in a sustained attention task[9]

Experimental Protocols

In Vivo Rodent Model of Acute DFP Intoxication

This protocol describes the induction of acute neurotoxicity in rats using DFP, a model that recapitulates key features of organophosphate poisoning, including seizures and subsequent neuropathology.

Materials:

  • Diisopropyl fluorophosphate (DFP)

  • Sterile saline

  • Atropine (B194438) sulfate (B86663)

  • Pralidoxime (2-PAM)

  • Male Sprague-Dawley rats (280-320g)

  • Syringes and needles for subcutaneous (s.c.) and intramuscular (i.m.) injections

Procedure:

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the housing conditions for at least one week before the experiment.[6]

  • DFP Solution Preparation: On the day of the experiment, prepare a fresh solution of DFP in ice-cold sterile saline.[10]

  • Administration of Countermeasures: To mitigate peripheral cholinergic effects and reduce mortality, administer atropine sulfate (e.g., 2 mg/kg, i.m.) and 2-PAM (e.g., 25 mg/kg, i.m.) to the rats.[3][10] Some protocols may also include pretreatment with pyridostigmine (B86062) bromide (e.g., 0.1 mg/kg, i.m.) 30 minutes prior to DFP exposure.[6][8]

  • DFP Administration: Administer DFP via subcutaneous injection at a dose known to induce neurotoxicity (e.g., 4 mg/kg).[3][11]

  • Seizure Monitoring: Observe the animals continuously for the onset and severity of seizures for at least 4 hours post-injection. Seizure activity can be scored using a modified Racine scale.[12]

  • Post-Exposure Monitoring and Tissue Collection: Monitor the animals for any signs of distress. At predetermined time points (e.g., 1, 3, 7, 14, or 28 days post-exposure), euthanize the animals and collect brain tissue for subsequent analysis (e.g., histology, biochemical assays).[7][8]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This spectrophotometric assay is used to determine the level of AChE inhibition in tissue samples following DFP exposure.

Materials:

  • Tissue homogenate (e.g., brain tissue)

  • 0.1 M Phosphate (B84403) Buffer, pH 8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Tissue Preparation: Homogenize brain tissue in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant for the assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of Assay Buffer

    • 10 µL of tissue supernatant (or vehicle control)

    • 10 µL of DTNB solution

  • Enzyme-Inhibitor Incubation: If assessing direct inhibition, pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow DFP in the tissue sample to interact with the enzyme.[13]

  • Initiation of Reaction: To start the reaction, add 10 µL of the ATCI substrate solution to each well.[13]

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[13]

  • Calculation: The rate of change in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition by comparing the rate of the DFP-treated samples to the control samples.

Immunofluorescence Staining for Microglia

This protocol allows for the visualization and analysis of microglial activation, a key component of neuroinflammation, in brain tissue sections from DFP-treated animals.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections (20-50 µm thick)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Blocking solution (e.g., 1% BSA in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-Iba1

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor conjugated anti-rabbit IgG)

  • Mounting medium with DAPI

Procedure:

  • Section Preparation: Prepare brain sections using a microtome or cryostat.[9]

  • Washing and Blocking: Wash the sections with PBS containing 0.3% Triton X-100 three times for 5 minutes each. Block non-specific binding by incubating the sections in blocking solution for 2 hours at room temperature.[9]

  • Primary Antibody Incubation: Dilute the primary anti-Iba1 antibody in the blocking solution (e.g., 1:1000). Incubate the sections with the primary antibody overnight at 4°C.[9]

  • Washing: Wash the sections with PBS containing 0.3% Triton X-100 three times for 5 minutes each.[9]

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the sections with the secondary antibody for 2 hours at room temperature, protected from light.[14][15]

  • Mounting: Wash the sections with PBS. Mount the sections on slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the stained sections using a fluorescence or confocal microscope. The morphology and density of Iba1-positive cells can be quantified to assess microglial activation.

Visualizations

Signaling Pathways and Experimental Workflows

DFP_Neurotoxicity_Pathway cluster_cholinergic Cholinergic Crisis DFP This compound (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation CholinergicReceptors Cholinergic Receptor Overstimulation ACh->CholinergicReceptors Leads to Excitotoxicity Excitotoxicity CholinergicReceptors->Excitotoxicity Calcium ↑ Intracellular Ca²⁺ Excitotoxicity->Calcium Neuroinflammation Neuroinflammation Excitotoxicity->Neuroinflammation Mitochondria Mitochondrial Dysfunction Calcium->Mitochondria NeuronalDamage Neuronal Damage & Cell Death Calcium->NeuronalDamage ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->NeuronalDamage Microglia Microglia Activation Neuroinflammation->Microglia Astrocytes Astrocyte Activation Neuroinflammation->Astrocytes Cytokines ↑ Pro-inflammatory Cytokines Microglia->Cytokines Astrocytes->Cytokines Cytokines->NeuronalDamage

Caption: Key signaling pathways in DFP-induced neurotoxicity.

Experimental_Workflow_InVivo start Start acclimatize Animal Acclimatization (Sprague-Dawley Rats) start->acclimatize pretreatment Pre-treatment (Atropine, 2-PAM) acclimatize->pretreatment dfp_admin DFP Administration (e.g., 4 mg/kg, s.c.) pretreatment->dfp_admin seizure_monitoring Seizure Monitoring (Racine Scale) dfp_admin->seizure_monitoring behavioral_testing Behavioral Testing (e.g., Morris Water Maze) seizure_monitoring->behavioral_testing Long-term studies euthanasia Euthanasia & Tissue Collection (Defined Time Points) seizure_monitoring->euthanasia Acute studies behavioral_testing->euthanasia biochemical Biochemical Assays (AChE Activity) euthanasia->biochemical histological Histological Analysis (Immunofluorescence) euthanasia->histological end End biochemical->end histological->end

Caption: Experimental workflow for in vivo DFP studies.

Experimental_Workflow_InVitro start Start prep Tissue/Cell Preparation (e.g., Hippocampal Slices) start->prep dfp_exposure DFP Exposure (Varying Concentrations) prep->dfp_exposure incubation Incubation (Defined Time) dfp_exposure->incubation analysis Analysis incubation->analysis ache_assay AChE Activity Assay (Ellman's Method) analysis->ache_assay Biochemical calcium_imaging Calcium Imaging (Fura-2AM) analysis->calcium_imaging Functional ros_measurement ROS Measurement (MitoSOX) analysis->ros_measurement Mitochondrial end End ache_assay->end calcium_imaging->end ros_measurement->end

Caption: Experimental workflow for in vitro DFP studies.

References

Application of Diisopropyl Fluorophosphate (DFP) in Protein Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diisopropyl fluorophosphate (B79755) (DFP) is a potent and irreversible inhibitor of serine proteases, making it a valuable tool in protein isolation and purification. Its application is critical for preventing the degradation of target proteins by endogenous proteases released during cell lysis. By covalently modifying the active site serine residue of these enzymes, DFP ensures the integrity of the protein of interest throughout the experimental workflow.

DFP is effective against a broad spectrum of serine proteases, including trypsin, chymotrypsin, and elastase.[1] While alternatives such as Phenylmethylsulfonyl fluoride (B91410) (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) are available and less toxic, DFP's potency and efficacy against certain proteases, such as neutrophil serine proteases, make it indispensable in specific research contexts.[2] However, due to its high toxicity as a neurotoxin, stringent safety precautions must be observed during its handling and use.[3][4]

Key Characteristics and Comparison with Other Serine Protease Inhibitors

The selection of a serine protease inhibitor often depends on the specific experimental requirements, including the nature of the target protein, the composition of the lysis buffer, and safety considerations. The following table summarizes key quantitative data for DFP and two common alternatives, PMSF and AEBSF.

PropertyDiisopropyl Fluorophosphate (DFP)Phenylmethylsulfonyl Fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
Target Proteases Serine Proteases (e.g., trypsin, chymotrypsin)[2]Serine Proteases[5][6]Serine Proteases[5][6]
Mechanism of Action Irreversible, covalent modification of active site serine[5]Irreversible, covalent modification of active site serine[5]Irreversible, covalent modification of active site serine[5]
Typical Working Concentration 0.1 - 1 mM0.1 - 1 mM[7]0.2 - 1.0 mM[7]
Solubility in Water 15.4 mg/mL[2]Poor[2]High (20 mg/mL)[2]
Solvent for Stock Solution Anhydrous isopropanol (B130326) or ethanolAnhydrous isopropanol, ethanol, or DMSO[7]Water[7]
Stability in Aqueous Solution Relatively stable, but hydrolyzesUnstable, short half-life (minutes to hours)[6]Stable[6]
Toxicity Highly toxic neurotoxin[3][4]Toxic, neurotoxin[8]Less toxic than PMSF and DFP[6]

Mechanism of Serine Protease Inhibition by DFP

The inhibitory action of DFP involves the nucleophilic attack of the active site serine hydroxyl group on the phosphorus atom of DFP. This results in the formation of a stable, covalent phosphoseryl adduct, rendering the protease inactive.

DFP_Mechanism SerineProtease Serine Protease (Active Site Serine) InactiveComplex Inactive Phosphoseryl-Enzyme Complex (Covalent Adduct) SerineProtease->InactiveComplex Nucleophilic Attack DFP Diisopropyl Fluorophosphate (DFP) DFP->InactiveComplex Covalent Bond Formation

Mechanism of irreversible inhibition of a serine protease by DFP.

Experimental Protocols

Extreme caution should be exercised when handling DFP. It is a potent neurotoxin and should only be used in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3][4][9] Consult your institution's safety guidelines before use.

Protocol 1: Preparation of DFP Stock Solution

Materials:

  • This compound (DFP)

  • Anhydrous isopropanol or ethanol

  • Microcentrifuge tubes or glass vials with tight-fitting caps

  • Calibrated pipettes

Procedure:

  • In a chemical fume hood, carefully handle the neat DFP.

  • Prepare a 1 M stock solution by dissolving the appropriate amount of DFP in anhydrous isopropanol or ethanol. For example, to prepare 1 mL of a 1 M stock solution, add the required volume of DFP to the solvent.

  • Mix thoroughly by vortexing.

  • Store the stock solution in small aliquots at -20°C in tightly sealed containers. The stock solution is stable for several months when stored properly.

Protocol 2: General Protein Extraction from Cultured Mammalian Cells using DFP

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • DFP stock solution (1 M)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Immediately before use, add DFP to the ice-cold lysis buffer to a final concentration of 1 mM. For example, add 1 µL of 1 M DFP stock solution to 1 mL of lysis buffer. Mix well.

  • Add the lysis buffer containing DFP to the cells. For a 10 cm dish, use 0.5 - 1 mL of buffer.

  • Incubate on ice for 15-30 minutes, with occasional swirling.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 3: General Protein Extraction from Tissues using DFP

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Ice-cold Lysis Buffer (as in Protocol 2)

  • DFP stock solution (1 M)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Immediately before use, add DFP to the ice-cold lysis buffer to a final concentration of 1 mM.

  • Add the lysis buffer containing DFP to the powdered tissue (e.g., 1 mL of buffer per 100 mg of tissue).

  • Homogenize the sample on ice until a uniform lysate is obtained.

  • Incubate the lysate on ice for 30-60 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration.

  • The protein extract is ready for use or storage at -80°C.

Experimental Workflow for Protein Purification using DFP

The following diagram illustrates a typical workflow for protein isolation and purification where DFP is utilized to inhibit serine protease activity.

Protein_Purification_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (with Lysis Buffer + DFP) start->lysis centrifugation Centrifugation (to remove debris) lysis->centrifugation supernatant Collect Supernatant (Crude Protein Extract) centrifugation->supernatant quantification Protein Quantification supernatant->quantification purification Downstream Purification (e.g., Chromatography) quantification->purification analysis Analysis of Purified Protein (e.g., SDS-PAGE, Western Blot) purification->analysis end End: Purified Protein analysis->end

A generalized workflow for protein isolation and purification using DFP.

References

Application Note: Preparation of Diisopropyl Fluorophosphate (DFP) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Diisopropyl fluorophosphate (B79755) (DFP) stock solutions for research applications. DFP is a potent, irreversible inhibitor of serine proteases and acetylcholinesterase and must be handled with extreme caution.

Critical Safety Information

WARNING: Diisopropyl fluorophosphate (DFP) is an extremely potent neurotoxin that is fatal if swallowed, inhaled, or absorbed through the skin. It is a powerful cholinesterase inhibitor.[1] All handling must be performed by trained personnel in a designated area and inside a certified chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a full-face shield, a lab coat, and appropriate chemical-resistant gloves (consult manufacturer data for compatibility).[2][3]

  • Engineering Controls: All work with DFP must be conducted in a well-ventilated chemical fume hood.[1][2]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[4] A second person should be aware of the work being performed. Alert a physician or occupational health professional before beginning work so that appropriate antidotes (e.g., atropine (B194438) sulfate, 2-PAM) are readily available in case of accidental exposure.[1]

  • Spill & Decontamination: Have a spill kit ready. Spills should be absorbed with an inert material like vermiculite.[1] All contaminated surfaces and equipment should be decontaminated with a 2% sodium hydroxide (B78521) (NaOH) solution for at least 48 hours to ensure complete hydrolysis.[1]

Introduction

This compound (DFP), also known as isoflurophate, is an organophosphorus compound widely used in research as a surrogate for G-series nerve agents and as a potent inhibitor of serine proteases, including acetylcholinesterase (AChE), trypsin, and chymotrypsin.[5][6][7] Its ability to irreversibly bind to the active serine site of these enzymes makes it a valuable tool in neuroscience and toxicology studies.[8] However, due to its high toxicity, the preparation of accurate and stable stock solutions requires strict adherence to safety protocols and proper handling techniques. This document outlines a detailed procedure for preparing DFP stock solutions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
Molecular Formula C₆H₁₄FO₃P[2][8]
Molar Mass 184.15 g/mol [2][8]
Appearance Colorless to faintly yellow oily liquid[7][8]
Density ~1.06 g/mL at 25 °C
Boiling Point 62 °C at 9 mmHg
Vapor Pressure 0.579 mmHg at 20 °C
Recommended Solvents Anhydrous Isopropanol (B130326), DMSO, Dry Ethanol[9]
Aqueous Solubility 1.54% w/w at 25 °C; very unstable due to rapid hydrolysis. The half-life in water at pH 7.5 is approximately 1 hour.[1]
Storage (Neat) Recommended at ≤ -10 °C. No degradation is observed at -80 °C.[5] Commercially available DFP can degrade significantly when stored at 4 °C.[5][5]
Stock Solution Stability In anhydrous isopropanol (0.1-0.5 M): Stable for months at -70 °C. In DMSO (>10 mg/mL): Stable for several months at 4 °C.

Experimental Protocol: Preparation of 100 mM DFP Stock Solution

This protocol describes the preparation of a 100 mM stock solution in anhydrous isopropanol. This is a common stock concentration that can be further diluted for working solutions.

Materials and Reagents
  • This compound (DFP), neat liquid (e.g., Sigma-Aldrich, Cat. No. D0879)

  • Anhydrous isopropanol (ACS grade or higher)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined screw caps (B75204)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Secondary containment for transport and storage

Step-by-Step Procedure
  • Preparation and Safety Check:

    • Don all required PPE (gloves, lab coat, full-face shield).

    • Perform all steps within a certified chemical fume hood.

    • Prepare two decontamination baths containing 2% NaOH.[1] One is for used tips and tubes, and the second is for emergencies.

  • Equilibrate Reagents:

    • Allow the sealed vial of neat DFP and anhydrous isopropanol to equilibrate to room temperature inside a desiccator to prevent moisture condensation. DFP is highly susceptible to hydrolysis.[8]

  • Calculation:

    • Determine the volume of anhydrous isopropanol needed.

    • DFP Density (ρ) ≈ 1.06 g/mL

    • DFP Molar Mass (MW) = 184.15 g/mol

    • To make a 100 mM (0.1 M) solution:

      • Volume of Solvent (L) = [Mass of DFP (g) / MW ( g/mol )] / Desired Molarity (mol/L)

      • Example: For 10 mg (0.01 g) of DFP:

      • Volume (L) = [0.01 g / 184.15 g/mol ] / 0.1 mol/L = 0.000543 L = 543 µL

      • Alternatively, using volume of DFP: For 10 µL (0.0106 g) of DFP:

      • Volume (L) = [(0.01 mL * 1.06 g/mL) / 184.15 g/mol ] / 0.1 mol/L = 0.000576 L = 576 µL

  • Dissolution:

    • Inside the fume hood, carefully transfer the calculated amount of DFP into a clean, dry vial.

    • Add the calculated volume of anhydrous isopropanol to the vial containing DFP.

    • Cap the vial securely and vortex gently until the DFP is completely dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes in properly labeled, airtight vials (e.g., amber glass with PTFE-lined caps or polypropylene (B1209903) tubes).[5] This prevents moisture contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -70 °C or -80 °C for long-term stability.[5]

  • Decontamination:

    • Dispose of all used pipette tips, tubes, and any other contaminated disposable materials by immersing them in the 2% NaOH decontamination bath for at least 48 hours before regular hazardous waste disposal.[1]

    • Wipe down the work area in the fume hood with the NaOH solution, followed by water.

Workflow Diagram

The following diagram illustrates the workflow for the safe preparation of a DFP stock solution.

DFP_Stock_Preparation start Start safety 1. Safety Check (PPE, Fume Hood, Decon Bath) start->safety reagents 2. Equilibrate Reagents (DFP, Anhydrous Solvent) safety->reagents calculate 3. Calculate Volumes reagents->calculate dissolve 4. Dissolve DFP in Solvent (Inside Fume Hood) calculate->dissolve aliquot 5. Aliquot into Vials dissolve->aliquot storage 6. Store at ≤ -70°C aliquot->storage decon 7. Decontaminate Waste & Area (2% NaOH) storage->decon end_node End decon->end_node

Caption: Workflow for the safe preparation and storage of DFP stock solution.

References

In Vivo Administration of Diisopropyl Fluorophosphate (DFP) in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Diisopropyl fluorophosphate (B79755) (DFP) in rodent models. DFP is an organophosphate compound and an irreversible acetylcholinesterase (AChE) inhibitor, widely used as a surrogate for nerve agents to study the mechanisms of organophosphate-induced neurotoxicity.[1][2] These guidelines are intended to assist researchers in designing and executing studies to investigate the toxicological effects of DFP and to evaluate potential therapeutic interventions.

Application Notes

DFP administration in rodents is a critical model for studying the pathophysiology of organophosphate poisoning and for the development of medical countermeasures.[3] The primary mechanism of DFP toxicity involves the irreversible inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts.[1][4][5] This results in a cholinergic crisis characterized by a range of symptoms, including seizures, muscle fasciculations, respiratory distress, and long-term neurological consequences such as cognitive impairment and neurodegeneration.[3][6][7]

Rodent models, primarily rats and mice, are extensively used to study both the acute and chronic effects of DFP exposure. These models allow for the investigation of dose-dependent toxicity, the efficacy of antidotal treatments, and the underlying molecular mechanisms of neuroinflammation and oxidative stress that contribute to neuronal damage.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving DFP administration in rodent models.

Table 1: DFP Dosage and Administration in Rodent Models

Rodent ModelDFP DoseAdministration RouteKey FindingsReference
Adult Male Sprague-Dawley Rats4 mg/kgSubcutaneous (s.c.)Induced status epilepticus, neurodegeneration, and persistent neuropathology.[9]
Juvenile Sprague-Dawley Rats (PND 28)3.4 mg/kgSubcutaneous (s.c.)Triggered seizures, with males showing more severe behavior. Caused memory deficits in both sexes.[6]
Adult Male Wistar Rats0.25-1.0 mg/kg (repeated)Subcutaneous (s.c.)Repeated subthreshold doses led to impairments in sustained attention and inhibitory response control.[10]
Adult Male Rats1, 2, 3, or 4 mg/kg (single)Subcutaneous (s.c.)Dose-dependent toxicity, with higher doses causing significant depressions in body weight and food/water consumption.[11]
Adult Male Rats2, 3, or 4 mg/kg (daily)Subcutaneous (s.c.)Daily injections led to progressive toxicity and mortality.[11]
C57BL/6 Mice4.0 mg/kgIntraperitoneal (i.p.)Produced seizure activity and cholinergic signs, associated with prolonged neuroinflammation.[12]
Adult Male Mice9.93 mg/kg (3x LD50)Subcutaneous (s.c.)Used to induce severe organophosphate poisoning to study effects on memory and neurotoxicity.[13]
Male Wistar Rats100 and 600 µg/kgIntraperitoneal (i.p.)Subtoxic doses impaired performance in a passive avoidance task and decreased spontaneous locomotor activity.[14]

Table 2: LD50 Values for DFP in Rodents

Rodent ModelAdministration RouteLD50Reference
Rats (oral)Oral6 mg/kg[2]
C57BL/6 Mice (male)Intraperitoneal (i.p.)6.8 mg/kg[12]
C57BL/6 Mice (female)Intraperitoneal (i.p.)6.33 mg/kg[12]

Signaling Pathways

The primary mechanism of DFP is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation of muscarinic and nicotinic receptors. This initial event triggers a cascade of downstream effects, including excitotoxicity, oxidative stress, and neuroinflammation, which contribute to neuronal damage and long-term neurological deficits.

DFP_Signaling_Pathway DFP Diisopropyl fluorophosphate (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Cholinergic_Receptors Cholinergic Receptor Overstimulation ACh->Cholinergic_Receptors Activates Cholinergic_Crisis Cholinergic Crisis (Seizures, etc.) Cholinergic_Receptors->Cholinergic_Crisis Results in Excitotoxicity Excitotoxicity Cholinergic_Crisis->Excitotoxicity Induces Oxidative_Stress Oxidative Stress Cholinergic_Crisis->Oxidative_Stress Induces Neuroinflammation Neuroinflammation Cholinergic_Crisis->Neuroinflammation Induces Neuronal_Damage Neuronal Damage & Cognitive Deficits Excitotoxicity->Neuronal_Damage Contributes to Oxidative_Stress->Neuronal_Damage Contributes to Neuroinflammation->Neuronal_Damage Contributes to

Caption: DFP-induced neurotoxicity signaling cascade.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed in rodent models of DFP exposure.

DFP Administration and Monitoring

This protocol describes the general procedure for administering DFP to rodents and monitoring for acute signs of toxicity.

DFP_Administration_Workflow start Start prepare_dfp Prepare DFP Solution (e.g., in saline) start->prepare_dfp weigh_animal Weigh Animal for Accurate Dosing prepare_dfp->weigh_animal administer_dfp Administer DFP (s.c. or i.p.) weigh_animal->administer_dfp monitor_cholinergic Monitor for Cholinergic Signs (e.g., seizures, salivation, fasciculations) for ~4 hours administer_dfp->monitor_cholinergic administer_antidotes Administer Antidotes (e.g., Atropine (B194438), 2-PAM) if required monitor_cholinergic->administer_antidotes If severe toxicity long_term_monitoring Long-term Monitoring (Body weight, general health) monitor_cholinergic->long_term_monitoring If subthreshold dose or post-acute phase administer_antidotes->long_term_monitoring behavioral_testing Proceed to Behavioral or Neuropathological Analysis long_term_monitoring->behavioral_testing end End behavioral_testing->end

Caption: Experimental workflow for DFP administration.

Protocol:

  • DFP Solution Preparation: Dissolve DFP in sterile saline to the desired concentration. The volume of injection should be adjusted based on the animal's body weight (e.g., 0.7 ml/kg).[10]

  • Animal Handling and Dosing: Acclimate animals to handling prior to the experiment. Weigh each animal on the day of injection to ensure accurate dosing. Administer DFP via the desired route, typically subcutaneous (s.c.) or intraperitoneal (i.p.).

  • Acute Monitoring: Immediately following administration, monitor the animals continuously for at least 4 hours for overt signs of cholinergic toxicity, such as salivation, lacrimation, tremors, muscle fasciculations, and seizures.[6][10] Seizure severity can be scored using a modified Racine scale.[13]

  • Antidotal Treatment (if applicable): In studies investigating severe poisoning or the efficacy of countermeasures, antidotes such as atropine sulfate (B86663) and pralidoxime (B1201516) (2-PAM) may be administered.[6][9] Diazepam can also be used to control seizures.[3]

  • Long-Term Monitoring: For chronic studies, monitor animals daily for general health, body weight, and food and water consumption.[11]

Assessment of Cognitive Function: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[3]

Protocol:

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase:

    • For several consecutive days (e.g., 5 days), animals are subjected to multiple trials per day (e.g., 3-4 trials).

    • In each trial, the animal is placed into the pool from different starting locations and allowed to swim until it finds the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Record the escape latency (time to find the platform) and swim path length using a video tracking system.

  • Probe Trial:

    • 24-48 hours after the last acquisition trial, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. This assesses memory retention.

Assessment of Neurodegeneration: Fluoro-Jade C Staining

Fluoro-Jade C (FJC) is a fluorescent dye that specifically stains degenerating neurons.

Protocol:

  • Tissue Preparation:

    • At a predetermined time point post-DFP exposure, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are removed, post-fixed, and cryoprotected (e.g., in 30% sucrose).

    • Cryosection the brain into thin sections (e.g., 30-40 µm).

  • Staining Procedure:

    • Mount sections on gelatin-coated slides.

    • Rehydrate the sections through a series of alcohol dilutions.

    • Incubate in a solution of potassium permanganate.

    • Transfer to a solution containing Fluoro-Jade C.

    • Rinse, dry, and coverslip with a non-aqueous mounting medium.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope with the appropriate filter set.

    • Quantify the number of FJC-positive cells in specific brain regions of interest (e.g., hippocampus, amygdala, cortex) to assess the extent of neurodegeneration.[9]

Measurement of Acetylcholinesterase (AChE) Activity

The Ellman assay is a common method to quantify AChE activity in tissue homogenates.[9]

Protocol:

  • Tissue Homogenization:

    • Dissect brain regions of interest (e.g., cortex, hippocampus) and homogenize in a suitable buffer on ice.[15]

    • Centrifuge the homogenate to obtain the supernatant containing the enzyme.

  • Enzyme Assay:

    • In a microplate, add the tissue supernatant, a phosphate (B84403) buffer, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

    • AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

    • Measure the change in absorbance over time using a microplate reader at a wavelength of 412 nm.

  • Data Analysis:

    • Calculate the rate of the reaction, which is proportional to the AChE activity.

    • Express AChE activity relative to the total protein concentration in the sample.

    • Compare the AChE activity in DFP-treated animals to that of control animals to determine the degree of enzyme inhibition.[9]

References

Application Notes and Protocols: Diisopropyl Fluorophosphate as a Tool for Studying Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP) is a potent organophosphorus compound that serves as an invaluable tool for investigating the complexities of synaptic transmission, particularly within the cholinergic system.[1][2] As an irreversible inhibitor of acetylcholinesterase (AChE), DFP leads to the accumulation of acetylcholine (B1216132) (ACh) in the synaptic cleft, causing overstimulation of nicotinic and muscarinic receptors.[2][3][4][5] This mimcs the effects of nerve agents like sarin, making DFP a widely used surrogate in research settings.[1][3] Its application extends from fundamental studies of neurotransmission to the development of therapeutic interventions for organophosphate poisoning and neurodegenerative diseases. These notes provide detailed protocols for utilizing DFP in various experimental paradigms to elucidate its effects on synaptic function.

Mechanism of Action

DFP irreversibly inhibits acetylcholinesterase by covalently binding to the serine residue in the active site of the enzyme.[2][5] This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation in the synapse and subsequent over-activation of postsynaptic cholinergic receptors.[2] The consequences of this overstimulation are profound, ranging from altered synaptic plasticity and excitotoxicity to apoptosis and neuroinflammation.[3][6]

Data Presentation

The following tables summarize key quantitative data regarding the effects of DFP on acetylcholinesterase activity and synaptic function.

ParameterValueSpecies/PreparationReference
AChE Inhibition
IC500.78 ± 0.01 µMAcute rat hippocampal slices[3]
In vivo Inhibition (Hippocampus)89%Rat (2.5 mg/kg, s.c.)[7]
In vivo Inhibition (Hippocampus & Frontal Cortex)50-75%Rat (0.1 mg/kg/day for 18 days)[8]
Electrophysiological Effects
IC50 (Population Spike Area Reduction)39 µMAcute rat hippocampal slices[3]
Neurochemical Effects
Muscarinic Receptor Down-regulation15-20%Rat (0.1 mg/kg/day for 18 days)[8]
Muscarinic & Nicotinic Receptor Down-regulation40-50%Rat (1 mg/kg, subacute)[9]
Fatty Acid Amide Hydrolase (FAAH) Inhibition (in vivo)42%Rat (2.5 mg/kg, s.c.)[7]
Toxicity
LD50 (oral)6 mg/kgRat[2]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

This protocol, based on the Ellman method, quantifies the inhibitory effect of DFP on AChE activity in a 96-well plate format.[3][4]

Materials:

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Diisopropyl fluorophosphate (DFP) working solutions

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution (10 mM)[4]

  • Acetylthiocholine (ATCh) solution (10 mM)[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • To respective wells of a 96-well plate, add 20 µL of various concentrations of DFP working solutions.[4]

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[4]

    • Include control wells containing the solvent for DFP instead of the DFP solution (to determine 100% enzyme activity) and blank wells with buffer instead of the enzyme.[4]

    • Initiate the pre-incubation by adding 20 µL of the AChE solution to each well.[4]

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow DFP to inhibit the enzyme.[4]

  • Enzymatic Reaction and Detection:

    • Following pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.[4]

    • To start the enzymatic reaction, add 10 µL of the 10 mM ATCh solution to each well.[4]

    • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader.[4]

    • Record readings every minute for a total of 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well, which is the change in absorbance per minute (ΔAbs/min).[4]

    • Determine the percentage of inhibition for each DFP concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the DFP concentration to determine the IC50 value.

Electrophysiological Recording in Acute Hippocampal Slices

This protocol details the procedure for assessing the neurotoxicity of DFP by measuring the reduction in population spike (PS) area in the CA1 region of acute hippocampal slices.[3]

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Artificial cerebrospinal fluid (ACSF)

  • Dissection tools

  • Vibratome

  • Submerged recording chamber

  • Bipolar stimulating electrode

  • Glass recording microelectrode

  • Amplifier and data acquisition system

  • This compound (DFP)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to an incubation chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway to elicit synaptic responses.

    • Position a glass recording microelectrode filled with ACSF in the stratum pyramidale of the CA1 region to record population spikes.

    • Establish a stable baseline recording of the PS for at least 20 minutes.

  • DFP Application:

    • After establishing a stable baseline, switch the perfusion to ACSF containing the desired concentration of DFP.

    • Continuously record the PS for the duration of the DFP application (e.g., 90 minutes).[3]

  • Data Analysis:

    • Measure the area of the population spike at different time points before and after DFP application.

    • Express the PS area as a percentage of the baseline to quantify the effect of DFP.

    • Construct dose-response curves to determine the IC50 for the reduction in PS area.[3]

Neurobehavioral Assessment in Rodents

This protocol outlines a general procedure for evaluating the effects of DFP on cognitive and motor function in rats using tasks such as the 5-choice serial reaction time task (5C-SRTT) and spontaneous alternation in a Y-maze.

Materials:

  • Adult rats

  • This compound (DFP)

  • Vehicle (e.g., peanut oil)

  • 5C-SRTT apparatus or Y-maze

  • Data acquisition and analysis software

Procedure:

  • Animal Handling and DFP Administration:

    • House animals under standard laboratory conditions with ad libitum access to food and water, unless otherwise required by the behavioral paradigm.

    • Administer DFP via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose.[8][10][11] For example, a single injection of 4.0 mg/kg DFP has been used to induce cognitive deficits in mice.[11] Repeated injections of 0.5 mg/kg every other day for 30 days have been used in rats to study impairments in sustained attention.[10]

  • Behavioral Testing:

    • 5-Choice Serial Reaction Time Task (5C-SRTT): Train rats to a stable baseline performance. Following DFP or vehicle administration, test the animals daily. Key performance measures include accuracy, omissions, premature responses, and response latencies.[10]

    • Y-Maze Spontaneous Alternation: Place the animal in the center of a Y-maze and allow it to explore freely for a set period (e.g., 10 minutes).[11] Record the sequence of arm entries to calculate the percentage of spontaneous alternations as a measure of spatial working memory.[11]

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the performance of DFP-treated animals to vehicle-treated controls.

    • Evaluate both acute and long-term effects by conducting behavioral tests at various time points post-DFP exposure.

Visualizations

Signaling Pathway Disruption by DFP

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh_synapse->ACh_receptor Binding DFP DFP DFP->AChE Irreversible Inhibition downstream Downstream Signaling (e.g., Ion channel opening, 2nd messenger activation) ACh_receptor->downstream overstimulation Overstimulation & Excitotoxicity downstream->overstimulation

Caption: DFP irreversibly inhibits AChE, leading to ACh accumulation and postsynaptic overstimulation.

Experimental Workflow for Assessing DFP Neurotoxicity

cluster_workflow Experimental Workflow start Start: Prepare Acute Hippocampal Slices baseline Establish Stable Baseline Electrophysiological Recording (Population Spike) start->baseline treatment Bath Apply DFP (Varying Concentrations) baseline->treatment recording Record Electrophysiological Response Over Time treatment->recording washout Washout DFP and Continue Recording (Optional) recording->washout analysis Data Analysis: Measure Population Spike Area, Calculate % Inhibition recording->analysis washout->analysis end End: Determine IC50 for Neurotoxicity analysis->end

Caption: Workflow for evaluating DFP's neurotoxic effects on synaptic transmission in vitro.

Logical Relationship of DFP's Effects

DFP This compound (DFP) Exposure AChE_inhibition Irreversible AChE Inhibition DFP->AChE_inhibition ACh_accumulation Acetylcholine Accumulation in Synapse AChE_inhibition->ACh_accumulation receptor_overstimulation Cholinergic Receptor Overstimulation ACh_accumulation->receptor_overstimulation acute_effects Acute Effects: - Altered Synaptic Potentials - Seizures - SLUD signs receptor_overstimulation->acute_effects chronic_effects Chronic Effects: - Neuroinflammation - Apoptosis - Cognitive Deficits - Receptor Down-regulation receptor_overstimulation->chronic_effects

Caption: The cascade of events following DFP exposure, from enzyme inhibition to chronic neurotoxicity.

References

Application Notes and Protocols for Diisopropyl Fluorophosphate (DFP) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Diisopropyl fluorophosphate (B79755) (DFP), a potent and irreversible inhibitor of acetylcholinesterase (AChE) and other serine proteases, in various cell culture applications. DFP is a valuable tool for studying neurotoxicity, inducing apoptosis, and investigating cellular signaling pathways.

Overview and Mechanism of Action

Diisopropyl fluorophosphate (DFP) is an organophosphorus compound that acts as a powerful neurotoxin.[1] Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent cellular toxicity.[2][4] DFP also inhibits other serine proteases, making it a useful tool for in vitro biochemical studies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for DFP treatment in various experimental settings.

Table 1: DFP Concentrations for Acetylcholinesterase (AChE) Inhibition

ParameterValueCell/SystemReference
IC₅₀0.8 µMAcute hippocampal slices[5]
IC₅₀~90 nMNeuronal cell lysates[6]
Effective Concentration40-90 µMZebrafish embryos (somitogenesis disruption)[7]

Table 2: DFP Treatment Conditions in Cell Culture

ApplicationCell LineDFP ConcentrationTreatment TimeObserved EffectReference
NeurotoxicityRat Cortical Neurons100 pM - 100 nM1 and 24 hoursDecreased axonal transport[6]
NeuroinflammationMouse Brain4 mg/kg (i.p.)2 - 12 hoursIncreased proinflammatory mediators[8]
Apoptosis InductionJurkat Cells(General Protocol)3 - 6 hoursInduction of apoptosis[9]
Serine Protease InhibitionNeutrophil Lysates0.5 M stock diluted in lysis bufferImmediateInhibition of proteases[10]

Experimental Protocols

Caution: this compound is extremely toxic. All handling, preparation of solutions, and experiments should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10]

Protocol for Inducing Neurotoxicity in SH-SY5Y Cells

This protocol describes the differentiation of SH-SY5Y neuroblastoma cells into a mature neuronal phenotype, followed by treatment with DFP to induce neurotoxicity.

Materials:

  • SH-SY5Y cells

  • Basic Growth Medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation Medium 1 (Basic Growth Medium with 10 µM Retinoic Acid)

  • Differentiation Medium 2 (Neurobasal medium with B27 supplement, L-glutamine, and 10 µM Retinoic Acid)

  • This compound (DFP)

  • Sterile PBS

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in Basic Growth Medium.

    • Seed cells into appropriate culture vessels (e.g., 6-well plates) at a density that will reach 40-50% confluency before starting differentiation.[11]

  • Differentiation:

    • Day 1-5: Replace the growth medium with Differentiation Medium 1. Change the medium every 2 days.[12]

    • Day 5 onwards: Replace the medium with Differentiation Medium 2. Continue to change the medium every 2-3 days until a mature neuronal morphology with extensive neurite networks is observed (typically 7-10 days).[12][13]

  • DFP Treatment:

    • Prepare a stock solution of DFP in anhydrous isopropanol. Store at -80°C.[10]

    • On the day of the experiment, dilute the DFP stock solution to the desired final concentrations (e.g., 10 nM - 10 µM) in pre-warmed Differentiation Medium 2.

    • Carefully remove the old medium from the differentiated SH-SY5Y cells and replace it with the DFP-containing medium.

    • Incubate the cells for the desired duration (e.g., 24 hours).

  • Assessment of Neurotoxicity:

    • Neurotoxicity can be assessed using various methods, such as:

      • Cell Viability Assays: MTT or LDH assays.

      • Morphological Analysis: Observe changes in cell morphology, such as neurite retraction and cell body rounding, using phase-contrast microscopy.

      • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry.

      • Axonal Transport Imaging: Live-cell imaging of fluorescently tagged proteins to assess changes in organelle movement.[6]

Protocol for Induction of Apoptosis in Jurkat Cells

This protocol provides a general framework for inducing apoptosis in Jurkat T-lymphoblastoid cells using DFP as the chemical inducer.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound (DFP)

  • Sterile PBS

  • Centrifuge

Procedure:

  • Cell Culture:

    • Grow Jurkat cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[9]

    • Maintain cells in the logarithmic growth phase.

  • DFP Treatment:

    • Prepare a stock solution of DFP in an appropriate solvent (e.g., anhydrous isopropanol).

    • Dilute the DFP stock to the desired final concentration in fresh culture medium. A concentration range of 1-100 µM can be tested to determine the optimal apoptotic-inducing concentration.

    • Resuspend the Jurkat cells in the DFP-containing medium at a density of 5 x 10⁵ cells/ml.[9]

    • Incubate the cells for 3-6 hours, or a time course can be performed to determine the optimal incubation time.[9]

    • Include an untreated cell sample as a negative control.

  • Apoptosis Detection:

    • Harvest the cells by centrifugation.

    • Wash the cells with PBS.

    • Apoptosis can be detected using various methods:

      • Flow Cytometry: Annexin V and Propidium Iodide staining to differentiate between live, apoptotic, and necrotic cells.

      • DNA Fragmentation Analysis: Agarose gel electrophoresis of extracted DNA to visualize the characteristic DNA laddering pattern of apoptosis.

      • Caspase Activity Assays: Use of fluorogenic or colorimetric substrates to measure the activity of caspases (e.g., caspase-3).

Protocol for Acetylcholinesterase (AChE) Activity Assay

This spectrophotometric assay, based on the Ellman method, measures the inhibitory effect of DFP on AChE activity.[14]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine (ATCh) substrate solution (10 mM)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • This compound (DFP) working solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 20 µL of different concentrations of DFP working solutions to the respective wells.

    • Add 140 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

    • Add 20 µL of the AChE solution to each well to start the pre-incubation.

    • Include control wells (with solvent instead of DFP) for 100% enzyme activity and blank wells (with buffer instead of enzyme).

    • Incubate the plate at 37°C for 30 minutes to allow DFP to inhibit the enzyme.[14]

  • Enzymatic Reaction and Detection:

    • Following pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.

    • To initiate the reaction, add 10 µL of the 10 mM ATCh solution to each well.

    • Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. Record readings every minute for 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each DFP concentration relative to the control.

    • Plot the percentage of inhibition against the DFP concentration to determine the IC₅₀ value.

Signaling Pathways and Visualization

DFP treatment significantly impacts several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Cholinergic Signaling Pathway Inhibition

DFP irreversibly binds to the serine residue in the active site of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (ACh) in the synapse. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds DFP DFP DFP->AChE Inhibits Overstimulation Overstimulation AChR->Overstimulation

Caption: DFP-mediated inhibition of AChE and subsequent cholinergic overstimulation.

Induction of Apoptosis

Prolonged cellular stress caused by DFP can trigger programmed cell death, or apoptosis. This can be initiated through the activation of caspase cascades.

G DFP DFP Cellular_Stress Cellular Stress DFP->Cellular_Stress Caspase9 Caspase 9 Cellular_Stress->Caspase9 Activates Caspase9_Inhibitor Caspase 9 Inhibitor Caspase9_Inhibitor->Caspase9 Inhibits Caspase3 Caspase 3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified pathway of DFP-induced apoptosis via caspase activation.

Neuroinflammatory Signaling

DFP exposure can lead to neuroinflammation, characterized by the increased expression of proinflammatory cytokines.

G DFP DFP Neurotoxicity Neurotoxicity DFP->Neurotoxicity Glia_Activation Microglia & Astrocyte Activation Neurotoxicity->Glia_Activation NFkB_Pathway NF-κB Signaling Pathway Glia_Activation->NFkB_Pathway Activates Cytokines Proinflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: DFP-induced neuroinflammatory signaling cascade.

These protocols and application notes are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions. Always adhere to strict safety protocols when working with this compound.

References

Application Notes and Protocols for Radiolabeling with Diisopropyl Fluorophosphate (DFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP), also known as isoflurophate, is a potent and irreversible inhibitor of serine proteases and acetylcholinesterase.[1][2][3] This property makes it an invaluable tool in biochemical and pharmacological research. By covalently modifying the active site serine residue of these enzymes, DFP effectively blocks their catalytic activity.[2][4] When radiolabeled, DFP becomes a powerful probe for identifying and quantifying active serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[5][6]

Radiolabeled DFP is particularly useful in activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes reactive probes to label and identify active enzymes within complex biological samples.[5][7] This approach allows for the direct measurement of enzyme function, providing insights that are not attainable through traditional protein expression analysis.

This document provides detailed application notes and protocols for radiolabeling with various isotopes of DFP, including tritium (B154650) ([³H]), phosphorus-32 (B80044) ([³²P]), and fluorine-18 (B77423) ([¹⁸F]). These techniques are applicable to a wide range of research areas, from fundamental enzymology to drug discovery and in vivo imaging.

Principle of DFP Labeling

DFP acts as an irreversible inhibitor by forming a stable covalent bond with the hydroxyl group of the active site serine residue in serine proteases and hydrolases.[2][4] The reaction involves the nucleophilic attack of the serine hydroxyl on the phosphorus atom of DFP, leading to the displacement of the fluoride (B91410) ion and the formation of a stable phosphoryl-enzyme conjugate. This targeted and irreversible binding is the basis for its use as a specific labeling agent.

Applications of Radiolabeled DFP

Radiolabeled DFP has a broad spectrum of applications in life sciences research:

  • Identification and Profiling of Serine Hydrolases: Radiolabeled DFP allows for the sensitive detection and identification of active serine hydrolases in cell lysates, tissues, and whole organisms.[5][7]

  • Enzyme Activity Assays: The extent of radiolabel incorporation can be used to quantify the activity of specific serine hydrolases.

  • Drug Discovery and Development: It can be used to screen for and characterize the selectivity and potency of new inhibitors targeting serine hydrolases.

  • In Vivo Imaging: DFP labeled with positron-emitting isotopes like ¹⁸F can be used for non-invasive imaging of enzyme activity in living subjects using Positron Emission Tomography (PET).[8][9]

  • Labeling of Specific Cell Types: Radiolabeled DFP has been used to label platelets and other cells for in vitro and in vivo tracking studies.[10]

Radiolabeling Techniques with Diisopropyl Fluorophosphate

The choice of radioisotope for labeling DFP depends on the specific application, desired sensitivity, and detection method.

Table 1: Commonly Used Radioisotopes for DFP Labeling
RadioisotopeHalf-lifeEmission TypeTypical ApplicationsDetection Method
Tritium (³H) 12.32 yearsBeta (β⁻)In vitro labeling of proteins, metabolic labelingLiquid Scintillation Counting, Autoradiography
Phosphorus-32 (³²P) 14.26 daysBeta (β⁻)High-sensitivity in vitro labeling, phosphorylation studiesAutoradiography, Phosphorimaging
Fluorine-18 (¹⁸F) 109.8 minutesPositron (β⁺)In vivo Positron Emission Tomography (PET) imagingPET Scanner
Carbon-14 (¹⁴C) 5730 yearsBeta (β⁻)Labeling of sperm proteins for functional studiesAutoradiography

Experimental Protocols

Safety Precaution: this compound is a highly toxic neurotoxin.[1][11] All handling and experimental procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.

Protocol 1: General In Vitro Labeling of Serine Hydrolases with [³H]-DFP or [³²P]-DFP

This protocol describes the general procedure for labeling serine hydrolases in a complex proteome, such as a cell or tissue lysate.

Materials:

  • [³H]-DFP or [³²P]-DFP in a suitable solvent (e.g., isopropanol, ethanol)

  • Protein lysate (from cells or tissues) in a suitable buffer (e.g., PBS, Tris-HCl, pH 7.4)

  • SDS-PAGE loading buffer

  • Bradford assay reagent or equivalent for protein quantification

  • SDS-PAGE gels

  • For [³H]-DFP: Scintillation cocktail and liquid scintillation counter

  • For [³²P]-DFP: Phosphorimager screen and scanner or X-ray film for autoradiography

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL in the desired reaction buffer.

    • Add radiolabeled DFP to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. For less active enzymes or lower concentrations of DFP, the incubation time may be extended.

  • Quenching the Reaction: Stop the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • SDS-PAGE Analysis:

    • Boil the samples for 5 minutes at 95°C.

    • Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Detection:

    • For [³H]-DFP:

      • Excise the gel lanes and slice them into 1 cm fractions.

      • Place each gel slice into a scintillation vial, add scintillation cocktail, and incubate overnight at room temperature to allow the tritium to elute.

      • Measure the radioactivity using a liquid scintillation counter.

    • For [³²P]-DFP:

      • Dry the gel onto filter paper.

      • Expose the dried gel to a phosphorimager screen or X-ray film. The exposure time will vary depending on the amount of radioactivity.

      • Scan the phosphor screen or develop the film to visualize the labeled proteins.

Quantitative Data Summary:

ParameterTypical RangeNotes
Protein Concentration 1 - 2 mg/mLHigher concentrations can lead to increased background.
Radiolabeled DFP Conc. 1 - 10 µMTitration may be necessary for optimal signal-to-noise.
Incubation Time 30 - 60 minutesCan be adjusted based on enzyme activity.
Incubation Temperature Room Temperature (20-25°C)
Protein Load (SDS-PAGE) 20 - 50 µg
Protocol 2: Synthesis and Application of [¹⁸F]-DFP for PET Imaging

The synthesis of [¹⁸F]-DFP is a specialized radiochemical procedure that requires a cyclotron for the production of [¹⁸F]-fluoride and a hot cell for safe handling of the radioactivity. The following is a generalized workflow.

A. Radiosynthesis of [¹⁸F]-DFP

The synthesis typically involves a nucleophilic substitution reaction where [¹⁸F]-fluoride displaces a leaving group on a suitable precursor.

Materials:

  • Cyclotron-produced [¹⁸F]-fluoride

  • Diisopropyl chlorophosphate or another suitable precursor

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Automated radiochemistry synthesis module

  • HPLC for purification

Generalized Procedure:

  • [¹⁸F]-Fluoride Activation: [¹⁸F]-fluoride is trapped on an anion exchange cartridge and then eluted with a solution of K₂CO₃ and K222 in acetonitrile/water. The water is then removed by azeotropic distillation.

  • Radiolabeling Reaction: The dried K[¹⁸F]/K222 complex is reacted with the diisopropyl chlorophosphate precursor in anhydrous acetonitrile at an elevated temperature (e.g., 80-120°C) for a short period (5-15 minutes).

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [¹⁸F]-DFP from unreacted fluoride and other byproducts.

  • Formulation: The purified [¹⁸F]-DFP is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

B. In Vivo PET Imaging Protocol (Rodent Model)

Materials:

  • [¹⁸F]-DFP formulated for injection

  • Anesthetized rodent (e.g., mouse or rat)

  • PET scanner

  • Anesthesia equipment

Procedure:

  • Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Radiotracer Injection: Inject a known amount of [¹⁸F]-DFP (typically 1-10 MBq for a mouse) intravenously via the tail vein.

  • PET Scan: Immediately after injection, acquire dynamic or static PET images over a specified period (e.g., 60-90 minutes).

  • Image Analysis: Reconstruct the PET images and perform data analysis to determine the biodistribution and kinetics of [¹⁸F]-DFP in various organs and tissues.

Quantitative Data for [¹⁸F] Radiolabeling:

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected) 35 ± 5%[12]
Radiochemical Purity >99%[12]
Molar Activity 92.5 ± 18.5 GBq/µmol[12]
Synthesis Time ~50 minutes[12]

Note: The values presented are for a similar ¹⁸F-labeled compound and may vary for [¹⁸F]-DFP synthesis.

Diagrams

DFP_Mechanism cluster_Enzyme Serine Hydrolase Active Site Serine_OH Serine-OH Intermediate Tetrahedral Intermediate Serine_OH->Intermediate Histidine_Im Histidine-Im Aspartate_COO Aspartate-COO- DFP Diisopropyl fluorophosphate (DFP) DFP->Intermediate Nucleophilic Attack Inactivated_Enzyme Inactive Phosphorylated Enzyme Intermediate->Inactivated_Enzyme Fluoride Elimination HF HF Intermediate->HF cluster_Enzyme cluster_Enzyme

Caption: Mechanism of irreversible inhibition of a serine hydrolase by DFP.

Radiolabeling_Workflow cluster_Preparation Sample Preparation cluster_Labeling Radiolabeling cluster_Analysis Analysis Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Add_DFP Add Radiolabeled DFP (e.g., [³²P]-DFP) Quantify->Add_DFP Incubate Incubate (RT, 30-60 min) Add_DFP->Incubate Quench Quench with SDS-PAGE Buffer Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Detection Detection (Autoradiography/ Phosphorimaging) SDS_PAGE->Detection Analysis_Result Identify Labeled Proteins Detection->Analysis_Result

Caption: General experimental workflow for in vitro radiolabeling with DFP.

References

Application Notes: Diisopropyl Fluorophosphate (DFP) in Zebrafish Developmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl fluorophosphate (B79755) (DFP) is a potent, irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This characteristic makes DFP a valuable tool in neurotoxicity and developmental biology research, with the zebrafish (Danio rerio) model offering a powerful in vivo system for such investigations. Zebrafish are widely used due to their rapid external development, optical transparency, and genetic tractability, making them ideal for medium- to high-throughput toxicological assays.[1][2][3]

The primary mechanism of DFP-induced toxicity is the inhibition of AChE, leading to an accumulation of acetylcholine at cholinergic synapses.[1][2] This hypercholinergic state results in a cascade of downstream effects, including neuronal hyperexcitation, paralysis, and, at higher concentrations, lethality.[4][5] Studies in zebrafish have demonstrated that DFP exposure can lead to significant behavioral defects, neuronal apoptosis, and an imbalance in glutamatergic and GABAergic synaptic activity.[4][6]

Furthermore, DFP has been shown to disrupt somitogenesis, the process of forming the segmented blocks of mesoderm that give rise to the vertebrate axial skeleton and musculature.[7] This suggests a role for AChE activity beyond neurotransmission in early developmental processes.[7]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of DFP on zebrafish larvae.

ParameterConcentrationExposure DurationObserved EffectsReference
Lethality (LC20) 15 µM6 hours20% larval lethality at 5 days post-fertilization (dpf).[8]
AChE Inhibition 15 µM2, 4, and 6 hoursSignificant reduction in AChE activity at all time points.[8]
Behavioral Defects 15 µM6 hoursReduced motor activity in 5 dpf larvae.[8]
Neuronal Apoptosis 15 µM6 hoursIncreased number of apoptotic cells in the optic tectum.[6]
Somitogenesis Disruption 40 µM - 90 µMContinuous from 50% epibolyDose-dependent decrease in the number of somites formed.[7]
Somitogenesis Disruption 70 µM3 hoursDevelopment of abnormal somites in 15-somite stage embryos.[7]
Survivability 0.01 mM - 1 mM6 and 24 hoursIncreased mortality at higher concentrations. Note: DFP volatilization can cause cross-contamination in multi-well plates.[1]

Signaling Pathway

The primary signaling pathway affected by DFP is the cholinergic pathway. DFP irreversibly inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic neuron.

Cholinergic_Pathway_DFP cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptors (AChR) ACh->AChR Binds to DFP Diisopropyl fluorophosphate (DFP) DFP->AChE Irreversibly Inhibits Neuronal_Response Overstimulation & Downstream Effects (e.g., Neuronal Hyperexcitation) AChR->Neuronal_Response Activates DFP_Zebrafish_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis Breeding Zebrafish Breeding & Embryo Collection Plating Plating of Larvae (e.g., 4 dpf) Breeding->Plating DFP_Prep DFP Stock & Working Solution Preparation Exposure DFP Exposure (e.g., 5 dpf) DFP_Prep->Exposure Plating->Exposure Phenotype Phenotypic Analysis (Mortality, Morphology) Exposure->Phenotype Behavior Behavioral Assays (Locomotion) Exposure->Behavior AChE_Assay Biochemical Assay (AChE Activity) Exposure->AChE_Assay Molecular Molecular Analysis (Gene Expression, Apoptosis) Exposure->Molecular

References

Application Notes and Protocols for a DFP-Induced Rodent Model of Gulf War Illness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and characterizing a rodent model of Gulf War Illness (GWI) using the organophosphate (OP) diisopropyl fluorophosphate (B79755) (DFP). DFP, an irreversible acetylcholinesterase (AChE) inhibitor, serves as a surrogate for sarin (B92409) nerve agent exposure, which has been implicated in the chronic, multi-symptom disorder experienced by veterans of the 1991 Persian Gulf War.[1][2][3] This model recapitulates key features of GWI, including neuroinflammation, cholinergic system dysfunction, and cognitive deficits, making it a valuable tool for investigating disease pathophysiology and screening potential therapeutics.[4][5]

Introduction to the DFP Model of Gulf War Illness

Gulf War Illness (GWI) is a complex condition characterized by a range of symptoms including fatigue, cognitive problems, pain, and gastrointestinal issues.[6][7] Its etiology is thought to involve exposure to a combination of chemicals, including nerve agents, pesticides, and pyridostigmine (B86062) bromide (PB), often in conjunction with the stress of deployment.[8][9]

The use of DFP in rodent models is based on its action as an irreversible AChE inhibitor, similar to sarin.[2][10] This inhibition leads to an accumulation of acetylcholine (B1216132) (ACh) in synapses, causing initial hyperexcitability of the cholinergic system.[10] However, the chronic symptoms of GWI are associated with long-term downstream effects, most notably persistent neuroinflammation.[6][9][11] Studies have shown that DFP administration in rodents induces a robust, brain-wide neuroinflammatory response, characterized by the upregulation of cytokines and chemokines like TNF-α, IL-6, and CCL2.[3][5]

A key aspect of many GWI models is the incorporation of a stress component, often mimicked by the administration of corticosterone (B1669441) (CORT).[2][3] Pre-treatment with CORT has been shown to prime the central nervous system, greatly exaggerating the neuroinflammatory response to a subsequent DFP challenge.[3][5][12] This combined CORT+DFP model is considered highly relevant as it reflects the interaction between stress and chemical exposures experienced during the Gulf War.[2][13]

Experimental Protocols

Safety Precaution: Diisopropyl fluorophosphate (DFP) is a highly toxic organophosphate. All handling, preparation, and administration must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.

Protocol 2.1: DFP and CORT Administration (Mouse Model)

This protocol is adapted from models that utilize both a stressor (CORT) and a nerve agent surrogate (DFP) to induce a GWI-like phenotype.[2][5][14]

  • Animals: Adult male C57BL/6J mice are commonly used.[4][14]

  • Materials:

    • This compound (DFP), CAS 55-91-4

    • Corticosterone (CORT)

    • Vehicle for DFP: 0.9% Saline

    • Vehicle for CORT: 1.2% Ethanol (B145695) in drinking water

    • Standard mouse housing and husbandry supplies

  • Procedure:

    • Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

    • CORT Administration (Days 1-8):

      • Dissolve corticosterone in 1.2% ethanol drinking water to a final concentration of 200 mg/L.[5][14]

      • Provide this solution as the sole source of drinking water for the mice for 7 consecutive days. Control groups should receive the 1.2% ethanol vehicle water.[5]

    • DFP Administration (Day 8):

      • Prepare a fresh solution of DFP in sterile 0.9% saline.

      • Administer a single dose of DFP at 4.0 mg/kg via intraperitoneal (i.p.) injection.[1][5]

      • Control animals receive a volume-matched injection of saline.

    • Post-Injection Monitoring:

      • Closely monitor animals for several hours post-injection for signs of cholinergic toxicity (e.g., tremors, seizures, salivation).[4]

      • Provide supportive care as needed and as approved by the institutional animal care and use committee (IACUC).

    • Tissue Collection/Behavioral Testing: Tissues can be collected for biochemical or histological analysis at various time points (e.g., 6 hours, 24 hours, 7 days post-DFP).[1][5] Behavioral testing typically begins several days to weeks after DFP administration.[1]

Protocol 2.2: Assessment of Acetylcholinesterase (AChE) Inhibition

This assay confirms the biochemical effect of DFP.

  • Principle: Based on the Ellman method, where acetylthiocholine (B1193921) is hydrolyzed by AChE, and the resulting thiocholine (B1204863) reacts with DTNB (Ellman's reagent) to produce a colored product measured spectrophotometrically.

  • Procedure:

    • Sample Preparation: Collect whole blood or brain tissue homogenates at desired time points (e.g., 1, 3, 7, 14 days post-DFP).[4]

    • Assay:

      • Use a commercially available AChE activity assay kit or prepare reagents in-house.

      • Incubate the sample with acetylthiocholine iodide and DTNB in a phosphate (B84403) buffer.

      • Measure the change in absorbance at 412 nm over time using a plate reader.

    • Quantification: Calculate AChE activity relative to a standard curve and normalize to the total protein concentration of the sample. Express results as a percentage of the activity in vehicle-treated control animals.

Protocol 2.3: Behavioral and Cognitive Testing

These assays assess functional deficits relevant to GWI symptoms.

  • Y-Maze Spontaneous Alternation:

    • Purpose: To assess spatial working memory.

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8-10 minutes).[1] Record the sequence of arm entries. An alternation is defined as consecutive entries into all three different arms.

    • Metric: Percent Alternation = [Number of Alternations / (Total Arm Entries - 2)] x 100.[1]

  • Morris Water Maze:

    • Purpose: To assess spatial learning and memory.

    • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

    • Procedure: Train mice over several days (e.g., 5 days, 3 trials per day) to find the hidden platform using spatial cues around the room.[1] Record the latency to find the platform and swim speed.[1] A probe trial is conducted after training, where the platform is removed, and the time spent in the target quadrant is measured.

    • Metrics: Escape latency, swim speed, time in target quadrant.[1]

  • Open Field Test:

    • Purpose: To assess general locomotor activity and anxiety-like behavior.

    • Apparatus: A square arena with walls.

    • Procedure: Place the mouse in the center of the arena and allow it to explore for a defined period. Track movement using an automated system.

    • Metrics: Total distance traveled, time spent in the center versus the periphery of the arena.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize typical quantitative data from rodent studies using DFP to model GWI.

Table 1: DFP-Induced Acetylcholinesterase (AChE) Inhibition

Tissue Time Post-DFP Dose Species Expected AChE Activity (% of Control) Citation
Brain 24 hours 2 mg/kg i.p. Mouse ~40-50% [15]
Blood 3 days 9.5 mg/kg s.c. Mouse Significantly inhibited [4]

| Brain | 14 days | 9.5 mg/kg s.c. | Mouse | Significantly inhibited |[4] |

Table 2: Behavioral and Cognitive Deficits in DFP Models

Behavioral Test Metric Time Post-DFP Dose (DFP) Species Expected Outcome in DFP Group Citation
Y-Maze % Spontaneous Alternation 14 days 4.0 mg/kg i.p. Mouse Decrease [1]
Morris Water Maze Escape Latency (Training) 6-13 days 4.0 mg/kg i.p. Mouse Increase [1]
Morris Water Maze Time in Target Quadrant (Probe) ~14 days 4.0 mg/kg i.p. Mouse Decrease [1]

| Home Cage Reactivity | Reactivity Score | 28 days | 9.5 mg/kg s.c. | Mouse | Increase (Hyperreactivity) |[4] |

Table 3: Neuroinflammatory Markers

Marker Brain Region Time Post-DFP Model Species Expected Change in DFP Group Citation
TNF-α mRNA Multiple regions 6 hours CORT + DFP Mouse Large Increase [3]
IL-6 mRNA Multiple regions 6 hours DFP alone Mouse Increase [3]
CCL2 mRNA Multiple regions 6 hours CORT + DFP Mouse Large Increase [3]

| Microglial Activation | Hippocampus | - | GWI Model | Mouse | Increase |[9] |

Visualizations: Workflows and Signaling Pathways

GWI_Model_Workflow Experimental Workflow for CORT+DFP GWI Model cluster_treatment Treatment Phase cluster_assessment Assessment Phase acclimation Animal Acclimation (1 week) c_veh Control Group: Vehicle Water (Days 1-8) acclimation->c_veh Group Assignment c_trt GWI Group: CORT in Water (200 mg/L) (Days 1-8) acclimation->c_trt Group Assignment d_veh Saline Injection (Day 8) c_veh->d_veh d_trt DFP Injection (4 mg/kg, i.p.) (Day 8) c_trt->d_trt biochem Biochemical Analysis (e.g., AChE, Cytokines) (Hours to Days) d_veh->biochem behavior Behavioral Testing (Y-Maze, Water Maze) (Days to Weeks) d_veh->behavior histology Histology (Neuroinflammation) (Days to Weeks) d_veh->histology d_trt->biochem d_trt->behavior d_trt->histology

Caption: Workflow for the CORT+DFP rodent model of Gulf War Illness.

DFP_Mechanism DFP Mechanism and Key Pathophysiological Consequences DFP DFP Exposure AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Cholinergic Cholinergic Hyperactivation (Acute) ACh->Cholinergic Neuroinflam Neuroinflammation (Chronic) Cholinergic->Neuroinflam Triggers Cytokines ↑ Cytokines & Chemokines (TNF-α, IL-6, CCL2) Neuroinflam->Cytokines Glia Microglia & Astrocyte Activation Neuroinflam->Glia Cognitive Cognitive Deficits (Memory, Learning) Neuroinflam->Cognitive Contributes to Stress Stress (Corticosterone) Stress->Neuroinflam Potentiates

Caption: DFP inhibits AChE, leading to neuroinflammation and cognitive deficits.

Dysfunction in neurotrophic factor signaling is another area of investigation in GWI and other neurological disorders. BDNF signaling is crucial for neuronal survival, differentiation, and synaptic plasticity.[16][17] Alterations in these pathways could contribute to the cognitive symptoms observed in GWI.

BDNF_Signaling Simplified BDNF/TrkB Signaling Pathway cluster_pathways Intracellular Cascades cluster_outcomes Cellular Outcomes BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K / Akt TrkB->PI3K MAPK MAPK / ERK TrkB->MAPK PLCg PLCγ TrkB->PLCg Survival Neuronal Survival (Anti-Apoptosis) PI3K->Survival Plasticity Synaptic Plasticity (LTP, Memory) PI3K->Plasticity MAPK->Plasticity Differentiation Neuronal Differentiation MAPK->Differentiation PLCg->Plasticity

Caption: BDNF activates TrkB, initiating pathways for neuronal health and plasticity.

References

Safety Protocols for Handling Diisopropyl Fluorophosphate (DFP) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals

Abstract: Diisopropyl fluorophosphate (B79755) (DFP) is a potent organophosphorus compound and an irreversible inhibitor of acetylcholinesterase and other serine proteases.[1][2] Due to its high toxicity, stringent safety protocols must be followed to prevent accidental exposure.[1] This document provides detailed application notes and protocols for the safe handling, storage, and disposal of DFP in a laboratory environment.

Hazard Identification and Toxicity

DFP is classified as a highly toxic substance and can be fatal if swallowed, inhaled, or absorbed through the skin.[3] It is a potent neurotoxin that functions by irreversibly inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of the nervous system.[2]

Symptoms of Exposure:

  • Mild: Headache, dizziness, blurred vision, miosis (constriction of the pupils), nausea, and weakness.[1]

  • Moderate: Vomiting, abdominal cramps, diarrhea, excessive salivation and tearing, sweating, muscle tremors, and ataxia.[1]

  • Severe: Cyanosis, pulmonary edema, loss of reflexes, convulsions, coma, and respiratory failure.[1]

Quantitative Toxicity Data
Route of AdministrationSpeciesLD50 Value
OralRat6 mg/kg[1][2]
OralMouse2 mg/kg[4]
OralRabbit4 mg/kg[4]
DermalMouse72 mg/kg[1]
InhalationRat360 mg/m³/10 min[1][4]
InhalationMouse440 mg/m³/10 min[4]
IntravenousMouse3200 µg/kg[1]
IntraperitonealRat1280 µg/kg[1]
IntramuscularRat1800 µg/kg[1]
SubcutaneousDog3 mg/kg[1]
Physical and Chemical Properties
PropertyValue
Molecular FormulaC6H14FO3P[2][5]
Molecular Weight184.15 g/mol [1]
AppearanceColorless, oily liquid[2]
Melting Point-82 °C[1][2]
Boiling Point62 °C at 9 mmHg[1]
Density1.055 g/cm³[1]
Solubility in Water1.54% w/w (decomposes)[1]
Vapor Pressure0.579 mmHg at 20 °C[1]

Engineering Controls and Personal Protective Equipment (PPE)

All work with DFP must be conducted in a designated area, specifically within a certified chemical fume hood with sufficient ventilation.[4][6] An emergency shower and eyewash station must be readily accessible.[3]

Required Personal Protective Equipment:

  • Respiratory Protection: A full-face, positive-pressure self-contained breathing apparatus (SCBA) or a supplied-air respirator is mandatory.[1][7] Canister-style gas masks should be used with caution and the canister disposed of after a single use.[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection:

    • Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is required. Consult glove manufacturer compatibility charts.

    • Lab Coat/Suit: A full-coverage, chemical-resistant lab coat or a disposable chemical-protective suit with tight-fitting cuffs.[1]

    • Footwear: Closed-toe shoes and chemical-resistant boot covers.[1]

It is highly recommended that a similarly attired and trained assistant be present during any procedure involving DFP.[1]

Experimental Protocols

Preparation and Handling Protocol
  • Pre-Experiment Checklist:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that all required PPE is available and in good condition.

    • Confirm the location and functionality of the emergency shower and eyewash station.

    • Prepare a 2% aqueous sodium hydroxide (B78521) (NaOH) solution for decontamination purposes.[1]

    • Alert a colleague and a designated medical contact about the planned work with DFP.[1] Ensure the antidotes atropine (B194438) sulfate (B86663) and pralidoxime (B1201516) (2-PAM) are available for immediate medical use if needed.[1]

  • Handling DFP:

    • Don all required PPE before entering the designated work area.

    • Conduct all manipulations of DFP, including dilutions and aliquoting, within the certified chemical fume hood.[4]

    • Use glassware and equipment dedicated solely to DFP use.

    • Handle DFP with extreme care to avoid splashes, aerosol generation, and contact with skin or eyes.[8]

  • Post-Experiment Decontamination:

    • Decontaminate all surfaces, glassware, and equipment that came into contact with DFP using a 2% NaOH solution. Allow for a contact time of at least 48 hours to ensure complete hydrolysis.[1]

    • Wipe down the interior of the fume hood with the decontamination solution.

    • Carefully remove and dispose of all contaminated disposable materials as hazardous waste.[8]

    • Remove PPE in the designated doffing area, avoiding cross-contamination.

Storage Protocol
  • Store DFP in a tightly sealed, clearly labeled container.[4]

  • The primary container should be placed within a labeled, compatible secondary container.[8]

  • Store in a refrigerator at 2-8 °C in a designated and locked area.[1][8] DFP may develop pressure upon storage, so caution is advised when opening.[1]

  • Do not use discolored material.[1]

Emergency Procedures

Spill Response Protocol
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and emergency personnel.

  • Isolate: Restrict access to the spill area.

  • Decontaminate (if trained):

    • Only trained personnel wearing full PPE (including SCBA) should attempt to clean a spill.[1]

    • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[4]

    • Carefully collect the absorbent material into a sealable, labeled hazardous waste container.

    • Decontaminate the spill area with a 2% NaOH solution.

First Aid Protocol

Immediate medical attention is critical in all cases of suspected DFP exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration.[1][4]

  • Ingestion: Do not induce vomiting.[4] If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[4]

In all cases, call for immediate medical assistance and inform the responding personnel of the nature of the chemical exposure.[1]

Waste Disposal

  • All DFP-contaminated waste, including empty containers, disposable PPE, and decontamination materials, must be treated as hazardous waste.

  • For liquid waste containing DFP, add it to a large excess of 2% NaOH solution in a chemical fume hood and let it stand for at least 48 hours to ensure complete hydrolysis (the final pH should be >9).[1]

  • Neutralize the resulting solution before flushing with copious amounts of water into an appropriate disposal system, in accordance with federal, state, and local regulations.[1]

  • Solid waste should be collected in sealed, labeled containers for disposal by a certified hazardous waste management company.

Visualizations

DFP_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment prep_checklist Pre-Experiment Checklist (Fume Hood, PPE, Emergency Eq.) prep_decon Prepare 2% NaOH Decontamination Solution prep_checklist->prep_decon prep_notify Notify Personnel & Medical Contact prep_decon->prep_notify don_ppe Don Full PPE prep_notify->don_ppe handle_dfp Perform Experiment with DFP don_ppe->handle_dfp decon_equip Decontaminate Equipment & Surfaces with 2% NaOH handle_dfp->decon_equip store_dfp Store DFP Securely (Refrigerated, Locked) handle_dfp->store_dfp If not all used dispose_waste Dispose of Hazardous Waste decon_equip->dispose_waste doff_ppe Doff PPE Safely dispose_waste->doff_ppe

Caption: General workflow for handling DFP in a laboratory setting.

DFP_Spill_Response spill DFP Spill Occurs evacuate Evacuate Area Immediately spill->evacuate alert Alert Colleagues & Emergency Services evacuate->alert isolate Isolate Spill Area alert->isolate ppe Don Full PPE (SCBA Required) isolate->ppe absorb Absorb Spill with Inert Material ppe->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area with 2% NaOH collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency response workflow for a DFP spill.

DFP_Mechanism_of_Action cluster_normal Normal Synaptic Transmission cluster_dfp Inhibition by DFP ach Acetylcholine (ACh) Released ach_receptor ACh Binds to Receptor ach->ach_receptor signal Signal Transduction ach_receptor->signal ache Acetylcholinesterase (AChE) hydrolysis ACh Hydrolyzed to Choline & Acetate ache->hydrolysis termination Signal Termination hydrolysis->termination dfp DFP serine Serine Residue in AChE Active Site dfp->serine inhibition Irreversible Covalent Bond (Phosphorylation) serine->inhibition inactive_ache Inactive AChE inhibition->inactive_ache ach_accum ACh Accumulation inactive_ache->ach_accum overstim Continuous Stimulation of Receptors ach_accum->overstim

Caption: Mechanism of DFP as an irreversible acetylcholinesterase inhibitor.

References

Troubleshooting & Optimization

Diisopropyl fluorophosphate degradation and storage stability issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with diisopropyl fluorophosphate (B79755) (DFP). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to DFP degradation and storage stability, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Diisopropyl Fluorophosphate (DFP) degradation?

A1: The primary cause of DFP degradation is hydrolysis.[1][2][3] DFP is susceptible to reacting with water, which leads to the breakdown of the molecule. This process can be accelerated by moisture in the storage environment and contact with certain materials, such as glass.[1][2][3]

Q2: What is the main degradation product of DFP?

A2: The major degradation product of DFP through hydrolysis is diisopropylphosphate (B96067) (DIPP).[1][2][3] The formation of DIPP signifies a loss of active DFP in your sample, which can significantly impact experimental results.

Q3: What are the optimal storage conditions for DFP to ensure long-term stability?

A3: To ensure long-term chemical stability, it is recommended that DFP be stored at or below -10°C.[1][2][3] Storage should be in air-tight, non-glass containers to minimize exposure to moisture and prevent a potential autocatalytic degradation reaction with silica (B1680970) in glass.[1][2][4]

Q4: Why is storage in glass containers not recommended for DFP?

A4: Storing DFP in glass containers can accelerate its degradation.[1][2][3] The hydrolysis of DFP produces hydrofluoric acid (HF) as a byproduct. This HF can then react with the silica in the glass, generating more water. This in-situ water generation creates an autocatalytic cycle that further accelerates the hydrolysis of DFP.[1][4]

Q5: Can degraded DFP affect my experimental results?

A5: Absolutely. Using degraded DFP can lead to significant variability in experimental outcomes.[1] For instance, published LD50 values for DFP have shown wide discrepancies, which may be attributed to the use of degraded material.[1] The primary degradation product, DIPP, does not inhibit cholinesterase activity, meaning a degraded sample will have a lower effective concentration of the active compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with DFP.

Issue 1: Inconsistent or Weaker-Than-Expected Biological Effects

Possible Cause: Your DFP stock solution may have degraded, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your DFP has been stored at or below -10°C in an airtight, non-glass container.[1][2][3]

  • Assess Purity: If you have access to the necessary equipment, assess the purity of your DFP stock. A common method for this is ³¹P NMR spectroscopy, which can distinguish between DFP and its primary degradation product, DIPP.[1]

  • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new, unopened vial of DFP.

  • Implement a Routine Purity Check: For long-term studies, it is advisable to periodically check the purity of your DFP stock to ensure consistency.

Issue 2: Visible Precipitate or Discoloration in DFP Vial

Possible Cause: The formation of a white solid precipitate in the DFP vial is an indicator of significant degradation.[1] Discolored material should not be used.[5]

Troubleshooting Steps:

  • Do Not Use: Discard the vial immediately following appropriate safety and disposal protocols. The precipitate is often a hexafluorosilicate (B96646) salt, formed from the reaction of hydrofluoric acid (a DFP hydrolysis byproduct) with silica from the glass vial.[1][4]

  • Review Storage Practices: This is a strong indication that your storage conditions are not optimal. Re-evaluate your storage containers and ensure they are non-glass and airtight.[1][2][3]

  • Source New DFP: Obtain a new batch of DFP and ensure it is stored correctly from the moment of receipt.

Issue 3: High Variability Between Experimental Replicates

Possible Cause: High variability can be a result of inconsistent DFP concentration due to degradation, or potential cross-contamination, especially when working with volatile compounds in multi-well plates.

Troubleshooting Steps:

  • Confirm DFP Purity: As with inconsistent biological effects, the first step is to rule out DFP degradation by assessing the purity of your stock.

  • Standardize Solution Handling: Ensure that DFP solutions are handled consistently. Tightly seal all containers immediately after use.

  • Evaluate Experimental Design for Volatility Issues: If you are using multi-well plates, be aware that DFP can volatilize and cross-contaminate adjacent wells, even those containing only vehicle control. This can lead to unexpected effects in your control groups.

    • Consider physically separating control and treatment groups on different plates.

    • Ensure proper sealing of plates.

Data on DFP Storage Stability

The following table summarizes the stability of commercially sourced and newly synthesized DFP under different storage conditions over a period of 393 days, as determined by purity assessment.

Storage Temperature (°C)DFP SourcePurity after 393 DaysObservations
4 CommercialSignificant degradation (88% of vials <95% purity)Not recommended for long-term storage.[1]
SynthesizedMinimal degradation (~4%)More stable than commercial sources.[1]
-10 CommercialMinor degradation (~5%; 6% of vials <95% purity)Acceptable for long-term storage.[1]
SynthesizedNo degradationRecommended for long-term storage.[1]
-80 CommercialNo degradationRecommended for long-term storage.[1]
SynthesizedNo degradationRecommended for long-term storage.[1]

Experimental Protocols

Protocol: Purity Assessment of DFP using ³¹P NMR Spectroscopy

This protocol outlines the steps for determining the purity of a DFP sample.

  • Sample Preparation:

    • In a fume hood, carefully transfer an aliquot of the DFP sample into a clean, dry NMR tube.

    • Dissolve the DFP sample in an appropriate deuterated solvent, such as acetonitrile-d₃.[1]

  • ³¹P NMR Analysis:

    • Acquire the ³¹P NMR spectrum of the sample.

    • The spectrum of pure DFP will show a characteristic signal.

    • The presence of the primary degradation product, diisopropylphosphate (DIPP), will be indicated by a separate, distinct signal in the spectrum.[1]

  • Data Interpretation:

    • Integrate the signals corresponding to DFP and any degradation products.

    • Calculate the purity of the DFP sample by comparing the integration value of the DFP signal to the total integration of all phosphorus-containing species in the spectrum.

Visualizations

Below are diagrams illustrating key pathways and workflows related to DFP.

DFP_Degradation_Pathway DFP This compound (DFP) Hydrolysis Hydrolysis DFP->Hydrolysis H2O Water (H2O) H2O->Hydrolysis DIPP Diisopropylphosphate (DIPP) (Inactive Degradation Product) Hydrolysis->DIPP HF Hydrofluoric Acid (HF) Hydrolysis->HF Autocatalysis Autocatalytic Cycle HF->Autocatalysis Reacts with Glass Silica in Glass (SiO2) Glass->Autocatalysis H2O_gen Generates More Water Autocatalysis->H2O_gen H2O_gen->Hydrolysis Accelerates

DFP Hydrolysis and Autocatalytic Degradation Pathway in Glass.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_effect Result of Inhibition ACh_release Acetylcholine (ACh) Released ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh_breakdown ACh Breakdown ACh_receptor->ACh_breakdown Signal Termination AChE->ACh_breakdown Catalyzes ACh_accumulation ACh Accumulation DFP DFP DFP->AChE Irreversibly Inhibits Hyperstimulation Receptor Hyperstimulation ACh_accumulation->Hyperstimulation Toxicity Cholinergic Toxicity Hyperstimulation->Toxicity

Mechanism of DFP-induced cholinergic toxicity via AChE inhibition.

Troubleshooting_DFP_Inconsistency Start Inconsistent Experimental Results CheckPurity Assess DFP Purity (e.g., ³¹P NMR) Start->CheckPurity Degraded DFP is Degraded CheckPurity->Degraded Yes NotDegraded DFP is Pure CheckPurity->NotDegraded No Action_Degraded Discard Old Stock Prepare Fresh Solution Review Storage Conditions Degraded->Action_Degraded CheckVolatility Evaluate for Cross-Contamination (e.g., in multi-well plates) NotDegraded->CheckVolatility Contamination Cross-Contamination Likely CheckVolatility->Contamination Yes NoContamination No Cross-Contamination CheckVolatility->NoContamination No Action_Contamination Modify Experimental Design: - Separate Controls/Treatments - Ensure Proper Plate Sealing Contamination->Action_Contamination OtherFactors Investigate Other Experimental Variables (e.g., pipetting, reagents) NoContamination->OtherFactors

Troubleshooting workflow for inconsistent DFP experiment results.

References

Technical Support Center: Diisopropyl Fluorophosphate (DFP) Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Diisopropyl fluorophosphate (B79755) (DFP) in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Diisopropyl fluorophosphate (DFP) and why is its stability in aqueous solutions a concern?

A1: this compound (DFP) is a potent, irreversible inhibitor of serine proteases and acetylcholinesterase, widely used as a surrogate for organophosphorus nerve agents in research.[1][2] Its utility in experiments is often hampered by its instability in aqueous solutions, where it readily undergoes hydrolysis. This degradation leads to a loss of inhibitory activity, potentially causing significant variability and inaccuracy in experimental results.[1][2]

Q2: What is the primary mechanism of DFP hydrolysis in aqueous solutions?

A2: DFP hydrolysis is the process where the molecule reacts with water, leading to the formation of diisopropyl phosphate (B84403) (DIPP) and hydrofluoric acid (HF). This reaction can be autocatalytic, especially when DFP is stored in glass containers. The hydrofluoric acid produced can react with the silica (B1680970) in the glass, generating more water, which in turn accelerates the degradation of the remaining DFP.[1][2][3]

Q3: What are the main factors that influence the rate of DFP hydrolysis?

A3: The stability of DFP in aqueous solutions is primarily affected by:

  • pH: DFP is highly unstable in alkaline and neutral solutions and more stable under acidic conditions.

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • Storage Container: Glass containers can promote autocatalytic hydrolysis.

  • Purity of DFP: Impurities from synthesis can affect stability.[1]

Troubleshooting Guide: Preventing DFP Hydrolysis

This guide addresses common issues encountered during the preparation and use of DFP in aqueous solutions.

Issue 1: Rapid loss of DFP activity in my aqueous experimental buffer.

Possible Causes and Solutions:

  • High pH of the buffer: DFP hydrolyzes rapidly at neutral and alkaline pH.

    • Recommendation: If experimentally feasible, use a buffer with a slightly acidic pH. The rate of hydrolysis is significantly slower in acidic conditions.

  • Elevated experimental temperature: The half-life of DFP decreases sharply with increasing temperature.

    • Recommendation: Conduct experiments at the lowest temperature compatible with your experimental system. Prepare DFP solutions fresh and keep them on ice until use.

  • Inappropriate solvent for stock solution: Preparing DFP stock solutions directly in aqueous buffers can lead to immediate degradation.

    • Recommendation: Prepare a high-concentration stock solution of DFP in an anhydrous aprotic solvent such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO).[4] These stock solutions are stable for months when stored at -70°C.[4] The final concentration of the organic solvent in the aqueous experimental solution should be kept to a minimum (typically less than 0.1%) to avoid off-target effects.

Issue 2: Inconsistent results between experiments using DFP.

Possible Causes and Solutions:

  • Degradation of DFP stock over time: Even when stored in an organic solvent, DFP can degrade if not stored properly.

    • Recommendation: Store DFP stock solutions at or below -10°C, with -80°C being optimal for long-term stability.[1][2] Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.

  • Use of glass vials for aqueous dilutions: As mentioned, glass can accelerate hydrolysis.

    • Recommendation: Use polypropylene (B1209903) or other non-glass containers for preparing and storing aqueous dilutions of DFP.[1][2]

  • Variability in the purity of the DFP source: Commercially available DFP can have varying levels of purity, which can impact its stability.[1]

    • Recommendation: If possible, use high-purity DFP. Be consistent with the source and lot number of DFP used in a series of experiments.

Data Presentation: DFP Stability Under Various Conditions

The following tables summarize the stability of DFP under different storage temperatures and pH conditions.

Table 1: Stability of Neat this compound (DFP) at Different Storage Temperatures Over 393 Days. [1]

Storage Temperature (°C)Purity of Commercial DFP after 393 DaysPurity of In-house Synthesized DFP after 393 Days
4Significant degradation (many vials <95% purity)Minor degradation (~4%)
-10Minor degradation (~5%)No degradation
-80No degradationNo degradation

Table 2: Half-life of this compound (DFP) in Aqueous Solutions at Various pH and Temperatures.

pHTemperature (°C)Half-life
~2.5Not specifiedDecomposes
7.43716.7 hours
7.525~1 hour[4]
7.630Several days

Experimental Protocols

Protocol 1: Preparation of a Stable DFP Stock Solution

This protocol describes the preparation of a concentrated DFP stock solution in an anhydrous organic solvent to minimize hydrolysis.

Materials:

  • This compound (DFP)

  • Anhydrous isopropanol or dimethyl sulfoxide (DMSO)

  • Polypropylene or other non-glass, airtight vials

  • Calibrated micropipettes

Procedure:

  • Work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), as DFP is highly toxic.

  • Allow the DFP container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a stock solution of DFP at a high concentration (e.g., 100 mM) by dissolving the appropriate amount of DFP in anhydrous isopropanol or DMSO.

  • Aliquot the stock solution into single-use, airtight, non-glass vials.

  • Store the aliquots at -80°C for long-term stability.

Protocol 2: Preparation of Aqueous DFP Working Solutions for Experiments

This protocol details the preparation of dilute aqueous working solutions of DFP immediately before experimental use.

Materials:

  • DFP stock solution (from Protocol 1)

  • Ice-cold aqueous experimental buffer (preferably with a slightly acidic pH)

  • Polypropylene or other non-glass tubes

Procedure:

  • On the day of the experiment, retrieve a single-use aliquot of the DFP stock solution from the -80°C freezer and thaw it on ice.

  • Perform serial dilutions of the stock solution in ice-cold aqueous buffer to achieve the desired final concentration.

  • Always add the DFP stock solution to the buffer and mix gently but thoroughly.

  • Use the freshly prepared aqueous DFP solution immediately in your experiment. Do not store aqueous dilutions.

Visualizations

Diagram 1: DFP Hydrolysis and Autocatalysis

DFP_Hydrolysis DFP This compound (DFP) DIPP Diisopropyl phosphate (DIPP) DFP->DIPP Hydrolysis HF Hydrofluoric Acid (HF) DFP->HF Hydrolysis H2O Water (H2O) Glass Glass Container (Silica) HF->Glass Reacts with More_H2O More Water (H2O) Glass->More_H2O Produces More_H2O->DFP Accelerates Hydrolysis (Autocatalysis)

Caption: Autocatalytic hydrolysis of DFP when stored in glass vials.

Diagram 2: Recommended Workflow for Preparing DFP Solutions

DFP_Workflow cluster_storage Long-term Storage cluster_preparation Working Solution Preparation cluster_experiment Experimental Use DFP_neat Neat DFP Storage_conditions Store at ≤ -10°C in non-glass, airtight containers DFP_neat->Storage_conditions Stock_solution Prepare high concentration stock in anhydrous isopropanol or DMSO Storage_conditions->Stock_solution Aqueous_dilution Dilute stock in ice-cold, slightly acidic buffer in non-glass tubes Stock_solution->Aqueous_dilution Immediately before use Experiment Use immediately Aqueous_dilution->Experiment

Caption: Recommended workflow for DFP storage and solution preparation.

References

Technical Support Center: Optimizing Diisopropyl Fluorophosphate (DFP) for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl fluorophosphate (B79755) (DFP) for enzyme inhibition experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of DFP concentration for enzyme inhibition.

Problem Potential Causes Solutions
No or Low Inhibition Observed DFP Degradation: DFP is susceptible to hydrolysis, especially in aqueous solutions and at higher temperatures. Improper storage can lead to significant degradation.[1]- Verify DFP Integrity: Use a fresh aliquot of DFP. - Proper Storage: Store DFP stock solutions at -10°C or below in non-glass, airtight containers to minimize hydrolysis.[1] - Fresh Working Solutions: Prepare fresh dilutions of DFP in a suitable solvent like isopropanol (B130326) or DMSO immediately before each experiment.[2]
Insufficient Pre-incubation Time: For irreversible inhibitors like DFP, the binding to the enzyme is time-dependent. A short pre-incubation period may not allow for complete inhibition.- Optimize Pre-incubation Time: Perform a time-course experiment by pre-incubating the enzyme and DFP for varying durations (e.g., 15, 30, 60 minutes) before adding the substrate. Determine the time point at which inhibition reaches a plateau.
Incorrect DFP Concentration: Errors in calculating dilutions or using a degraded stock solution can lead to a lower-than-expected DFP concentration.- Recalculate Dilutions: Double-check all calculations for serial dilutions. - Confirm Stock Concentration: If possible, verify the concentration of your DFP stock solution.
Enzyme Inactivity: The target enzyme may have lost activity due to improper storage or handling.- Check Enzyme Activity: Run a control experiment with the enzyme and substrate alone to ensure the enzyme is active.
High Variability in Results Inconsistent Pipetting: Small variations in the volumes of enzyme, inhibitor, or substrate can lead to significant differences in results.- Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Careful Technique: Use consistent pipetting techniques to minimize errors.
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Inconsistent temperatures during incubation can affect the rate of inhibition.- Maintain Constant Temperature: Use a temperature-controlled incubator or water bath for all incubation steps.
DFP Volatilization: DFP is volatile and can cross-contaminate wells in a multi-well plate format, leading to unintended inhibition in control wells.- Physical Separation: If possible, run control and experimental wells on separate plates. - Seal Plates: Use appropriate plate sealers to minimize evaporation and cross-contamination.
High Background Signal Substrate Instability: The substrate used in the assay may be unstable and spontaneously break down, leading to a high background signal.- Use Fresh Substrate: Prepare substrate solutions fresh for each experiment. - Run Substrate-Only Control: Include a control well with only the substrate and buffer to measure the rate of spontaneous breakdown.
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.- Use High-Purity Reagents: Ensure all reagents are of high purity. - Prepare Fresh Buffers: Use freshly prepared buffers for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of enzyme inhibition by DFP?

A1: DFP is an irreversible inhibitor of serine proteases and acetylcholinesterase.[3][4] It acts by covalently modifying the hydroxyl group of the active site serine residue, forming a stable phosphate-enzyme complex.[1][5] This modification renders the enzyme permanently inactive.[4]

Q2: Which enzymes are inhibited by DFP?

A2: DFP is a potent inhibitor of a broad range of serine proteases.[3][6] This includes enzymes such as trypsin, chymotrypsin, thrombin, plasmin, and acetylcholinesterase.[3][6] It is particularly effective against neutrophil serine proteases like elastase, cathepsin G, and proteinase 3.[7]

Q3: How should I prepare and store DFP stock solutions?

A3: DFP is unstable in aqueous solutions due to hydrolysis.[1] It is recommended to prepare stock solutions in an anhydrous organic solvent such as isopropanol or dimethyl sulfoxide (B87167) (DMSO).[2] Store stock solutions in small, single-use aliquots in airtight, non-glass containers at -10°C or below to minimize degradation.[1] For experiments, thaw an aliquot and prepare fresh working dilutions immediately before use.

Q4: What is a typical concentration range for DFP in an inhibition assay?

A4: The optimal concentration of DFP will vary depending on the target enzyme and experimental conditions. A typical starting concentration for serine proteases is around 0.10 mM.[3] For highly sensitive enzymes like acetylcholinesterase, the IC50 value can be in the micromolar or even nanomolar range.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific enzyme.

Q5: How does pH affect DFP's inhibitory activity?

A5: The activity of serine proteases is pH-dependent, and this can influence the apparent inhibitory effect of DFP. Most serine proteases have optimal activity at neutral to slightly alkaline pH (typically pH 7-9).[8] Performing the inhibition assay at the optimal pH for the target enzyme is recommended to ensure maximal activity and accurate assessment of inhibition.

Q6: How does temperature influence DFP inhibition?

A6: Enzyme activity generally increases with temperature up to an optimal point, after which the enzyme begins to denature. The rate of the chemical reaction between DFP and the active site serine will also be temperature-dependent. For most mammalian enzymes, a temperature of 37°C is commonly used.[8] It is important to maintain a consistent temperature throughout the experiment to ensure reproducible results.

Data Presentation

Table 1: Inhibitory Potency of DFP against Various Enzymes

EnzymeSourceDFP ConcentrationInhibition MetricValue
AcetylcholinesteraseAcute hippocampal slicesVariedIC50~0.8 µM[2]
TrypsinNot specified1 mMHalf-time (s)43[1]
ChymotrypsinNot specified1 mMHalf-time (s)2.8[1]
Glutamyl endopeptidase INot specified1 mMHalf-time (s)>300[1]

Note: IC50 and half-time values are highly dependent on experimental conditions (e.g., pH, temperature, substrate concentration) and may vary between studies.

Experimental Protocols

Protocol: Determining the Optimal DFP Concentration (IC50)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of DFP for a target serine protease using a spectrophotometric assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer that is optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration in the assay should result in a linear reaction rate for at least 10-15 minutes.

  • DFP Stock Solution: Prepare a high-concentration stock solution of DFP in anhydrous isopropanol or DMSO.

  • DFP Working Solutions: Perform serial dilutions of the DFP stock solution in the assay buffer to create a range of concentrations to be tested.

  • Substrate Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the target enzyme in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Add a fixed volume of the enzyme solution to each well.

  • Add varying concentrations of the DFP working solutions to the experimental wells.

  • Add the same volume of assay buffer (without DFP) to the control wells (100% enzyme activity).

  • Add the same volume of assay buffer to blank wells (no enzyme).

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a predetermined optimal time to allow for DFP-enzyme binding.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time plot.

  • Correct the rates of the experimental and control wells by subtracting the rate of the blank wells.

  • Calculate the percentage of inhibition for each DFP concentration using the following formula: % Inhibition = [1 - (Rate with DFP / Rate without DFP)] * 100

  • Plot the percentage of inhibition against the logarithm of the DFP concentration.

  • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Mandatory Visualizations

DFP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, DFP, Substrate) dilutions Prepare DFP Serial Dilutions reagents->dilutions plate Plate Setup (Enzyme, DFP/Control) dilutions->plate preincubation Pre-incubation (e.g., 37°C) plate->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction read Measure Signal (Absorbance/Fluorescence) reaction->read rates Calculate Reaction Rates read->rates inhibition Calculate % Inhibition rates->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Experimental workflow for determining the IC50 of DFP.

DFP_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low or No Inhibition cause1 DFP Degradation start->cause1 cause2 Insufficient Pre-incubation start->cause2 cause3 Incorrect Concentration start->cause3 cause4 Inactive Enzyme start->cause4 sol1 Use Fresh DFP Store Properly cause1->sol1 sol2 Optimize Pre-incubation Time cause2->sol2 sol3 Verify Dilutions cause3->sol3 sol4 Check Enzyme Activity cause4->sol4

Caption: Troubleshooting logic for low or no DFP inhibition.

DFP_Mechanism cluster_enzyme Serine Protease Active Site Enzyme Enzyme (Ser-OH) Complex Stable Phosphorylated Enzyme (Enzyme-Ser-O-P) Enzyme->Complex Covalent Bonding DFP DFP (Diisopropyl fluorophosphate) DFP->Complex Inactive Inactive Enzyme Complex->Inactive Irreversible Inhibition

Caption: Mechanism of irreversible inhibition of serine proteases by DFP.

References

Troubleshooting inconsistent results in Diisopropyl fluorophosphate experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Diisopropyl fluorophosphate (B79755) (DFP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Diisopropyl fluorophosphate (DFP)?

A1: DFP is a potent neurotoxin that acts as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[1][2][3] By inhibiting AChE, DFP leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in prolonged muscle contraction and other neurotoxic effects.[1][3] DFP also inhibits other serine proteases by covalently modifying the serine residue in their active site.[1][3][4]

Q2: Why am I seeing high variability in my experimental results, even within the same batch of DFP?

A2: High variability in DFP experiments can stem from several factors, with the most common being the degradation of the DFP stock solution. DFP is susceptible to hydrolysis, which can be accelerated by improper storage conditions.[5][6][7] Variability in toxicity studies, for instance, has been noted, with LD50 values for DFP in the same species differing significantly even within the same laboratory, possibly due to the use of degraded DFP.[6] Additionally, the purity of the DFP source, whether commercially acquired or synthesized, can differ and contribute to inconsistent results.[5][6]

Q3: How should I properly store my DFP to ensure its stability?

A3: To ensure long-term chemical stability, DFP should be stored at or below -10°C, with storage at -80°C showing no degradation over extended periods.[5][6][7] It is also recommended to store DFP in airtight, non-glass containers.[5][6][7] Storing DFP in glass containers can accelerate its degradation because hydrofluoric acid, a byproduct of DFP hydrolysis, can react with the silica (B1680970) in glass to produce water, creating a self-sustaining hydrolysis cycle.[6]

Q4: Can DFP cross-contaminate between wells in a multi-well plate?

A4: Yes, DFP is a volatile compound and has been shown to cause cross-contamination in 96-well plates.[2] This can lead to unexpected effects, such as increased mortality or acetylcholinesterase inhibition, in control wells that are in proximity to DFP-treated wells.[2] Researchers using multi-well plates for high-throughput screening should be aware of this potential issue and consider experimental designs that mitigate this risk, such as leaving empty wells as a barrier between control and treated groups.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency of DFP
Potential Cause Troubleshooting Step Recommended Action
DFP Degradation Verify the storage conditions of your DFP stock.Store DFP at or below -10°C in airtight, non-glass containers.[5][6][7] If DFP has been stored at 4°C or in glass vials for an extended period, it may have significantly degraded.[5][6] Consider acquiring a new vial of DFP and storing it under the recommended conditions.
Impure DFP Source Check the certificate of analysis for your DFP.Commercially available DFP can have varying purity levels, which can affect its potency.[5] If possible, compare results between different lots or suppliers.
Hydrolysis during experiment Minimize the time DFP is in aqueous solutions at room temperature.DFP undergoes hydrolysis in the presence of moisture.[1] Prepare working solutions immediately before use and keep them on ice.
Issue 2: Unexpected effects observed in control groups
Potential Cause Troubleshooting Step Recommended Action
Cross-contamination in multi-well plates Review your plate layout and experimental setup.Due to its volatility, DFP can cross-contaminate adjacent wells.[2] To avoid this, physically separate control wells from DFP-treated wells. Consider running control and experimental conditions on separate plates.
Solvent effects Evaluate the vehicle used to dissolve DFP.Ensure that the solvent used (e.g., DMSO) does not have any confounding effects on your experimental system at the concentrations used. Run a vehicle-only control.

Data Presentation

Table 1: Stability of Commercial vs. Synthesized this compound (DFP) Under Different Storage Conditions Over 393 Days.

Storage Temperature (°C)Commercial DFP (% Purity Loss)Synthesized DFP (% Purity Loss)
4Significant degradation (many vials below 95% purity)Minimal degradation (~4%)
-10Minor degradation (~5%)No degradation
-80No degradationNo degradation

Data summarized from studies indicating that commercial DFP degrades significantly more at 4°C compared to synthesized DFP, and that storage at -10°C or below is crucial for stability.[5][6]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with DFP

This protocol provides a general guideline for treating adherent cells in culture with DFP. Specific concentrations and incubation times will need to be optimized for your cell line and experimental goals.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound (DFP)

  • Anhydrous DMSO (or other appropriate solvent)

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (e.g., ~70% confluency) at the time of treatment.[8]

  • DFP Stock Solution Preparation: On the day of the experiment, prepare a concentrated stock solution of DFP in anhydrous DMSO. For example, to make a 100 mM stock, carefully add the appropriate amount of DFP to DMSO. Vortex briefly to mix.

  • Working Solution Preparation: Immediately before treating the cells, prepare serial dilutions of the DFP stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to minimize the time DFP is in the aqueous medium before being added to the cells to reduce hydrolysis.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the different concentrations of DFP to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest DFP concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.[8]

  • Downstream Analysis: After the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), protein extraction for western blotting, or RNA isolation for gene expression analysis.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman assay, a common method to measure AChE activity.

Materials:

  • Cell or tissue lysate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer. The protein concentration of the lysates should be determined using a standard protein assay (e.g., BCA assay).

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • Phosphate buffer

    • DTNB solution

    • Cell or tissue lysate

  • Initiation of Reaction: Add the ATCI solution to each well to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Calculation of AChE Activity: The rate of change in absorbance over time is proportional to the AChE activity. Calculate the activity and normalize it to the protein concentration of the sample.

Mandatory Visualizations

G DFP inhibits AChE, leading to ACh accumulation and overstimulation of the postsynaptic neuron. cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicles ACh_synapse ACh in Synapse ACh_vesicle->ACh_synapse Nerve Impulse (Release) ACh_receptor Postsynaptic ACh Receptor ACh_synapse->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron ACh_receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Choline and Acetate DFP Diisopropyl fluorophosphate (DFP) DFP->AChE Irreversible Inhibition

Caption: DFP's Mechanism of Action in a Cholinergic Synapse.

G start Inconsistent Experimental Results check_storage Check DFP Storage Conditions (Temp ≤ -10°C, non-glass container?) start->check_storage new_dfp Action: Procure new DFP and store properly. check_storage->new_dfp No check_purity Review Certificate of Analysis for Purity check_storage->check_purity Yes new_dfp->check_purity compare_lots Action: Compare with a different lot or supplier. check_purity->compare_lots Purity is low or variable check_controls Unexpected results in controls? check_purity->check_controls Purity is high compare_lots->check_controls cross_contamination Hypothesis: Volatilization and cross-contamination. check_controls->cross_contamination Yes check_protocol Review Experimental Protocol check_controls->check_protocol No modify_plate_layout Action: Separate control and treated wells or use different plates. cross_contamination->modify_plate_layout modify_plate_layout->check_protocol hydrolysis_issue Hypothesis: DFP hydrolysis during working solution preparation. check_protocol->hydrolysis_issue Potential issue found end Consistent Results check_protocol->end Protocol is sound prepare_fresh Action: Prepare working solutions immediately before use. hydrolysis_issue->prepare_fresh prepare_fresh->end

Caption: Troubleshooting Workflow for Inconsistent DFP Results.

References

Impact of solvent on Diisopropyl fluorophosphate stability and activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvents on the stability and activity of Diisopropyl fluorophosphate (B79755) (DFP). Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter when working with DFP and its solvent-dependent stability.

Issue 1: My DFP stock solution has turned yellow and/or appears cloudy.

  • Question: Why has my DFP solution changed in appearance?

  • Answer: A yellow discoloration and the formation of a precipitate are common indicators of Diisopropyl fluorophosphate (DFP) degradation. This is primarily due to hydrolysis, which occurs when DFP is exposed to moisture. The major degradation product is diisopropylphosphate, and in glass containers, a secondary reaction between the hydrofluoric acid byproduct and silica (B1680970) can form hexafluorosilicate (B96646) salts, which may appear as a solid.[1][2]

Issue 2: I am not observing the expected enzyme inhibition in my assay.

  • Question: My DFP solution is not inhibiting my target serine protease/esterase. What are the possible causes?

  • Answer: There are several potential reasons for a lack of DFP activity:

    • Degradation: DFP is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[3] If your stock solution was prepared in a non-anhydrous solvent or diluted in an aqueous buffer and stored for an extended period, it has likely degraded. The half-life of DFP in water at pH 7.5 is approximately one hour.

    • Improper Storage: Storing DFP at temperatures above -10°C can lead to significant degradation over time.[1][4] Commercial DFP stored at 4°C has shown significant degradation after several months.[1]

    • Incorrect Solvent for Stock Solution: Preparing stock solutions in solvents containing even trace amounts of water can initiate hydrolysis. It is crucial to use anhydrous-grade solvents.

    • pH of the Assay Buffer: DFP is more rapidly hydrolyzed under alkaline conditions.[3] If your experimental buffer has a high pH, the DFP may be degrading too quickly to effectively inhibit the enzyme.

Issue 3: I am observing inconsistent results between experiments.

  • Question: Why am I getting variable results with my DFP experiments, even when using the same protocol?

  • Answer: Inconsistent results are often linked to the instability of DFP.

    • Stock Solution Age and Storage: Using DFP stock solutions of different ages or that have been stored under slightly different conditions can lead to variability. It is recommended to prepare fresh stock solutions or use aliquots that have been stored properly at -80°C.[1]

    • Solvent Evaporation: If using a volatile organic solvent for your stock, evaporation can concentrate the DFP over time, leading to dose inaccuracies.

    • Cross-Contamination: DFP is volatile and can cross-contaminate adjacent wells in multi-well plates, leading to unexpected inhibition in control wells.[5]

Quantitative Data Summary

The stability and solubility of DFP are highly dependent on the solvent and storage conditions. The following tables summarize key quantitative data.

Table 1: Stability of this compound (DFP) in Various Solvents and Conditions

Solvent/ConditionTemperatureStability/Half-lifeCitation(s)
Water (H₂O)25°CVery unstable; half-life of ~1 hour at pH 7.5. Decomposed by alkali.
Anhydrous Isopropanol-70°CStable for months.
Dry Ethanol, Methanol, 2-Propanol4°CStock solutions (200 mM) are stable for months.
Dimethyl sulfoxide (B87167) (DMSO)4°CStable for several months.
Aqueous Buffer (pH 8.7)Not SpecifiedIncreased lifetime observed in the presence of certain coordination cages.[6]
Storage in Glass Vials4°CCan accelerate degradation due to reaction with silica.[1][2]
Recommended Storage≤ -10°CEnsures long-term chemical stability. No degradation observed at -80°C over 393 days.[1][4]

Table 2: Solubility of this compound (DFP)

SolventSolubilityCitation(s)
Water (H₂O)1.5% at 25°C; 31.9 g/L at 20°C.
Ethanol20 mg/mL.
Dimethyl sulfoxide (DMSO)>10 mg/mL.
Organic SolventsSoluble.[7]
Vegetable OilsSoluble.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of DFP Stock Solutions

This protocol provides a generalized method for preparing and storing DFP stock solutions to maximize their stability and activity.

  • Safety Precautions: DFP is a potent neurotoxin. All work must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Solvent Selection: Use only anhydrous grade organic solvents such as isopropanol, ethanol, or DMSO.

  • Preparation of Stock Solution:

    • Allow the sealed vial of neat DFP to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Under anhydrous conditions (e.g., in a glove box or with careful handling in a fume hood), dissolve the neat DFP in the chosen anhydrous solvent to the desired concentration (e.g., 100 mM).

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into small, single-use volumes in airtight, non-glass containers (e.g., polypropylene (B1209903) microcentrifuge tubes). This prevents repeated freeze-thaw cycles and moisture introduction into the main stock.

    • Store the aliquots at -80°C for long-term storage.[1] For shorter-term storage (weeks to a few months), -10°C to -20°C is acceptable.[1][4]

  • Use in Experiments:

    • When ready to use, thaw an aliquot and dilute it to the final working concentration in your assay buffer immediately before use.

    • Do not store diluted aqueous solutions of DFP as they will rapidly hydrolyze.

Visualizations

The following diagrams illustrate key processes and workflows related to DFP stability and troubleshooting.

DFP_Degradation_Pathway DFP This compound (DFP) Hydrolysis Hydrolysis DFP->Hydrolysis Moisture H₂O (Moisture) Moisture->Hydrolysis DIPP Diisopropylphosphate (DIPP) (Inactive) Hydrolysis->DIPP HF Hydrofluoric Acid (HF) Hydrolysis->HF Reaction Reaction HF->Reaction Glass Glass Container (Silica) Glass->Reaction Salts Hexafluorosilicate Salts (Precipitate) Reaction->Salts

DFP Degradation Pathway

DFP_Troubleshooting_Workflow Start Experiment with DFP Shows Poor/No Activity CheckStock Check DFP Stock Solution Start->CheckStock StockAppearance Is the stock solution discolored or cloudy? CheckStock->StockAppearance Degraded Stock is likely degraded. Prepare fresh solution. StockAppearance->Degraded Yes CheckStorage Review Storage Conditions StockAppearance->CheckStorage No Success Re-run experiment with fresh, properly handled DFP. Degraded->Success TempSolvent Was it stored at ≤ -10°C in an anhydrous solvent? CheckStorage->TempSolvent ImproperStorage Improper storage. Prepare fresh solution and store correctly. TempSolvent->ImproperStorage No CheckProtocol Review Experimental Protocol TempSolvent->CheckProtocol Yes ImproperStorage->Success DilutionTime Was the aqueous dilution prepared fresh? CheckProtocol->DilutionTime OldDilution DFP hydrolyzed. Prepare fresh dilutions immediately before use. DilutionTime->OldDilution No pH_Check Check Assay Buffer pH DilutionTime->pH_Check Yes OldDilution->Success High_pH Is pH > 8? pH_Check->High_pH pH_Issue High pH accelerates hydrolysis. Consider buffer optimization or shorter incubation times. High_pH->pH_Issue Yes High_pH->Success No pH_Issue->Success

DFP Troubleshooting Workflow

References

Best practices for long-term storage of Diisopropyl fluorophosphate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisopropyl Fluorophosphate (B79755) (DFP)

Hazard Communication Statement: Diisopropyl fluorophosphate (DFP) is an extremely toxic substance and a potent acetylcholinesterase inhibitor. Handle DFP only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat. All personnel must be thoroughly trained in its handling and emergency procedures. Accidental exposure requires immediate medical attention.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound (DFP)?

A1: For long-term stability, it is highly recommended to store DFP at or below -10°C.[1][2][3][4] Studies have shown that DFP exhibits no significant degradation when stored at -80°C for over a year.[1][2][3] While minor degradation may occur at -10°C, it is significantly less than at refrigerated temperatures (4°C).[1][2][3] The commonly recommended storage temperature of 4°C can lead to significant degradation over time.[1][2][3]

Q2: What type of container should I use to store DFP?

A2: It is recommended to store DFP in airtight, non-glass containers.[1][2][3][4] Storing DFP in glass vials can accelerate its degradation. This is because the primary degradation pathway is hydrolysis, which produces hydrofluoric acid (HF).[1][2][3] The HF can then react with the silica (B1680970) in the glass, generating more water in a process that can become autocatalytic.[1][5]

Q3: My DFP solution has been stored for a while. How can I tell if it has degraded?

A3: Visual inspection may not be sufficient, as both DFP and its primary hydrolysis product, diisopropylphosphate (B96067) (DIPP), are liquids.[5] In some cases, a solid hexafluorosilicate (B96646) salt may form if the DFP was stored in a glass container.[5] The most reliable way to assess degradation is to determine its purity using analytical methods such as ³¹P NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Fourier-Transform Infrared Spectroscopy (FT-IR).[1]

Q4: What is the primary degradation product of DFP?

A4: The major degradation product of DFP is diisopropylphosphate (DIPP), which is formed through the hydrolysis of the fluorine-phosphorus bond.[1][2][3]

Q5: Why is using degraded DFP a problem for my experiments?

A5: Using degraded DFP can lead to significant variability in experimental results, particularly in toxicological studies.[1][3][5] The wide range of reported LD50 values for DFP in literature may be partly due to the use of impure material.[1][3][5] The primary degradation product, DIPP, does not inhibit cholinesterase activity, so a degraded sample will have a lower effective concentration of the active compound.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results (e.g., lower than expected toxicity or enzyme inhibition). DFP may have degraded during storage, reducing its effective concentration.1. Verify the purity of the DFP stock solution using an appropriate analytical method (see Experimental Protocols section). 2. If degradation is confirmed, procure a new lot of DFP. 3. Review your storage procedures to ensure they align with best practices (storage at ≤ -10°C in non-glass containers).[1][2][3]
Visible solid precipitate in DFP stored in a glass vial. This may be a hexafluorosilicate salt, formed from the reaction of hydrofluoric acid (a hydrolysis byproduct) with the glass.[5] This indicates significant degradation.Do not use the material. Dispose of the vial and its contents according to hazardous waste protocols. Procure a new lot of DFP and store it in a non-glass container.[1][5]
Pressure buildup in the DFP container. DFP is volatile, and slow hydrolysis can generate gaseous byproducts like hydrogen fluoride (B91410) (HF).[6][7]Handle with extreme caution in a chemical fume hood.[7][8] Cool the container before opening. Ensure the storage area is well-ventilated.

Data Summary

Table 1: DFP Purity After 393 Days of Storage
Storage TemperaturePurity of Commercial DFPPurity of High-Purity Synthesized DFP
4°C Significant Degradation (88% of vials <95% pure)Minor Degradation (~4%)
-10°C Minor Degradation (~5%, 6% of vials <95% pure)No Degradation
-80°C No DegradationNo Degradation
Data summarized from a long-term stability study.[1]

Experimental Protocols

Protocol 1: Purity Assessment of DFP by ³¹P NMR Spectroscopy

This protocol outlines a general procedure for determining the purity of a DFP sample.

Objective: To quantify the purity of DFP and identify the presence of its primary hydrolysis product, diisopropylphosphate (DIPP).

Materials:

  • DFP sample

  • Acetonitrile-d₃ (or other suitable deuterated solvent)

  • NMR tubes

  • Class A volumetric glassware

  • Gas-tight syringe

Procedure:

  • Sample Preparation (Perform all steps in a certified chemical fume hood): a. Prepare a known concentration of the DFP sample in a volumetric flask using acetonitrile-d₃ as the solvent. b. Using a gas-tight syringe, carefully transfer the prepared solution to an NMR tube. c. Seal the NMR tube securely.

  • NMR Data Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum using a suitable NMR spectrometer (e.g., Bruker 500 MHz FT-NMR).[1] b. Ensure acquisition parameters are set for quantitative analysis (e.g., sufficient relaxation delay).

  • Data Analysis: a. Identify the chemical shift for DFP and its potential degradation product, DIPP. b. Integrate the area of the respective peaks. c. Calculate the purity of DFP as a percentage of the total phosphorus-containing species.

    Purity (%) = (Integral of DFP peak / (Integral of DFP peak + Integral of DIPP peak)) * 100

Visualizations

DFP Storage Troubleshooting Workflow

DFP_Troubleshooting cluster_good Proceed with Caution cluster_bad Action Required start Inconsistent Experimental Results or Suspected DFP Degradation check_storage Review Storage Conditions: - Temperature ≤ -10°C? - Airtight, non-glass container? start->check_storage purity_test Perform Purity Analysis (e.g., ³¹P NMR, GC-MS) check_storage->purity_test is_pure Is Purity >95%? purity_test->is_pure use_dfp Use DFP. Consider re-testing purity at regular intervals. is_pure->use_dfp Yes discard_dfp Discard DFP stock following hazardous waste protocols. is_pure->discard_dfp No procure_new Procure new DFP stock. discard_dfp->procure_new update_storage Update storage procedures to meet best practices. procure_new->update_storage

Caption: Decision tree for troubleshooting suspected DFP degradation.

DFP Degradation Pathway in Glass Containers

DFP_Degradation DFP DFP (this compound) DIPP DIPP (Diisopropylphosphate) DFP->DIPP + H₂O (Hydrolysis) HF HF (Hydrofluoric Acid) DFP->HF + H₂O (Hydrolysis) H2O H₂O (Water) H2SiF6 H₂SiF₆ (Hexafluorosilicic acid) HF->H2SiF6 + SiO₂ Glass SiO₂ (Glass Container) Glass->H2SiF6 H2O_gen H₂O (Generated Water) H2SiF6->H2O_gen (generates) H2O_gen->DFP Autocatalysis (Accelerates Hydrolysis)

References

Technical Support Center: Diisopropyl Fluorophosphate (DFP) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Diisopropyl fluorophosphate (B79755) (DFP) in cell-based assays while minimizing its off-target effects. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this potent serine hydrolase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Diisopropyl fluorophosphate (DFP) and what is its primary mechanism of action?

A1: this compound (DFP) is a potent, irreversible inhibitor of serine hydrolases.[1] Its primary mechanism of action involves the covalent modification of the active site serine residue of these enzymes, leading to their inactivation.[1] This broad-spectrum activity makes it a powerful tool for studying entire enzyme families, but also contributes to its significant off-target effects.

Q2: What are the primary on-target and off-target effects of DFP in cell-based assays?

A2:

  • On-Target Effects: The intended effect of DFP is the inhibition of specific serine hydrolases being studied, such as acetylcholinesterase (AChE) or other proteases.[1]

  • Off-Target Effects: Due to its high reactivity, DFP can inhibit a wide range of serine hydrolases beyond the intended target. This can lead to a cascade of unintended cellular consequences, including:

    • Induction of Apoptosis: DFP has been shown to induce programmed cell death, or apoptosis, in various cell types. This can occur through the activation of caspases, key enzymes in the apoptotic signaling pathway.

    • Cellular Senescence: Exposure to DFP can trigger a state of irreversible cell cycle arrest known as cellular senescence.[2][3]

    • Oxidative Stress: DFP can lead to an imbalance in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.

    • Modulation of Signaling Pathways: Off-target inhibition by DFP can dysregulate critical cellular signaling pathways, such as the MAPK, PI3K/Akt, and NF-κB pathways, leading to a wide range of cellular responses.

Q3: How can I minimize the off-target effects of DFP in my experiments?

A3: Several strategies can be employed to mitigate the off-target effects of DFP:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of DFP required to inhibit your target of interest without inducing widespread off-target effects.

  • Employ More Specific Inhibitors: Whenever possible, consider using more selective inhibitors for your target serine hydrolase. A wide range of alternative inhibitors with improved specificity are available.[1]

  • Activity-Based Protein Profiling (ABPP): Utilize competitive ABPP to identify the specific targets of DFP in your experimental system. This technique can help you distinguish between on-target and off-target engagement.

  • Use of Controls: Include appropriate controls in your experiments, such as a catalytically inactive mutant of your target enzyme or a structurally distinct inhibitor, to confirm that the observed phenotype is due to the inhibition of your intended target.

  • Time-Course Experiments: Shorter incubation times with DFP can help to minimize the accumulation of off-target effects.

Troubleshooting Guides

Issue 1: High levels of unexpected cell death in DFP-treated cultures.

Possible Cause Troubleshooting Step
Off-target cytotoxicity 1. Perform a dose-response curve: Determine the IC50 for your target enzyme and the CC50 (50% cytotoxic concentration) for your cell line. Use a concentration of DFP that effectively inhibits your target while minimizing cytotoxicity. 2. Reduce incubation time: Shorter exposure to DFP may be sufficient to inhibit the target enzyme without causing widespread cell death. 3. Use a more specific inhibitor: If available, switch to an inhibitor with a better selectivity profile for your target enzyme.
Induction of apoptosis 1. Assess apoptosis markers: Use assays such as Annexin V/Propidium Iodide staining, caspase activity assays, or western blotting for cleaved caspases to confirm if apoptosis is being induced. 2. Co-treat with an apoptosis inhibitor: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cell death phenotype, confirming the involvement of apoptosis.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve DFP is not toxic to your cells. Run a vehicle control with the solvent alone.

Issue 2: Inconsistent or unexpected changes in cellular signaling pathways.

Possible Cause Troubleshooting Step
Off-target kinase inhibition 1. Competitive Activity-Based Protein Profiling (ABPP): Use a competitive ABPP approach with a broad-spectrum kinase probe to identify any unintended kinase targets of DFP in your cell lysate. 2. Use specific pathway inhibitors: Use well-characterized inhibitors for the unexpected signaling pathway to see if they phenocopy or block the effects of DFP.
Activation of stress responses 1. Measure markers of cellular stress: Assess markers of oxidative stress (e.g., ROS levels) or the unfolded protein response (UPR) to determine if DFP is inducing a general stress response. 2. Pre-treat with antioxidants: If oxidative stress is suspected, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the observed signaling changes.
Broad serine hydrolase inhibition Acknowledge that DFP's broad reactivity may lead to complex and unpredictable signaling outcomes. Carefully interpret data and consider follow-up experiments with more specific tools.

Quantitative Data Summary

The following table provides a summary of reported IC50 values for DFP against its primary target, acetylcholinesterase, and other enzymes. Note that IC50 values can vary depending on the assay conditions and enzyme source.

EnzymeIC50 ValueSource/Organism
Acetylcholinesterase (AChE)~0.4 µM - 8.12 nMElectrophorus electricus, bovine, human
Butyrylcholinesterase (BChE)Micromolar rangeVarious
ChymotrypsinMicromolar rangeBovine
TrypsinMicromolar rangeBovine

This table is a compilation of data from various sources and is intended for comparative purposes. Researchers should determine the IC50 of DFP for their specific enzyme and assay conditions.

Key Experimental Protocols

Protocol 1: Determining DFP Cytotoxicity using an MTT Assay

Objective: To determine the concentration at which DFP exhibits cytotoxic effects on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.

  • DFP Treatment: Prepare serial dilutions of DFP in complete cell culture medium. Replace the medium in the wells with the DFP dilutions. Include a vehicle control (medium with the same concentration of solvent used for DFP).

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) to Identify DFP Targets

Objective: To identify the protein targets of DFP in a complex biological sample.

Methodology:

  • Proteome Preparation: Prepare a cell or tissue lysate.

  • Inhibitor Pre-incubation: Aliquot the proteome and pre-incubate with either DFP at various concentrations or a vehicle control for a specific time.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin (B1667282) or a fluorophore) to all samples and incubate.

  • Target Enrichment (for biotinylated probes): Use streptavidin beads to enrich for probe-labeled proteins.

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE and visualize fluorescently tagged proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the DFP-treated lanes compared to the control indicates target engagement.

    • Mass Spectrometry-Based: Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the proteins that show reduced probe labeling in the presence of DFP.

Signaling Pathways and Experimental Workflows

DFP-Induced Apoptosis Pathway

DFP can induce apoptosis through the activation of caspase cascades. This can be an off-target effect that confounds the interpretation of experimental results.

DFP_Apoptosis DFP DFP (High Concentration/ Off-Target) Serine_Proteases Off-Target Serine Hydrolases DFP->Serine_Proteases Inhibition Mitochondria Mitochondria Serine_Proteases->Mitochondria Dysregulation Caspase9 Caspase-9 (Initiator Caspase) Mitochondria->Caspase9 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Competitive_ABPP cluster_control Control cluster_DFP DFP Treatment Proteome_C Cell Lysate Labeled_Proteome_C Probe-Labeled Proteome Proteome_C->Labeled_Proteome_C Labeling Probe_C Activity-Based Probe (e.g., FP-Biotin) Probe_C->Labeled_Proteome_C Analysis Analysis (SDS-PAGE or LC-MS/MS) Labeled_Proteome_C->Analysis Proteome_DFP Cell Lysate Inhibited_Proteome DFP-Inhibited Proteome Proteome_DFP->Inhibited_Proteome Pre-incubation DFP DFP DFP->Inhibited_Proteome Labeled_Proteome_DFP Probe-Labeled Proteome (Reduced) Inhibited_Proteome->Labeled_Proteome_DFP Labeling Probe_DFP Activity-Based Probe (e.g., FP-Biotin) Probe_DFP->Labeled_Proteome_DFP Labeled_Proteome_DFP->Analysis DFP_ROS_MAPK DFP DFP (Off-Target) Cellular_Metabolism Cellular Metabolism DFP->Cellular_Metabolism Disruption ROS Reactive Oxygen Species (ROS) Cellular_Metabolism->ROS Generation MAPKKK MAPKKK ROS->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) MAPK->Cellular_Response Regulation

References

Managing Diisopropyl fluorophosphate volatility and cross-contamination in 96-well plates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl fluorophosphate (B79755) (DFP) in 96-well plate formats.

Frequently Asked Questions (FAQs)

Q1: What is Diisopropyl fluorophosphate (DFP) and why is it used in research?

This compound (DFP) is a potent, irreversible inhibitor of serine proteases and acetylcholinesterase.[1][2] In research, it is often used as a surrogate for organophosphorus nerve agents like sarin (B92409) to study the neurotoxic effects of acute organophosphate intoxication.[3][4] It is also utilized in enzyme studies to inactivate proteases and esterases.[5]

Q2: What are the key physical and chemical properties of DFP to be aware of?

DFP is a practically odorless, colorless to faintly yellow, oily liquid.[5][6] It is highly volatile, with a vapor pressure of 0.579 mmHg at 20°C.[3][5] It is sparingly soluble in water but soluble in organic solvents like DMSO and vegetable oils.[3][5] DFP is unstable in the presence of moisture and hydrolyzes, especially under alkaline conditions, to form hydrogen fluoride (B91410) (HF).[1][5][7]

Q3: How should DFP be stored to ensure its stability?

To ensure long-term stability, DFP should be stored at or below -10°C in airtight, non-glass containers.[4][8][9][10] Storage at 4°C can lead to significant degradation over time.[8][10][11] Storing DFP in glass containers can accelerate degradation because the hydrolysis product, hydrofluoric acid, can react with the silica (B1680970) in the glass, producing more water and creating an autocatalytic degradation loop.[4][8][9] Neat stock solutions should be stored at -80°C.[3][12]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in control wells.

Symptom: You observe effects (e.g., cell death, enzyme inhibition) in your negative control wells (e.g., vehicle-only) that are on the same 96-well plate as DFP-treated wells.

Possible Cause: Due to its high volatility, DFP can cross-contaminate adjacent wells within the same 96-well plate.[3] This is a known issue, especially in static waterborne exposures.[3]

Solutions:

  • Physical Separation: Whenever possible, house control and DFP-exposed samples on separate plates.[3]

  • Plate Sealing: Use high-quality sealing films or plate lids to create a barrier and minimize vapor exchange between wells.[13][14]

  • Plate Layout: If separate plates are not feasible, maximize the distance between high-concentration DFP wells and control wells. Consider leaving empty wells filled with buffer or media as a barrier.[13]

  • Ventilation: Ensure adequate ventilation in the incubator or workspace to help dissipate DFP vapors.

  • Experiment Duration: Minimize the duration of the experiment to reduce the time for potential cross-contamination to occur.

Issue 2: Variable results across replicate wells treated with the same DFP concentration.

Symptom: You observe high variability in readouts among replicate wells.

Possible Causes:

  • Pipetting Inconsistency: Inaccurate or inconsistent pipetting can lead to different final concentrations of DFP in the wells.[13]

  • Evaporation (Edge Effects): Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the DFP and other reagents.[13]

  • DFP Degradation: Improperly stored or handled DFP may have degraded, leading to a lower effective concentration.

Solutions:

  • Pipetting Technique: Use calibrated multichannel pipettes for consistency and change tips between different solutions to prevent cross-contamination.[13] Avoid scratching the bottom of the wells.[13]

  • Mitigate Edge Effects: Fill the outer wells with sterile buffer or media instead of experimental samples.[13] Ensure a humidified environment in the incubator.[13][15]

  • DFP Handling: Prepare DFP dilutions fresh for each experiment from a properly stored stock solution.[3]

Issue 3: Low or no observed effect of DFP.

Symptom: DFP treatment does not produce the expected level of enzyme inhibition or cellular response.

Possible Causes:

  • DFP Degradation: The DFP stock may have degraded due to improper storage or handling. Commercial DFP stored at 4°C can experience significant degradation.[8][10][11]

  • Hydrolysis: DFP is susceptible to hydrolysis, especially in aqueous solutions at a pH greater than 2.5.[5][7]

  • Incorrect Concentration: Errors in calculating dilutions or in pipetting can result in a lower-than-intended final concentration.

Solutions:

  • Verify DFP Purity: If possible, verify the purity of your DFP stock. Discolored material should not be used.[5]

  • Fresh Dilutions: Always prepare working solutions of DFP immediately before use.[3]

  • pH Control: Be mindful of the pH of your experimental buffer, as alkaline conditions will accelerate DFP hydrolysis.[5]

  • Recalculate and Re-pipette: Double-check all calculations for dilutions and ensure pipettes are properly calibrated.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (DFP)

PropertyValueReference
Molecular FormulaC₆H₁₄FO₃P[1]
Molecular Weight184.15 g/mol [5]
Melting Point-82°C[5]
Boiling Point62°C at 9 mmHg[5]
Vapor Pressure0.579 mmHg at 20°C[3][5]
Density1.055 g/mL[5]
Water Solubility1.54% w/w at 25°C (decomposes)[5]

Table 2: Recommended Storage Conditions and Stability of DFP

Storage TemperatureObservationRecommendationReference
4°CSignificant degradation observed over time.Not recommended for long-term storage.[8][10][11]
-10°CMinor degradation observed.Suitable for ensuring long-term chemical stability.[8][10]
-80°CNo degradation observed.Ideal for long-term storage of neat stock.[3][8][10]

Experimental Protocols

Protocol 1: General Handling and Dilution of DFP

Objective: To safely prepare DFP working solutions.

Materials:

  • This compound (DFP) stock solution

  • Appropriate solvent (e.g., DMSO, isopropanol, or sterile ice-cold PBS)[3][12][16]

  • Calibrated pipettes and sterile, non-reactive tips

  • Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Chemical fume hood

Procedure:

  • All handling of DFP should be performed in a certified chemical fume hood.

  • Allow the DFP stock vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Prepare a 1000x stock solution by dissolving the neat DFP in the chosen solvent (e.g., 100% DMSO).[3]

  • Perform serial dilutions to achieve the desired final working concentrations. For aqueous-based assays, further dilutions can be made in the appropriate buffer or medium immediately before use.[3]

  • Prepare fresh dilutions for each experiment to avoid degradation.

Protocol 2: Decontamination and Disposal of DFP-contaminated Materials

Objective: To safely decontaminate and dispose of DFP and contaminated materials.

Materials:

  • 2% aqueous Sodium Hydroxide (NaOH) solution[5]

  • 1M NaOH solution[17]

  • Chemical waste containers

  • Appropriate PPE

Procedure for Liquid Waste:

  • In a chemical fume hood, add the DFP-containing solution to a large excess of 2% NaOH solution.[5]

  • Allow the mixture to stand for at least 48 hours to ensure complete hydrolysis (the pH should remain above 9).[5]

  • Neutralize the solution and dispose of it in accordance with federal, state, and local regulations.[5]

Procedure for Contaminated Labware (e.g., pipette tips, plates):

  • Immerse contaminated equipment in a bath of 2% aqueous NaOH.[5]

  • Allow the items to soak for several days to ensure complete decontamination.[5]

  • Dispose of decontaminated materials according to institutional guidelines for hazardous waste.[13]

Visualizations

DFP_CrossContamination_Workflow cluster_plate 96-Well Plate cluster_mitigation Mitigation Strategies DFP_Well DFP-Treated Well Vapor DFP Vapor DFP_Well->Vapor Volatilization Control_Well Control Well Vapor->Control_Well Cross-Contamination Seal Use Sealing Film Separate Use Separate Plates Layout Optimize Plate Layout DFP_Safe_Handling_Workflow Start Start: DFP Experiment FumeHood Work in Chemical Fume Hood Start->FumeHood PPE Wear Appropriate PPE FumeHood->PPE FreshDilutions Prepare Fresh DFP Dilutions PPE->FreshDilutions Experiment Perform Experiment in 96-Well Plate FreshDilutions->Experiment Decontaminate Decontaminate Waste & Labware (e.g., with 2% NaOH) Experiment->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End End Dispose->End Troubleshooting_Logic Problem Inconsistent/Anomalous Results CheckControls Control Wells Affected? Problem->CheckControls CheckReplicates High Variability in Replicates? Problem->CheckReplicates CheckEffect Low/No DFP Effect? Problem->CheckEffect CheckControls->CheckReplicates No Cause_XContam Cause: Cross-Contamination CheckControls->Cause_XContam Yes CheckReplicates->CheckEffect No Cause_Pipetting Cause: Pipetting/Edge Effects CheckReplicates->Cause_Pipetting Yes Cause_Degradation Cause: DFP Degradation CheckEffect->Cause_Degradation Yes Solution_Isolate Solution: Isolate Controls, Use Sealing Films Cause_XContam->Solution_Isolate Solution_Technique Solution: Improve Pipetting, Mitigate Edge Effects Cause_Pipetting->Solution_Technique Solution_Storage Solution: Check Storage, Use Fresh DFP Cause_Degradation->Solution_Storage

References

Technical Support Center: Decontamination and Disposal of Diisopropyl Fluorophosphate (DFP) Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the safe handling, decontamination, and disposal of Diisopropyl fluorophosphate (B79755) (DFP) waste. DFP is a highly toxic organophosphate compound and requires strict adherence to safety protocols.

Frequently Asked Questions (FAQs)

1. What is the primary method for decontaminating DFP waste in a laboratory setting?

The primary and most recommended method for decontaminating DFP waste is through alkaline hydrolysis. This process involves treating the DFP-contaminated material with a basic solution, typically sodium hydroxide (B78521) (NaOH), which breaks down the DFP molecule into less toxic products.

2. What concentration of sodium hydroxide (NaOH) should be used for DFP decontamination?

A 1M NaOH solution is effective for the degradation of DFP in various solutions and for bulk quantities.[1] Alternatively, a 2% aqueous NaOH solution is also recommended.[2] It is crucial to use a large excess of the NaOH solution to ensure the reaction goes to completion.[2]

3. How long does alkaline hydrolysis take to completely decontaminate DFP?

For complete hydrolysis, it is recommended to let the DFP waste stand in the NaOH solution for at least 48 hours.[2] During this time, the pH of the solution should be maintained above 9 to ensure the alkaline conditions necessary for the reaction.[2]

4. How can I verify that the DFP has been completely decontaminated?

Verification of complete decontamination is crucial before disposal. This can be achieved through analytical methods such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect the absence of DFP in the treated waste.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR and 19F NMR can confirm the disappearance of the DFP signal and the appearance of signals corresponding to its hydrolysis products.

5. What are the primary hazards associated with handling DFP?

DFP is a potent neurotoxin that inhibits acetylcholinesterase, an enzyme critical for nervous system function.[3] Exposure can occur through inhalation, ingestion, or skin contact and can lead to severe symptoms, including respiratory failure.[4][5][6] It is classified as an acutely toxic chemical.

6. What personal protective equipment (PPE) is required when handling DFP and its waste?

Due to its high toxicity, stringent safety precautions are necessary. Recommended PPE includes:

  • A self-contained breathing apparatus (SCBA) or a canister gas mask (the canister should be disposed of after a single use).[2]

  • Full protective clothing, including long-sleeved coveralls with tight-fitting cuffs and collar.[2]

  • Impervious sleeves, gloves, and boots.[2]

  • Chemical safety goggles.[2]

It is also prudent to have a similarly attired assistant present in case of an emergency.[2]

7. How should I handle a spill of DFP?

In the event of a DFP spill, the following steps should be taken immediately:

  • Evacuate and clear the area.[2]

  • Wear the appropriate PPE, including a self-contained breathing apparatus.[2]

  • Absorb the spilled material onto an inert substance like vermiculite.[2]

  • Sweep or scoop the absorbed material and mix it with dry caustics.[2]

  • The contaminated material can then be wrapped in paper and burned in an incinerator, following institutional and local regulations.[2]

  • Decontaminate the spill area with a suitable decontamination solution (e.g., 2% NaOH solution) and then wash thoroughly with soap and water.

8. How do I dispose of the decontaminated DFP waste?

After successful decontamination (hydrolysis for at least 48 hours and verification of DFP absence), the resulting solution should be neutralized. Once neutralized, it can be flushed down the drain with copious amounts of water.[2] All disposal procedures must be in strict accordance with federal, state, and local regulations.[2][7]

Troubleshooting Guide

Problem Possible Cause Solution
pH of the decontamination solution drops below 9 during the 48-hour hydrolysis period. The initial amount of NaOH was insufficient to neutralize the acidic byproducts of DFP hydrolysis (e.g., hydrofluoric acid).Carefully add more concentrated NaOH solution to raise the pH back above 9. Monitor the pH periodically and adjust as needed.
Analytical testing (GC-MS, NMR) indicates the presence of residual DFP after 48 hours. 1. Incomplete mixing of the DFP waste with the NaOH solution.2. The temperature of the reaction mixture was too low, slowing the hydrolysis rate.3. Insufficient excess of NaOH.1. Ensure thorough mixing of the solution.2. If safe and permissible, gently warm the solution to accelerate the reaction. However, be aware that DFP is volatile.[2]3. Add more NaOH solution and extend the hydrolysis time for another 24-48 hours. Re-verify with analytical testing.
A white precipitate forms in the glass container during DFP storage or decontamination. DFP can hydrolyze in the presence of moisture to form hydrofluoric acid (HF). This HF can then react with the silica (B1680970) in the glass to form insoluble hexafluorosilicate (B96646) salts.[8]This indicates degradation of the DFP. It is recommended to use non-glass containers for long-term storage of DFP.[8] If a precipitate forms during decontamination, it is a sign that the reaction is proceeding. Continue the decontamination process as planned.
The DFP solution appears discolored. Discoloration can be a sign of DFP degradation and the presence of impurities.Discolored DFP should not be used for experiments.[2] Proceed with the decontamination and disposal of the discolored solution.

Data Presentation

Table 1: Estimated Time for DFP Hydrolysis with Sodium Hydroxide

NaOH ConcentrationTemperatureEstimated Time for >99% Hydrolysis
1 MRoom Temperature (~25°C)≥ 48 hours
2% (~0.5 M)Room Temperature (~25°C)≥ 48 hours[2]
1 M35°CShorter than 48 hours (reaction rate increases with temperature)

Note: These are estimated times. The actual time for complete hydrolysis can be affected by factors such as the initial concentration of DFP, the volume of the solution, and the efficiency of mixing. Verification of complete decontamination using analytical methods is always recommended.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Liquid DFP Waste

Materials:

  • DFP waste solution

  • 1M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a pH meter

  • Appropriate chemical-resistant container (e.g., high-density polyethylene)

  • Stir bar and stir plate (optional, for mixing)

  • Personal Protective Equipment (see FAQ #6)

Procedure:

  • Preparation: In a designated chemical fume hood, carefully place the DFP waste into a suitable chemical-resistant container.

  • Addition of NaOH: Slowly and carefully add a large excess of 1M NaOH solution to the DFP waste. A general rule is to use at least 10 volumes of NaOH solution for every volume of DFP waste.

  • Mixing: If using a stir bar, begin gentle stirring to ensure the solution is homogenous. If not, swirl the container gently and periodically during the hydrolysis period.

  • Hydrolysis: Loosely cap the container to prevent pressure buildup and allow it to stand in the fume hood for a minimum of 48 hours.

  • pH Monitoring: After approximately 24 hours, check the pH of the solution using a pH strip or meter. If the pH has dropped below 9, add more 1M NaOH to re-establish strongly alkaline conditions.

  • Verification: After the 48-hour period, take a small aliquot of the solution for analytical testing (GC-MS or NMR) to confirm the complete absence of DFP.

  • Neutralization: Once complete decontamination is confirmed, neutralize the solution by slowly adding an acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: Dispose of the neutralized solution by flushing it down the drain with a large volume of water, in accordance with all institutional and local regulations.

Mandatory Visualizations

DFP_Waste_Disposal_Workflow cluster_prep Preparation & Decontamination cluster_verification Verification cluster_disposal Final Disposal cluster_troubleshooting Troubleshooting DFP_Waste DFP Waste (Liquid or Contaminated Solids) Add_NaOH Add excess 1M or 2% NaOH solution DFP_Waste->Add_NaOH Hydrolysis Allow to stand for ≥ 48 hours (Maintain pH > 9) Add_NaOH->Hydrolysis Analytical_Testing Analytical Testing (e.g., GC-MS, NMR) Hydrolysis->Analytical_Testing Check_DFP Is DFP completely degraded? Analytical_Testing->Check_DFP Neutralize Neutralize solution (pH 6-8) Check_DFP->Neutralize  Yes Incomplete_Decon Incomplete Decontamination Check_DFP->Incomplete_Decon  No Dispose Dispose in accordance with local regulations (e.g., flush with water) Neutralize->Dispose Extend_Time Add more NaOH and/or extend hydrolysis time Incomplete_Decon->Extend_Time Extend_Time->Hydrolysis DFP_Alkaline_Hydrolysis cluster_reactants Reactants cluster_products Products DFP Diisopropyl fluorophosphate (DFP) DIP Diisopropyl phosphate (DIP) DFP->DIP OH⁻ (from NaOH) nucleophilic attack NaF Sodium Fluoride (NaF) DFP->NaF Fluoride ion displacement

References

Factors affecting the purity of commercial Diisopropyl fluorophosphate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisopropyl Fluorophosphate (B79755) (DFP)

Welcome to the technical support center for Diisopropyl fluorophosphate (DFP). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the purity and use of commercial DFP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of purity degradation in commercial this compound (DFP)?

A1: The primary cause of DFP degradation is hydrolysis. DFP reacts with moisture to form diisopropylphosphate (B96067) (DIPP) and hydrofluoric acid (HF). This is the most common degradation pathway affecting the purity of the compound.[1][2][3]

Q2: What are the recommended storage conditions to maintain the purity of DFP?

A2: To ensure long-term chemical stability, it is recommended that DFP be stored at or below -10°C in airtight, non-glass containers.[1][2][3] Storage at 4°C can lead to significant degradation over time, while storage at -80°C shows no observable degradation.[1][2][3]

Q3: Why are non-glass containers recommended for storing DFP?

A3: Storing DFP in glass containers can accelerate its degradation. The hydrofluoric acid (HF) generated from hydrolysis can react with the silica (B1680970) in the glass. This reaction produces water as a byproduct, which in turn can initiate further hydrolysis of DFP in an autocatalytic cycle.[1][2][3]

Q4: What are the common impurities found in commercial DFP?

A4: The most common impurity resulting from degradation is diisopropylphosphate (DIPP).[1][2] Other impurities may be present from the synthesis process, such as unreacted starting materials.[1] The impurity profile can vary between different commercial lots and synthesis methods.[1][4]

Q5: How can I assess the purity of my DFP sample?

A5: The purity of DFP can be determined using analytical techniques such as ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.[1] These methods can identify and quantify the presence of DFP and its degradation products like DIPP. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify byproducts.[1]

Troubleshooting Guide

Issue 1: Inconsistent experimental results using different lots of DFP.

  • Possible Cause: Significant variability in purity and potency has been observed between different commercial preparations of DFP.[4] Older lots or those stored improperly may have undergone significant degradation.

  • Troubleshooting Steps:

    • Verify Purity: Before use, verify the purity of each DFP lot using an appropriate analytical method like ³¹P NMR.

    • Standardize Storage: Ensure all DFP stocks, regardless of the source, are stored under the recommended conditions (≤ -10°C in non-glass, airtight containers).[1][2][3]

    • Purchase High-Purity DFP: When possible, source DFP that has been recently synthesized using methods known to produce high-purity products.[1]

Issue 2: Observation of a white precipitate in the DFP vial.

  • Possible Cause: If DFP has been stored in a glass vial, the formation of a white solid is likely due to the reaction of hydrofluoric acid (a hydrolysis product) with silica from the glass, forming hexafluorosilicate (B96646) salts.[1][2]

  • Troubleshooting Steps:

    • Do Not Use: Discolored material or samples containing precipitates should not be used, as this indicates significant degradation.

    • Transfer to a Suitable Container: For future storage, transfer freshly purchased DFP to a non-glass, airtight container.

    • Proper Disposal: Dispose of the degraded material according to safety guidelines. This typically involves neutralization with a 2% NaOH solution.

Issue 3: Rapid loss of DFP potency during experiments in aqueous solutions.

  • Possible Cause: DFP is susceptible to hydrolysis, and its stability is pH-dependent.[5][6] In aqueous solutions, especially at non-neutral pH, the rate of hydrolysis can be significant.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of DFP immediately before use.

    • Control pH: Be mindful of the pH of your experimental buffer. The rate of hydrolysis can be influenced by pH.

    • Enzymatic Hydrolysis: Be aware that some biological samples may contain enzymes, such as phosphotriesterases, that can rapidly hydrolyze DFP.[5]

Data Presentation

Table 1: Purity of Commercial vs. Synthesized DFP Over 393 Days at Different Storage Temperatures. [1][2][3]

Storage TemperatureDFP SourceInitial PurityPurity after 393 Days (approximate)
4°C Commercial>98%Degraded below 95% (in 88% of vials)
Synthesized99%~95% (minor degradation)
-10°C Commercial>98%~95% (minor degradation in 6% of vials)
Synthesized99%No degradation observed
-80°C Commercial>98%No degradation observed
Synthesized99%No degradation observed

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound. [1]

This protocol describes a one-pot synthesis method to produce high-purity DFP.

  • Reaction Setup: To a solution of 1,3-dichloro-5,5-dimethylhydantoin (B105842) in acetonitrile (B52724) (300 mL), add potassium fluoride (B91410) (8.17 g, 140.9 mmol). Stir the mixture at room temperature for one hour.

  • Addition of Phosphite (B83602): Add a solution of diisopropyl phosphite (18 g, 108 mmol) in acetonitrile (100 mL) to the mixture all at once.

  • Reaction: Stir the resulting mixture for 30 minutes. A white precipitate will form.

  • Filtration: Remove the precipitate by filtration over diatomaceous earth, followed by filtration through a 0.45 μm PTFE membrane filter.

  • Purification: Concentrate the crude product and then purify by vacuum distillation (b.p. 63°C, 8 mmHg) to yield DFP as a clear, colorless liquid.

Protocol 2: Purity Assessment of DFP by ³¹P NMR. [1]

  • Sample Preparation: At specified time intervals, remove sacrificial vials of DFP from their respective storage temperatures. Allow the vials to warm to room temperature in a desiccator.

  • Dissolution: Dissolve an aliquot of the DFP sample in an appropriate deuterated solvent, such as acetonitrile-d₃.

  • NMR Analysis: Acquire the ³¹P NMR spectrum.

  • Data Interpretation: The purity is determined by comparing the integration of the DFP peak to any impurity peaks, such as diisopropylphosphate (DIPP).

Visualizations

DFP_Degradation_Pathway DFP Hydrolysis and Autocatalytic Degradation in Glass DFP This compound (DFP) DIPP Diisopropylphosphate (DIPP) DFP->DIPP + H₂O (Hydrolysis) HF Hydrofluoric Acid (HF) DFP->HF + H₂O (Hydrolysis) Moisture H₂O (Moisture) H2SiF6 Hexafluorosilicic Acid HF->H2SiF6 + SiO₂ Water_Generated H₂O (Generated) HF->Water_Generated + SiO₂ Glass SiO₂ (Glass Container) Water_Generated->DFP Accelerates Hydrolysis

Caption: DFP degradation pathways.

DFP_Purity_Workflow DFP Purity Troubleshooting Workflow Start Inconsistent Experimental Results Check_Purity Assess DFP Purity (³¹P NMR) Start->Check_Purity Check_Storage Review Storage Conditions Start->Check_Storage Pure Purity > 98%? Check_Purity->Pure Correct_Storage Storage Correct? (≤ -10°C, non-glass) Check_Storage->Correct_Storage Impure_DFP Root Cause: Impure/Degraded DFP Pure->Impure_DFP No Other_Factors Investigate Other Experimental Variables Pure->Other_Factors Yes Improper_Storage Root Cause: Improper Storage Correct_Storage->Improper_Storage No Correct_Storage->Other_Factors Yes Action_Impure Action: Source new, high-purity DFP. Verify purity before use. Impure_DFP->Action_Impure Action_Storage Action: Store at ≤ -10°C in airtight, non-glass containers. Improper_Storage->Action_Storage

Caption: DFP purity troubleshooting workflow.

References

Influence of pH on Diisopropyl fluorophosphate inhibitory activity.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals investigating the influence of pH on the inhibitory activity of Diisopropyl fluorophosphate (B79755) (DFP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC₅₀ values for DFP are inconsistent between experiments. What are the most likely causes?

A: Inconsistent IC₅₀ values for DFP often stem from two primary factors related to pH and inhibitor stability:

  • DFP Instability: DFP is susceptible to hydrolysis in aqueous solutions, a process that is accelerated by moisture and alkaline conditions.[1][2][3] If stock solutions are not prepared fresh or are stored improperly, the actual concentration of active DFP will decrease over time, leading to variable results.[4]

  • pH of Assay Buffer: The inhibitory activity of DFP is highly dependent on the pH of the reaction buffer. The rate of inhibition for serine proteases like acetylcholinesterase follows a bell-shaped curve with an optimal range typically between pH 7.5 and 9.0. Minor shifts in buffer pH between experiments can lead to significant changes in inhibitory potency.

  • Improper Storage: DFP is sensitive to storage conditions. Commercial DFP can degrade significantly when stored at 4°C over several months.[4] It is recommended to store DFP at or below -10°C in airtight, non-glass containers to ensure long-term stability.[5] Hydrolysis can be accelerated in glass containers due to the generation of hydrofluoric acid, which attacks the silica (B1680970) in the glass.[4]

Q2: What is the optimal pH for DFP inhibitory activity against serine proteases?

A: The optimal pH for the rate of inhibition is generally in the slightly alkaline range, typically between pH 7.5 and 9.0 for enzymes like acetylcholinesterase. This pH optimum reflects the ionization state of the enzyme's catalytic triad (B1167595) (Asp-His-Ser). For maximal activity, the catalytic histidine residue must be unprotonated to act as a general base, which abstracts a proton from the active site serine.

Q3: Why is DFP a much less effective inhibitor at acidic pH (e.g., pH < 6.5)?

A: The decrease in inhibitory activity at acidic pH is due to the protonation of the catalytic histidine residue in the enzyme's active site. The pKa of this essential histidine is approximately 6.2 for acetylcholinesterase. Below this pH, the histidine becomes positively charged (His-H⁺). In this protonated state, it can no longer function as a general base to activate the serine hydroxyl group, which is the nucleophile that attacks DFP. Without this activation, the rate of phosphonylation by DFP is drastically reduced.

Q4: How should I prepare and handle DFP solutions to ensure reproducibility?

A: To ensure consistent results, follow these handling guidelines:

  • Storage: Store neat DFP at -20°C or -80°C in an airtight, non-glass (e.g., polypropylene) vial.[4][5]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like ethanol (B145695) or DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into the desired assay buffer immediately before use. Do not store DFP in aqueous buffers for extended periods, especially at alkaline pH.[3]

  • Disposal: Decontaminate DFP waste and contaminated labware by soaking in a 2% sodium hydroxide (B78521) (NaOH) solution for at least 48 hours to ensure complete hydrolysis.[2]

Quantitative Data Summary

The inhibitory activity of DFP is critically dependent on both the pH-dependent activity of the target enzyme and the chemical stability of DFP itself.

ParameterEnzyme / ConditionpH RangeValue / ObservationCitation
Second-Order Rate Constant (kₐ) of Inhibition Acetylcholinesterase5.5 - 10.5Bell-shaped curve with an optimum between pH 7.5 and 9.0.
Enzyme pKₐ₁ AcetylcholinesteraseAcidic Limb~6.2 (Corresponds to the protonation of the catalytic His)
Enzyme pKₐ₂ AcetylcholinesteraseAlkaline Limb~10.25 (Corresponds to a group affecting enzyme conformation)
IC₅₀ Rat Brain AChE (10S form)Not Specified2.66 µM[6]
IC₅₀ Rat Brain AChE (4S form)Not Specified2.98 µM[6]
Chemical Stability DFP in aqueous solutionAlkalineReadily hydrolyzed by alkali.[2][3]
Chemical Stability DFP in aqueous solutionNeutral / AcidicSlow hydrolysis occurs in water, yielding hydrofluoric acid.[2][7]

Experimental Protocols

Protocol: Determining the pH-Dependence of Enzyme Inhibition by DFP

This protocol describes a general method to assess how pH affects the inhibition of a serine protease (e.g., acetylcholinesterase) by DFP using a colorimetric assay.

1. Reagent Preparation: a. Assay Buffers: Prepare a series of buffers (e.g., 50 mM phosphate (B84403) for pH 6.0-8.0; 50 mM borate (B1201080) for pH 8.0-9.5) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the final pH of each buffer is confirmed with a calibrated pH meter at the experimental temperature. b. Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a low ionic strength buffer at a stable pH (e.g., pH 7.0) and store on ice. c. DFP Stock Solution: Prepare a 100 mM stock solution of DFP in anhydrous ethanol or DMSO. From this, prepare a series of dilutions in the same solvent. d. Substrate Solution: Prepare a solution of a suitable chromogenic substrate (e.g., 10 mM Acetylthiocholine iodide for acetylcholinesterase). e. Detection Reagent: Prepare a solution of the detection reagent (e.g., 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) [DTNB or Ellman's Reagent] in the assay buffer of choice).

2. Assay Procedure (96-well plate format): a. Setup: In each well of a 96-well microplate, add the appropriate volume of the specific pH assay buffer. b. Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of DFP dilution (or solvent for control wells) to the appropriate wells. c. Enzyme Addition: Add the enzyme to all wells to a final concentration that gives a linear reaction rate for at least 10-15 minutes. Mix gently. d. Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow DFP to react with the enzyme. e. Reaction Initiation: Add the substrate solution to all wells to initiate the reaction. f. Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction product) over time.

3. Data Analysis: a. Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. b. Determine Percent Inhibition: For each pH value, calculate the percent inhibition for each DFP concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)). c. Plot and Analyze: For each pH, plot the percent inhibition against the logarithm of the DFP concentration. Fit the data to a dose-response curve to determine the IC₅₀ value at each pH. Plotting the IC₅₀ or the second-order rate constant (kₐ) against pH will reveal the pH-dependence of inhibition.

Visualizations

Logical & Mechanistic Diagrams

G cluster_prep 1. Reagent Preparation cluster_assay 2. Inhibition Assay (for each pH) cluster_analysis 3. Data Analysis P1 Prepare Assay Buffers (Range of pH 6.0 - 9.5) A1 Aliquot Buffer into 96-well plate P1->A1 P2 Prepare DFP Stock (in Anhydrous Solvent) A2 Add DFP Dilutions & Vehicle Controls P2->A2 P3 Prepare Enzyme Stock (on ice) A3 Add Enzyme & Pre-Incubate P3->A3 P4 Prepare Substrate & Detection Reagent A4 Initiate Reaction with Substrate P4->A4 A1->A2 A2->A3 A3->A4 A5 Measure Absorbance Kinetically A4->A5 D1 Calculate Initial Reaction Rates (V₀) A5->D1 D2 Calculate % Inhibition vs [DFP] D1->D2 D3 Determine IC₅₀ for each pH D2->D3 D4 Plot IC₅₀ vs. pH to find Optimum D3->D4

Caption: Experimental workflow for determining the pH-dependence of DFP inhibition.

Caption: pH influence on the DFP inhibition mechanism at the enzyme active site.

References

Technical Support Center: Diisopropyl Fluorophosphate (DFP) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the potential issues arising from storing Diisopropyl fluorophosphate (B79755) (DFP) in glass containers.

Frequently Asked Questions (FAQs)

Q1: Why is storing Diisopropyl fluorophosphate (DFP) in glass containers problematic?

Storing DFP in glass containers can be problematic due to a chemical reaction between DFP's degradation products and the silica (B1680970) in the glass. DFP can undergo hydrolysis, a process that forms hydrofluoric acid (HF)[1][2][3][4]. This hydrofluoric acid can then attack the silica in the glass, which in turn can generate more water, creating an autocatalytic cycle that accelerates the degradation of DFP[1][2][5].

Q2: What are the primary degradation products of DFP stored in glass?

The major degradation product from the hydrolysis of DFP is diisopropylphosphate (B96067) (DIPP)[1][2][3][4]. A secondary reaction between the hydrofluoric acid byproduct and the silica from the glass can also form hexafluorosilicate (B96646) salts, which may be observed as a white solid in the container[1][5].

Q3: What are the visible signs of DFP degradation in a glass vial?

Visible signs of DFP degradation can include the presence of a white solid precipitate, which has been identified as a hexafluorosilicate salt[1][5]. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage protocols and consider purity analysis if degradation is suspected.

Q4: How does storage temperature affect the stability of DFP?

Temperature plays a critical role in the stability of DFP. Studies have shown that commercial DFP experiences significant degradation when stored at 4°C.[1][2][4]. Stability is markedly improved at lower temperatures, with only minor degradation observed at -10°C and no degradation observed at -80°C over extended periods[1][2][4].

Q5: What are the recommended storage conditions for DFP?

To ensure the stability and purity of DFP, it is recommended to store it at or below -10°C in airtight, non-glass containers[1][2][3][4].

Troubleshooting Guide

Problem Possible Cause Recommended Action
Variability in experimental results (e.g., inconsistent LD50 values) Use of degraded DFP.[1][2][5]1. Verify the purity of your DFP stock using an appropriate analytical method (e.g., NMR). 2. If degradation is confirmed, procure a new batch of high-purity DFP. 3. Ensure proper storage conditions are maintained (-10°C or below in a non-glass container).[1][2]
Presence of a white precipitate in the DFP vial Formation of hexafluorosilicate salts due to the reaction of hydrofluoric acid (a DFP degradation product) with the glass container.[1][5]1. Do not use the DFP from this vial, as it has likely undergone significant degradation. 2. Dispose of the vial according to your institution's hazardous waste guidelines. 3. Switch to non-glass storage containers for future DFP stocks.
Decreased potency or activity of DFP in assays Hydrolysis of DFP into the less active diisopropylphosphate (DIPP).[1][2]1. Confirm the concentration and purity of your DFP solution. 2. Prepare fresh working solutions from a properly stored, high-purity stock. 3. Review storage procedures and ensure they align with recommended guidelines.

Data Summary

The stability of this compound (DFP) is significantly influenced by storage temperature and the type of container used. The following table summarizes the purity results of commercial and in-house synthesized DFP after 393 days of storage under different conditions.

Storage TemperatureCommercial DFP PuritySynthesized DFP Purity
4°C Significant degradation (88% of vials fell below 95% purity)[1]Minor degradation (~4%; 21% of vials fell below 95% purity)[1][4]
-10°C Minor degradation (~5%; 6% of vials fell below 95% purity)[1][4]No degradation observed[1][2][4]
-80°C No degradation observed[1][2][4]No degradation observed[1][2][4]

Experimental Protocols

Protocol for Monitoring DFP Hydrolysis via Fluoride (B91410) Detection

This protocol outlines a method to detect DFP degradation by measuring the concentration of fluoride ions produced during hydrolysis.

  • Sample Preparation:

    • Prepare DFP solutions of various concentrations in a suitable buffer (e.g., CHES buffer, pH 8.5).

    • Induce complete hydrolysis by treating the solutions with organophosphorus hydrolase (OPH).

    • Dilute the hydrolyzed solutions in a glycine (B1666218) phosphate (B84403) buffer (e.g., 2.0 M, pH 3.0) to bring the final DFP concentration into the desired range (e.g., 0.1 µM to 100 µM)[6].

  • Fluoride Detection:

    • Utilize a fluoride-selective polymeric film containing a chromoionophore (e.g., Al[OEP]-ETH 7075) coated on a suitable substrate (e.g., quartz slide)[6].

    • Expose the film to the hydrolyzed DFP solutions for a set period (e.g., 10 minutes)[6].

    • The fluoride ions and protons generated during hydrolysis will be co-extracted into the film[6].

  • Spectrophotometric Analysis:

    • Record the absorbance spectra of the polymer film using a UV-vis spectrophotometer[6].

    • The change in absorbance at a specific wavelength (e.g., ~538 nm for the deprotonated state of the chromoionophore) corresponds to the concentration of fluoride ions, and thus the extent of DFP hydrolysis[6].

Visualizations

DFP Degradation Pathway in Glass Containers

The following diagram illustrates the autocatalytic hydrolysis of this compound (DFP) when stored in glass containers.

DFP This compound (DFP) DIPP Diisopropylphosphate (DIPP) DFP->DIPP Hydrolysis HF Hydrofluoric Acid (HF) DFP->HF Hydrolysis H2O Water (H2O) H2O->DIPP H2O->HF H2O_gen Water Generation HF->H2O_gen attacks Salts Hexafluorosilicate Salts HF->Salts reacts with Glass Glass Container (Silica, SiO2) Glass->H2O_gen Glass->Salts H2O_gen->H2O produces

Autocatalytic hydrolysis of DFP in glass vials.[5]

Experimental Workflow for DFP Stability Testing

This diagram outlines the workflow for assessing the stability of DFP under different storage conditions.

cluster_storage Storage Conditions Temp4 4°C Analysis Purity Analysis (e.g., NMR) Temp4->Analysis Temp_neg10 -10°C Temp_neg10->Analysis Temp_neg80 -80°C Temp_neg80->Analysis DFP_source DFP Source (Commercial vs. Synthesized) Storage Store in Glass Vials for 393 Days DFP_source->Storage Storage->Temp4 Storage->Temp_neg10 Storage->Temp_neg80 Results Compare Degradation Rates Analysis->Results

Workflow for assessing DFP storage stability.

References

Addressing variability in toxicological studies using Diisopropyl fluorophosphate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl fluorophosphate (B79755) (DFP). Our goal is to help you address variability and ensure the reliability of your experimental results.

Troubleshooting Guides

This section addresses common issues encountered during DFP experiments in a question-and-answer format.

Issue 1: High Variability in Dose-Response Data

Question: We are observing significant variability in the dose-response to DFP between experimental groups and even within the same group. What are the potential causes and how can we mitigate this?

Answer: Variability in dose-response is a common challenge in DFP studies and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Animal Model and Biological Variables:

    • Species and Strain Differences: Different animal models (e.g., rats, mice, zebrafish) exhibit varying sensitivity to DFP. Even within the same species, different strains can have different metabolic rates and physiological responses.

    • Sex Differences: Studies have shown that the severity of DFP-induced effects, such as seizures, can differ between males and females.[1][2][3] For instance, female rats may require a higher dose of DFP to achieve the same level of status epilepticus severity as males when housed separately.[1] However, when housed together, these differences may be minimized.[2]

    • Age: The age of the animals can significantly influence their susceptibility to DFP's neurotoxic effects.[3]

  • Experimental Conditions:

    • Housing Conditions: Housing male and female animals in the same room and using the same batch of reagents can help minimize variability in seizure severity.[1][2]

    • DFP Purity and Handling: Commercially available DFP can have varying purity levels, and its stability can be affected by moisture, leading to hydrolysis.[4] Always use high-purity DFP and store it under appropriate conditions (e.g., at -80°C as a neat stock).[5]

    • Solvent Effects: The choice of solvent (e.g., DMSO, isopropanol, saline) can impact the bioavailability and toxicity of DFP.[5][6] It is crucial to include vehicle-only control groups to account for any solvent-related effects.

Recommendations:

  • Clearly report the species, strain, sex, and age of the animals used in your study.

  • Consider conducting preliminary dose-range finding studies for your specific animal model and experimental conditions.

  • Standardize housing and experimental procedures as much as possible.

  • Ensure the quality and proper handling of your DFP stock.

  • Always include appropriate vehicle controls in your experimental design.

Issue 2: Unexpected Effects in Control Groups

Question: Our vehicle-control animals, particularly in 96-well plate assays with zebrafish larvae, are showing signs of toxicity. What could be causing this?

Answer: This phenomenon is often due to the volatile nature of DFP, leading to cross-contamination between wells.

  • DFP Volatilization: DFP can vaporize and contaminate adjacent wells, even in covered 96-well plates.[5] This can lead to unintended exposure of control groups to DFP, resulting in effects like increased mortality or acetylcholinesterase (AChE) inhibition.[5]

Recommendations:

  • When using multi-well plates for DFP exposure, physically separate control plates from experimental plates.

  • If separation is not possible, consider a randomized experimental design where different concentrations and controls are distributed randomly across the plate rather than grouped together.

  • Ensure adequate ventilation in the experimental area to minimize the accumulation of DFP vapors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Diisopropyl fluorophosphate (DFP)?

A1: The primary mechanism of action for DFP is the irreversible inhibition of acetylcholinesterase (AChE).[5][7][8] DFP forms a stable covalent bond with the serine residue in the active site of AChE, rendering the enzyme non-functional.[7][9] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[7][10]

Q2: How can I accurately measure DFP's effect in my experiments?

A2: Due to the reactive and short-lived nature of DFP, direct measurement can be challenging. Therefore, a common and reliable surrogate marker for DFP exposure and target engagement is the measurement of acetylcholinesterase (AChE) activity.[5] A significant reduction in AChE activity in tissues like the brain or red blood cells confirms DFP exposure and its primary toxicodynamic effect.[11]

Q3: What are the key considerations when preparing DFP solutions?

A3:

  • Solvent Choice: DFP can be dissolved in various solvents, including dimethyl sulfoxide (B87167) (DMSO), isopropanol, or saline.[5][6] The choice of solvent should be based on the experimental model and administration route. Always prepare a fresh stock solution on the day of use.[5]

  • Stability: DFP is susceptible to hydrolysis in the presence of moisture. Therefore, it should be stored in a dry environment and handled with care to prevent degradation.

  • Safety Precautions: DFP is a potent neurotoxin and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from toxicological studies using DFP.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of DFP

Enzyme TargetSystemIC₅₀Reference
Acetylcholinesterase (AChE)Rat Hippocampus343 nM[10]
Acetylcholinesterase (AChE)Acute Hippocampal Slices0.8 µM[8]
Fatty Acid Amide Hydrolase (FAAH)Rat Hippocampus56 µM[10]
Monoacylglycerol Lipase (MAGL)Rat Hippocampus10 µM[10]

Table 2: In Vivo Lethal Doses (LD₅₀) of DFP in Rodents

SpeciesRoute of AdministrationLD₅₀ (mg/kg)Reference
RatOral6[7]
Rat (Male)Subcutaneous6.2[12]
Rat (Female)Subcutaneous4.4[12]
MouseNot Specified0.0027 - 6.4[4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acetylcholinesterase (AChE) Inhibition by DFP (Ellman's Assay)

This protocol is adapted for a 96-well plate format to determine the inhibitory effect of DFP on AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • This compound (DFP) stock solution

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine (ATCh) solution (10 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Add 20 µL of various concentrations of DFP working solutions to the designated wells of the 96-well plate.

    • Include control wells with 20 µL of the solvent used for DFP (for 100% enzyme activity) and blank wells with buffer instead of the enzyme.

    • Add 140 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

    • Initiate the pre-incubation by adding 20 µL of the AChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow DFP to inhibit the enzyme.[6]

  • Enzymatic Reaction and Detection:

    • Following pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.

    • To start the enzymatic reaction, add 10 µL of the 10 mM ATCh solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader.[6]

Protocol 2: DFP Administration for In Vivo Rodent Studies

This protocol provides a general guideline for subcutaneous administration of DFP in rats.

Materials:

  • This compound (DFP)

  • Sterile saline or other appropriate vehicle

  • Syringes and needles appropriate for subcutaneous injection

  • Personal Protective Equipment (PPE)

Procedure:

  • DFP Solution Preparation:

    • On the day of the experiment, prepare a fresh stock solution of DFP in the chosen vehicle. The concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the animals.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions before the experiment.

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • Administer the calculated volume of the DFP solution via subcutaneous (s.c.) injection.

    • Administer an equal volume of the vehicle to the control group.

  • Post-administration Monitoring:

    • Closely monitor the animals for signs of cholinergic toxicity, such as tremors, salivation, and seizures. The observation period will depend on the specific aims of the study.

Visualizations

DFP_Mechanism_of_Action cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicles PreSynaptic Presynaptic Neuron ACh_in_cleft PreSynaptic->ACh_in_cleft Release PostSynaptic Postsynaptic Neuron ACh_receptor ACh Receptors ACh_receptor->PostSynaptic Signal Transduction AChE Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE ACh_in_cleft->ACh_receptor Binds ACh_in_cleft->AChE Hydrolysis Accumulation ACh Accumulation ACh_in_cleft->Accumulation DFP Diisopropyl fluorophosphate (DFP) DFP->AChE Irreversible Inhibition Overstimulation Cholinergic Receptor Overstimulation Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: DFP's mechanism: irreversible inhibition of AChE.

Experimental_Workflow_Troubleshooting cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Interpretation cluster_troubleshoot Troubleshooting Points P1 Define Research Question & Hypothesis P2 Select Animal Model (Species, Strain, Sex, Age) P1->P2 P3 Prepare High-Purity DFP & Vehicle Solutions P2->P3 T1 High Variability? P2->T1 Check Model Consistency E1 Dose Administration (Standardized Procedure) P3->E1 E2 Data Collection (e.g., AChE activity, Behavior) E1->E2 E1->T1 Check Dosing Accuracy T2 Control Group Effects? E1->T2 Check for Cross- Contamination A1 Statistical Analysis E2->A1 A2 Interpret Results A1->A2 T3 Inconsistent Results? A1->T3 Review Protocol & Reagents T1->P2 Refine Model Selection T2->E1 Isolate Controls T3->P1 Re-evaluate Protocol

Caption: Troubleshooting workflow for DFP experiments.

References

Validation & Comparative

A Head-to-Head Showdown: Diisopropyl Fluorophosphate vs. PMSF for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, safeguarding proteins from degradation during experimental procedures is paramount. Serine proteases, a ubiquitous class of enzymes, are often the primary culprits behind unwanted proteolysis. Diisopropyl fluorophosphate (B79755) (DFP) and Phenylmethylsulfonyl fluoride (B91410) (PMSF) are two widely utilized irreversible inhibitors of serine proteases. This guide provides an objective, data-driven comparison of their performance to inform the selection of the most appropriate inhibitor for your specific research needs.

At a Glance: DFP vs. PMSF

Both DFP and PMSF are effective serine protease inhibitors that function by irreversibly binding to the active site serine residue of the enzyme. However, they exhibit critical differences in their potency, stability, and toxicity, which are crucial considerations for experimental design.

Mechanism of Action: Irreversible Inhibition of Serine Proteases

DFP and PMSF share a common mechanism of action. They both react with the highly reactive serine residue within the catalytic triad (B1167595) of serine proteases. This reaction results in the formation of a stable, covalent bond with the enzyme, rendering it permanently inactive.[1][2][3]

Mechanism of Irreversible Serine Protease Inhibition cluster_0 Serine Protease Active Site cluster_1 Inhibitor Active_Serine Active Site Serine (-CH₂-OH) Inactive_Enzyme Stable Covalent Adduct (Inactive Enzyme) Active_Serine->Inactive_Enzyme Covalent Modification Inhibitor DFP or PMSF Inhibitor->Inactive_Enzyme

Caption: Covalent modification of the active site serine by DFP or PMSF.

Quantitative Data Summary

ParameterDiisopropyl fluorophosphate (DFP)Phenylmethylsulfonyl fluoride (PMSF)
Typical Working Concentration 0.1 - 1 mM0.1 - 1 mM[4][5]
Aqueous Stability (Half-life) Unstable; t½ ≈ 60 minutes at pH 7.5Highly unstable; t½ ≈ 110 min at pH 7.0, 55 min at pH 7.5, and 35 min at pH 8.0 (all at 25°C)[5]
Solubility Soluble in water and organic solventsPoorly soluble in water; stock solutions typically made in anhydrous ethanol, isopropanol, or DMSO[3]
Toxicity (LD50, oral, rat) ~1.3 mg/kg150-215 mg/kg[5]

In-Depth Comparison

Potency and Specificity

Both DFP and PMSF are potent inhibitors of a broad range of serine proteases, including trypsin, chymotrypsin, and thrombin.[2][3] DFP is also a very potent inhibitor of acetylcholinesterase, which contributes to its high toxicity.[2] While both are considered broad-spectrum serine protease inhibitors, some evidence suggests PMSF may not inhibit all serine proteases.[5]

Stability in Aqueous Solutions

A critical difference between the two inhibitors is their stability in aqueous buffers. PMSF is notoriously unstable, with its half-life significantly decreasing as the pH increases.[5] This necessitates adding it to lysis buffers immediately before use. DFP is also unstable in aqueous solutions, though some sources suggest a slightly longer half-life at neutral pH compared to PMSF at slightly alkaline pH.

Toxicity and Safety

DFP is significantly more toxic than PMSF due to its potent, irreversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2] DFP is classified as a neurotoxin and requires extremely cautious handling in a fume hood with appropriate personal protective equipment (PPE). PMSF is also toxic and should be handled with care, but it is generally considered a safer alternative to DFP in a laboratory setting.[6]

Experimental Protocols

The following are generalized protocols for the use of DFP and PMSF in the preparation of cell lysates. The optimal concentration and specific procedure may need to be optimized for your specific application.

Preparation of Stock Solutions
  • DFP: Due to its high toxicity, it is often recommended to purchase DFP as a ready-made solution. If preparing from a neat liquid, it should be done in a certified chemical fume hood with extreme caution. A common stock solution is 100 mM in anhydrous isopropanol.

  • PMSF: Prepare a 100 mM stock solution by dissolving 17.42 mg of PMSF in 1 mL of anhydrous isopropanol, ethanol, or DMSO.[3] Store aliquots at -20°C.

General Protocol for Protease Inhibition in Cell Lysates

Experimental Workflow for Protease Inhibition Start Start: Cell Culture/Tissue Sample Harvest Harvest Cells/Tissue Start->Harvest Wash Wash with Cold PBS Harvest->Wash Prepare_Lysis_Buffer Prepare Lysis Buffer Wash->Prepare_Lysis_Buffer Add_Inhibitor Add DFP or PMSF to Lysis Buffer (Immediately Before Use) Prepare_Lysis_Buffer->Add_Inhibitor Lyse Lyse Cells/Tissue on Ice Add_Inhibitor->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant (Lysate) Centrifuge->Collect Downstream Downstream Applications (e.g., Western Blot, IP) Collect->Downstream

Caption: A typical workflow for protein extraction using DFP or PMSF.

  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40) and keep it on ice.

  • Add Inhibitor: Immediately before lysing your cells or tissue, add the DFP or PMSF stock solution to the chilled lysis buffer to achieve the desired final concentration (typically 0.1-1 mM). For example, add 10 µL of a 100 mM stock solution to 1 mL of lysis buffer for a final concentration of 1 mM.

  • Cell Lysis: Resuspend the cell pellet or homogenized tissue in the lysis buffer containing the inhibitor.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Downstream Analysis: Proceed with your downstream applications, such as protein quantification, SDS-PAGE, and Western blotting.

Signaling Pathways and Protease Inhibition

Serine proteases are involved in a multitude of cellular signaling pathways, including apoptosis, cell cycle regulation, and inflammation. By inhibiting these proteases, researchers can effectively "freeze" the cellular state at the time of lysis, allowing for a more accurate analysis of protein expression and post-translational modifications.

Impact of Protease Inhibition on Signaling Pathway Analysis Cell_Lysis Cell Lysis Protease_Release Release of Endogenous Serine Proteases Cell_Lysis->Protease_Release Protein_Degradation Degradation of Signaling Proteins Protease_Release->Protein_Degradation Inhibitor_Addition Addition of DFP or PMSF Protease_Release->Inhibitor_Addition Altered_Results Altered Experimental Results Protein_Degradation->Altered_Results Protease_Inhibition Inhibition of Serine Proteases Inhibitor_Addition->Protease_Inhibition Protein_Preservation Preservation of Signaling Proteins Protease_Inhibition->Protein_Preservation Accurate_Results Accurate Experimental Results Protein_Preservation->Accurate_Results

Caption: DFP and PMSF prevent protein degradation during cell lysis.

Conclusion: Making the Right Choice

The choice between DFP and PMSF hinges on a careful consideration of experimental needs and safety protocols.

  • DFP is a highly potent serine protease inhibitor, but its extreme toxicity necessitates stringent safety measures. Its use should be restricted to situations where its high potency is absolutely required and can be handled safely.

  • PMSF is a less toxic and more commonly used alternative.[6] Its primary drawback is its instability in aqueous solutions, requiring fresh preparation and addition immediately before use. For most routine applications requiring serine protease inhibition, PMSF offers a reasonable balance of efficacy and safety.

For researchers seeking a safer and more stable alternative to both, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is another commercially available option to consider. Ultimately, the selection of a protease inhibitor should be based on a thorough risk assessment and the specific requirements of the experimental system.

References

A Comparative Guide to the Validation of Acetylcholinesterase Inhibition by Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diisopropyl fluorophosphate (B79755) (DFP) with other acetylcholinesterase (AChE) inhibitors, supported by experimental data and detailed protocols. The objective is to offer a thorough resource for the validation of AChE inhibition in research and drug development.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). This process terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh, resulting in prolonged stimulation of cholinergic receptors. This mechanism is a key therapeutic target for conditions like Alzheimer's disease and myasthenia gravis, and it is also the mode of action for various neurotoxins.

AChE inhibitors are broadly classified as reversible or irreversible, based on their interaction with the enzyme. Reversible inhibitors typically form non-covalent bonds with AChE, leading to transient inhibition. In contrast, irreversible inhibitors, such as diisopropyl fluorophosphate (DFP), form a stable covalent bond with the enzyme, causing permanent inactivation.[1][2]

This compound (DFP): An Irreversible Inhibitor

DFP is a potent organophosphorus compound that serves as a well-characterized, irreversible inhibitor of AChE.[3] It acts by covalently modifying a serine residue within the active site of the enzyme.[3] This irreversible binding makes DFP a valuable tool in neuroscience research to model cholinergic hyperstimulation and to study the consequences of permanent AChE inactivation.[3] However, its high toxicity necessitates careful handling and the use of appropriate safety measures.

Comparison of DFP with Other AChE Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of DFP and a selection of other commonly used reversible and irreversible AChE inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, including the enzyme source, substrate concentration, pH, and temperature.

InhibitorTypeTarget Enzyme SourceIC50 Value (µM)
This compound (DFP) Irreversible Rat Brain2.66 - 2.98[4]
DonepezilReversibleElectric EelVaries (nM to low µM range)[5]
RivastigmineReversibleHuman RecombinantVaries (µM range)[6]
GalantamineReversibleNot SpecifiedVaries (µM range)[7]
PhysostigmineReversibleNot SpecifiedVaries (nM to µM range)[6]
TacrineReversibleNot SpecifiedVaries (nM to µM range)
Paraoxon (B1678428)IrreversibleNot SpecifiedVaries (nM range)[5]

Mechanism of Action: Reversible vs. Irreversible Inhibition

The fundamental difference between reversible and irreversible AChE inhibitors lies in the nature of their interaction with the enzyme's active site.

InhibitionMechanisms cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition AChE_rev AChE Complex_rev AChE-Inhibitor Complex (Non-covalent) AChE_rev->Complex_rev Binding Inhibitor_rev Reversible Inhibitor Complex_rev->AChE_rev Dissociation AChE_irr AChE Complex_irr Inactivated AChE (Covalent Bond) AChE_irr->Complex_irr Covalent Bonding Inhibitor_irr DFP (Irreversible Inhibitor)

Figure 1: Mechanisms of reversible and irreversible enzyme inhibition.

Experimental Protocols

Validation of AChE Inhibition using DFP (Ellman's Method)

This protocol describes the in vitro determination of AChE inhibition by DFP using a modified Ellman's method.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • This compound (DFP)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DFP in an appropriate solvent (e.g., isopropanol) and create serial dilutions.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in phosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the various dilutions of DFP to the sample wells.

    • For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor (for 100% inhibition).

    • Add 20 µL of the AChE solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow DFP to inhibit the enzyme.

  • Enzymatic Reaction and Detection:

    • Following pre-incubation, add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each DFP concentration relative to the control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the DFP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (AChE, DFP, DTNB, ATCI) plate_setup Set up 96-well plate (Buffer, DFP/Controls) reagent_prep->plate_setup add_ache Add AChE Solution plate_setup->add_ache pre_incubation Pre-incubate (e.g., 37°C, 30 min) add_ache->pre_incubation add_dtnb_atci Add DTNB and ATCI pre_incubation->add_dtnb_atci read_absorbance Read Absorbance at 412 nm (Kinetic) add_dtnb_atci->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Figure 2: Experimental workflow for IC50 determination.

Advantages and Disadvantages of DFP in Research

Advantages:

  • Potent and Irreversible Inhibition: DFP's irreversible binding provides a stable and long-lasting inhibition of AChE, which is useful for studying the downstream effects of sustained cholinergic stimulation.

  • Well-Characterized Mechanism: The covalent modification of the active site serine is a well-understood mechanism, providing a clear basis for experimental interpretation.

  • Model for Organophosphate Toxicity: DFP is often used as a surrogate for more toxic nerve agents in a research setting to study the mechanisms of organophosphate poisoning and to test the efficacy of potential antidotes.

Disadvantages:

  • High Toxicity: DFP is a potent neurotoxin and requires stringent safety protocols for handling and disposal.[3]

  • Lack of Specificity: Besides AChE, DFP can also inhibit other serine proteases, which may lead to off-target effects in complex biological systems.

  • Limited Therapeutic Relevance: Due to its irreversible nature and high toxicity, DFP has limited direct therapeutic applications in humans, although it has been used in ophthalmology.[9]

Conclusion

The validation of acetylcholinesterase inhibition is a critical step in both fundamental neuroscience research and the development of new therapeutics. This compound, as a potent and irreversible inhibitor, serves as an important tool for these investigations. By understanding its mechanism of action and comparing its properties to other reversible and irreversible inhibitors, researchers can select the most appropriate compounds and experimental designs to address their specific scientific questions. The provided protocols and comparative data aim to facilitate this process, ensuring robust and reliable validation of acetylcholinesterase inhibition.

References

A Comparative Guide to the Cross-Reactivity of Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl fluorophosphate (B79755) (DFP) is a potent, irreversible inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE). Its high reactivity with the active site serine residue makes it a valuable tool for studying enzyme function and a model compound for understanding the toxicology of organophosphorus nerve agents. However, the utility and safety of any enzyme inhibitor are critically dependent on its specificity. This guide provides a comparative analysis of DFP's cross-reactivity with a range of enzymes, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of DFP Cross-Reactivity

The inhibitory potential of DFP extends beyond its primary target, AChE, to a variety of serine proteases and other hydrolases. The following table summarizes the inhibitory constants (IC50 and Ki) of DFP against several enzymes, providing a quantitative basis for comparing its cross-reactivity. Lower values indicate higher inhibitory potency.

Enzyme FamilyEnzymeOrganismInhibition ConstantReference
Serine Hydrolase Acetylcholinesterase (AChE)Torpedo californicaIC50 = 0.78 ± 0.01 μM[1]
Fatty Acid Amide Hydrolase (FAAH)Rat (in vitro)IC50 ≈ 10 µM (graphical estimation)[2]
Monoacylglycerol Lipase (MAGL)Rat (in vitro)IC50 ≈ 1 µM (graphical estimation)[2]
Serine Protease ChymotrypsinBovineHalf-time for inhibition (1mM DFP) = 2.8 s[3]
TrypsinBovineHalf-time for inhibition (1mM DFP) = 43 s[3]
Glutamyl endopeptidase I-Half-time for inhibition (1mM DFP) > 300 s[3]
Neutrophil ElastaseHuman-[4]
Cathepsin GHuman-[4]
Proteinase 3Human-[4]
Coagulation Factor Xa-Inhibited by DFP[5][6]
Plasmin-Inhibited by DFP[5][6]
Subtilisin-Inhibited by DFP[5][6]
Thrombin-Inhibited by DFP[5][6]
Tissue Kallikrein-Inhibited by DFP[5][6]
Other Dipeptidyl-peptidase III-Reported to be inhibited by DFP[3]

Note: Half-time for inhibition indicates the time required for 50% inhibition of the enzyme at a given inhibitor concentration. A shorter half-time signifies a faster rate of inhibition. Direct IC50 or Ki values for all listed enzymes were not consistently available in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing enzyme inhibition. Below are methodologies for determining the inhibitory activity of DFP against two common serine proteases, acetylcholinesterase and trypsin. These protocols can be adapted for other enzymes with appropriate modifications to substrates and buffer conditions.

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (0.1 M, pH 8.0).

  • Diisopropyl fluorophosphate (DFP) stock solution in isopropanol (B130326) or another suitable solvent.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of DFP dilutions in phosphate buffer from the stock solution. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer.

      • DFP solution at various concentrations (or vehicle for control).

      • AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow DFP to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add a mixture of ATCI and DTNB to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate (TNB), is formed from the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis by AChE) with DTNB.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition against the logarithm of the DFP concentration.

    • Determine the IC50 value, which is the concentration of DFP that causes 50% inhibition of AChE activity, by fitting the data to a suitable dose-response curve.

This protocol measures the inhibition of trypsin activity using a chromogenic substrate.

Materials:

  • Bovine pancreatic trypsin.

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM).

  • This compound (DFP) stock solution.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability) and then dilute it in the Tris-HCl assay buffer just before use.

    • Prepare a stock solution of BAPNA in a small amount of a suitable solvent like DMSO and then dilute it with the assay buffer.

    • Prepare a series of DFP dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer.

      • DFP solution at various concentrations (or vehicle for control).

      • Trypsin solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for the irreversible inhibition to occur.

  • Reaction Initiation and Measurement:

    • Add the BAPNA substrate solution to each well to start the reaction.

    • Measure the absorbance at 405 nm at regular intervals. The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which is yellow.

  • Data Analysis:

    • Determine the initial reaction rates from the linear increase in absorbance over time.

    • Calculate the percentage of inhibition for each DFP concentration.

    • Plot the percentage of inhibition versus DFP concentration to determine the IC50 value. For irreversible inhibitors, it is often more informative to determine the second-order rate constant of inactivation (k_inact/K_i).

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for understanding complex biological pathways and experimental designs. The following visualizations, created using the DOT language for Graphviz, illustrate the cholinergic signaling pathway targeted by DFP and a typical workflow for an enzyme inhibition experiment.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_vesicle ACh (in vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding DFP DFP DFP->AChE Irreversible Inhibition Signal Signal Transduction AChR->Signal

Caption: DFP irreversibly inhibits AChE in the synaptic cleft, leading to an accumulation of acetylcholine.

DFP_Inhibition_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, DFP dilutions) setup 2. Assay Setup in Microplate (Buffer, DFP, Enzyme) prep->setup preincubate 3. Pre-incubation (Allows DFP-Enzyme interaction) setup->preincubate initiate 4. Reaction Initiation (Add Substrate) preincubate->initiate measure 5. Kinetic Measurement (e.g., Absorbance change over time) initiate->measure analyze 6. Data Analysis (Calculate rates, % inhibition, IC50) measure->analyze

Caption: A generalized workflow for assessing the inhibitory effect of DFP on enzyme activity.

References

A Head-to-Head Showdown: Diisopropyl Fluorophosphate (DFP) vs. AEBSF for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical choice of a serine protease inhibitor, understanding the nuanced differences between available options is paramount. This guide provides a comprehensive comparison of two widely utilized irreversible inhibitors: Diisopropyl fluorophosphate (B79755) (DFP) and 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF). We delve into their efficacy, supported by experimental data, and provide detailed protocols to empower informed decisions in your research.

At a Glance: Key Performance Indicators

Both DFP and AEBSF are effective irreversible inhibitors of serine proteases, functioning by covalently modifying the active site serine residue.[1] However, they exhibit significant differences in their physicochemical properties, toxicity, and handling requirements. AEBSF, a newer generation inhibitor, is often favored for its lower toxicity and superior aqueous solubility and stability.[2][3]

PropertyDiisopropyl fluorophosphate (DFP)4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF)Advantage
Mechanism Irreversibly phosphorylates the active site serine.[4]Irreversibly sulfonylates the active site serine.[5][6]-
Toxicity Highly toxic neurotoxin (LD50 in rats is 6 mg/kg, oral).[1]Significantly lower toxicity (LD50 in mice is 76 mg/kg, intravenous).[7][8]AEBSF
Water Solubility 15.4 mg/mL[7]200 mg/mL[7][8]AEBSF
Stability in Aqueous Solution Undergoes hydrolysis.[1]More stable, especially at neutral or slightly acidic pH.[9][10]AEBSF
Typical Working Concentration 0.1 - 1.0 mM0.1 - 1.0 mM[2][5]-

Efficacy Comparison: A Quantitative Look

The efficacy of a protease inhibitor is best assessed by comparing its inactivation rate constants against a panel of relevant enzymes. The apparent second-order rate constant (kapp/[I]) provides a measure of how quickly the inhibitor inactivates the target protease.

Target ProteaseDFP (kapp/[I] in L·mol⁻¹·s⁻¹)AEBSF (kapp/[I] in L·mol⁻¹·s⁻¹)
TrypsinComparable to AEBSF14.00[6]
ChymotrypsinComparable to AEBSF18.70[6]
PlasminSlower than AEBSF0.36[6]
ThrombinSlower than AEBSF1.62[6]
Plasma KallikreinSlower than AEBSF0.68[6]
Glandular KallikreinSlower than AEBSF0.19[6]

Note: Direct side-by-side comparisons of kapp/[I] values in the same study are limited. The data presented is compiled from sources indicating relative or specific rates.

Mechanism of Action: A Tale of Two Reactions

Both inhibitors target the nucleophilic serine residue in the catalytic triad (B1167595) of serine proteases. However, the chemistry of their interaction differs, leading to the formation of distinct, stable enzyme-inhibitor complexes.

G cluster_dfp DFP Inhibition cluster_aebsf AEBSF Inhibition DFP DFP Intermediate_DFP Pentavalent Intermediate DFP->Intermediate_DFP Nucleophilic Attack Serine Active Site Serine (-OH) Serine->Intermediate_DFP Inactive_DFP Phosphorylated Enzyme (Inactive) Intermediate_DFP->Inactive_DFP Fluoride Elimination AEBSF AEBSF Inactive_AEBSF Sulfonylated Enzyme (Inactive) AEBSF->Inactive_AEBSF Sulfonylation Serine2 Active Site Serine (-OH) Serine2->Inactive_AEBSF G start Start reagents Prepare Protease, Inhibitors (DFP/AEBSF), and Substrate start->reagents plate_setup Dispense Buffer, Inhibitors, and Protease into 96-well Plate reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate read_plate Measure Absorbance Over Time add_substrate->read_plate data_analysis Calculate Reaction Velocities and Determine IC50 read_plate->data_analysis end End data_analysis->end G cluster_aebsf AEBSF cluster_pathways Cellular Processes AEBSF AEBSF Proteases Serine Proteases AEBSF->Proteases Inhibits APP APP Processing AEBSF->APP Modulates SREBP SREBP Pathway AEBSF->SREBP Modulates NADPH NADPH Oxidase AEBSF->NADPH Inhibits

References

A Comparative Guide to the Quantitative Analysis of Diisopropyl Fluorophosphate-Induced Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative methods used to analyze neuroinflammation induced by Diisopropyl fluorophosphate (B79755) (DFP), a potent organophosphate compound. By presenting supporting experimental data, detailed protocols, and visual representations of key signaling pathways, this document aims to equip researchers with the necessary information to select and implement appropriate analytical strategies for their studies.

Introduction to DFP-Induced Neuroinflammation

Diisopropyl fluorophosphate (DFP) is an irreversible acetylcholinesterase inhibitor that serves as a surrogate for more toxic nerve agents. Acute exposure to DFP can lead to status epilepticus and subsequent long-term neurological consequences, including persistent neuroinflammation. This inflammatory response in the central nervous system is characterized by the activation of glial cells, such as microglia and astrocytes, and the release of pro-inflammatory cytokines. Understanding and quantifying this neuroinflammatory process is crucial for the development of effective therapeutic interventions.

Quantitative Analysis of Glial Activation

The activation of microglia and astrocytes is a hallmark of neuroinflammation. Several biomarkers are commonly used to quantify the extent of this activation in preclinical models of DFP exposure. Ionized calcium-binding adapter molecule 1 (Iba1) is a marker for microglia, while Glial Fibrillary Acidic Protein (GFAP) is used to identify reactive astrocytes. The translocator protein (TSPO) is also upregulated in activated glial cells and can be measured in vivo using Positron Emission Tomography (PET).

Table 1: Quantitative Analysis of Glial Activation Markers Following DFP Exposure in Rodent Models

BiomarkerMethodBrain RegionTime Post-DFPObservationSpecies
Iba1 ImmunohistochemistryHippocampus24 hoursSignificant increase in Iba1-positive cell number and area.[1][2]Rat
ImmunohistochemistryHippocampus7 daysPersistent elevation of Iba1 immunoreactivity.Rat
GFAP ImmunohistochemistryHippocampus24 hoursSignificant increase in GFAP-positive area, indicating astrogliosis.[1][2]Rat
ImmunohistochemistryHippocampus7 daysSustained increase in GFAP expression.Rat
TSPO PET Imaging ([18F]DPA-714)Whole Brain24 hoursIncreased standardized uptake values (SUV) in DFP-treated animals compared to controls.[3]Rat
PET Imaging ([11C]PK11195)Brain4 daysElevated PET signal in response to intracerebral LPS, a model that mimics aspects of DFP-induced neuroinflammation.[3]Rat

Quantitative Analysis of Pro-inflammatory Cytokines

The neuroinflammatory response to DFP involves the upregulation of various pro-inflammatory cytokines. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive method for measuring changes in the mRNA expression of these cytokines in brain tissue.

Table 2: Quantitative Analysis of Pro-inflammatory Cytokine mRNA Expression Following DFP Exposure in Rodent Models

CytokineMethodBrain RegionTime Post-DFPFold Change (vs. Control)Species
IL-1β qPCRHippocampus24 hours~9-fold increase.[4]Rat
qPCRSpinal Cord-Significantly elevated.[5]Mouse
TNF-α qPCRHippocampus24 hoursSignificant increase.[6]Rat
qPCRSpinal Cord-Significantly elevated.[5]Mouse
IL-6 qPCRHippocampus24 hoursSignificant increase.[6]Rat
qPCRSpinal Cord-Significantly elevated.[5]Mouse

Experimental Protocols

Immunohistochemistry for Iba1 and GFAP

This protocol outlines the general steps for the immunohistochemical staining of Iba1 and GFAP in rodent brain sections.

  • Tissue Preparation:

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.

  • Staining Procedure:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum and 1% bovine serum albumin in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.[7]

    • Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, 1:500-1:1000; mouse anti-GFAP, 1:1000) overnight at 4°C.[8][9]

    • Wash sections in PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit, donkey anti-mouse) for 2 hours at room temperature.

    • Wash sections in PBS.

    • Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Quantification:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the number of positive cells or the percentage of stained area using image analysis software (e.g., ImageJ).

TSPO PET Imaging

This protocol provides a general workflow for in vivo imaging of TSPO in rodents.

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in a tail vein for radiotracer injection.

    • Position the animal in the PET scanner.

  • PET Scan:

    • Perform a transmission scan for attenuation correction.

    • Inject the TSPO radiotracer (e.g., [18F]DPA-714 or [11C]PK11195) intravenously.[3][10]

    • Acquire dynamic PET data for a specified duration (e.g., 60 minutes).[3]

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with an anatomical magnetic resonance imaging (MRI) scan if available.

    • Define regions of interest (ROIs) in the brain.

    • Generate time-activity curves (TACs) for each ROI.

    • Quantify radiotracer uptake using methods such as standardized uptake value (SUV) calculations or kinetic modeling to determine the distribution volume (VT).[11][12]

Quantitative Real-Time PCR (qPCR) for Cytokines

This protocol describes the steps for quantifying cytokine mRNA expression in brain tissue.

  • RNA Extraction:

    • Dissect the brain region of interest (e.g., hippocampus) and immediately freeze it in liquid nitrogen.

    • Homogenize the tissue and extract total RNA using a commercial kit.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[13]

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine (e.g., IL-1β, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).[13]

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene.[13]

Signaling Pathways in DFP-Induced Neuroinflammation

DFP-induced neuroinflammation is mediated by complex intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are key players in the production of pro-inflammatory cytokines.

DFP-Induced Neuroinflammatory Signaling

DFP_Neuroinflammation DFP DFP Exposure AChE_Inhibition AChE Inhibition DFP->AChE_Inhibition Neuronal_Activation Neuronal Hyperexcitation AChE_Inhibition->Neuronal_Activation Glial_Activation Glial Cell Activation (Microglia & Astrocytes) Neuronal_Activation->Glial_Activation p38_MAPK p38 MAPK Pathway Glial_Activation->p38_MAPK NFkB NF-κB Pathway Glial_Activation->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) p38_MAPK->Cytokines NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: DFP exposure leads to neuroinflammation through glial activation and subsequent cytokine production via the p38 MAPK and NF-κB pathways.

Experimental Workflow for Quantifying Neuroinflammation

Experimental_Workflow cluster_animal_model Animal Model cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis Animal_Exposure DFP Administration to Rodents PET_Imaging TSPO PET Imaging Animal_Exposure->PET_Imaging Tissue_Collection Brain Tissue Collection Animal_Exposure->Tissue_Collection Quantification Quantitative Analysis PET_Imaging->Quantification IHC Immunohistochemistry (Iba1, GFAP) Tissue_Collection->IHC qPCR qPCR (Cytokines) Tissue_Collection->qPCR IHC->Quantification qPCR->Quantification

Caption: Workflow for the quantitative analysis of DFP-induced neuroinflammation, from animal model to data analysis.

Comparison with an Alternative Model: Lipopolysaccharide (LPS)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used as an alternative model to study neuroinflammation.

Table 3: Comparison of DFP and LPS Models of Neuroinflammation

FeatureDFP ModelLPS Model
Mechanism of Action Irreversible acetylcholinesterase inhibition, leading to excitotoxicity and subsequent inflammation.Activation of Toll-like receptor 4 (TLR4) on immune cells, directly triggering an inflammatory cascade.[14]
Onset of Neuroinflammation Typically delayed, following seizure activity.Rapid, within hours of administration.[4]
Key Pathological Features Seizures, neurodegeneration, and chronic neuroinflammation.Sickness behavior, transient neuroinflammation.
Translational Relevance Model for organophosphate nerve agent exposure and Gulf War Illness.Model for systemic infection-induced neuroinflammation and sepsis-associated encephalopathy.[15]
Advantages Mimics a specific toxicant-induced neuroinflammatory condition with long-term consequences.Highly reproducible and well-characterized inflammatory response.
Limitations The severity of seizures can be variable, impacting the neuroinflammatory outcome.The inflammatory response is typically acute and may not fully recapitulate chronic neurodegenerative conditions.

Conclusion

The quantitative analysis of DFP-induced neuroinflammation is a multifaceted process that can be approached using a variety of techniques. Immunohistochemistry for glial markers, in vivo PET imaging of TSPO, and qPCR for pro-inflammatory cytokines each provide valuable quantitative data to characterize the inflammatory response. The choice of method will depend on the specific research question, available resources, and the desired temporal and spatial resolution. While the DFP model offers specific insights into organophosphate-induced neurotoxicity, the LPS model provides a robust and complementary tool for studying the fundamental mechanisms of neuroinflammation. By carefully selecting and applying these quantitative approaches, researchers can advance our understanding of DFP-induced neuroinflammation and accelerate the development of novel neuroprotective therapies.

References

A Researcher's Guide to Verifying Irreversible Protease Inhibition by Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics and mechanism of protease inhibitors is paramount. Diisopropyl fluorophosphate (B79755) (DFP) is a potent, irreversible inhibitor of serine proteases, and this guide provides a comprehensive comparison of its activity and outlines the experimental protocols necessary to verify its mechanism.

DFP is an organophosphorus compound that serves as a powerful tool in biochemical research for studying serine proteases.[1] Its high reactivity and covalent modification mechanism make it a benchmark for irreversible inhibition.[2][3] However, due to its toxicity, less toxic alternatives like Phenylmethylsulfonyl Fluoride (B91410) (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) are often used, though DFP remains uniquely potent against certain subclasses like neutrophil serine proteases.[1]

Mechanism of Irreversible Inhibition

DFP irreversibly inhibits serine proteases by forming a stable, covalent bond with the hydroxyl group of the active site serine residue.[4] This process, known as phosphonylation, renders the enzyme permanently inactive.[1][3] The reaction involves the nucleophilic attack of the serine hydroxyl on the electrophilic phosphorus atom of DFP, leading to the displacement of the fluoride ion.[2] Recovery of enzymatic activity after DFP inhibition is not possible through simple means like dialysis and requires de novo protein synthesis.

// Nodes Protease [label="Serine Protease\n(Active Site Ser-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DFP [label="DFP\n(Diisopropyl fluorophosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Enzyme-Inhibitor Complex\n(Initial Binding)", fillcolor="#F1F3F4", fontcolor="#202124"]; CovalentAdduct [label="Phosphonylated Enzyme\n(Inactive Covalent Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HF [label="HF", shape=plaintext, fontcolor="#202124"];

// Edges Protease -> Complex [label=" ", arrowhead=none]; DFP -> Complex [label=" "]; Complex -> CovalentAdduct [label="Nucleophilic Attack\nCovalent Bond Formation", color="#EA4335"]; CovalentAdduct -> HF [label="Release", dir=none, style=dashed]; } ddot Caption: Mechanism of serine protease inactivation by DFP.

Experimental Verification of Irreversible Inhibition

Verifying that an inhibitor acts irreversibly requires a series of experiments to distinguish it from potent, reversible inhibitors. The following protocols provide a robust workflow for confirming the irreversible nature of DFP.

1. Enzyme Activity Assay (Time-Dependence)

Irreversible inhibitors typically exhibit time-dependent inhibition. The rate of inactivation can be measured by incubating the enzyme with the inhibitor and assaying for remaining activity at various time points.

  • Objective: To demonstrate that the degree of inhibition increases with incubation time.

  • Protocol:

    • Prepare a stock solution of the target serine protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[5]

    • Prepare a stock solution of DFP. Due to its instability in aqueous solutions, fresh solutions should be prepared in an anhydrous solvent like isopropanol (B130326) or DMSO.[3]

    • Initiate the reaction by mixing the protease solution with a specific concentration of DFP. At set time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

    • Immediately dilute the aliquot into a solution containing a chromogenic or fluorogenic substrate for the protease to measure the residual enzyme activity.[6] The dilution should be large enough to prevent further significant inhibition during the assay measurement.

    • Measure the rate of substrate hydrolysis spectrophotometrically or fluorometrically.

    • Plot the percentage of remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity is indicative of irreversible inhibition.[7]

2. Dialysis or Gel Filtration Experiment (Testing for Reversibility)

A hallmark of irreversible inhibition is the inability to restore enzyme activity after removing the unbound inhibitor.

  • Objective: To demonstrate that the inhibition is not reversed by removing excess, unbound DFP.

  • Protocol:

    • Incubate the protease with a concentration of DFP sufficient to cause significant inhibition (e.g., >90%). As a control, incubate the enzyme with buffer alone.

    • After incubation, remove the excess, unbound DFP from the mixture. This can be achieved by:

      • Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes.

      • Gel Filtration Chromatography: Pass the mixture through a desalting column (e.g., PD-10) to separate the larger enzyme-inhibitor complex from the small molecule inhibitor.[8]

    • Measure the enzymatic activity of the DFP-treated sample and the control sample after the removal step.

    • If the inhibition is irreversible, the activity of the DFP-treated enzyme will not be restored.[9] In contrast, a reversible inhibitor would dissociate, leading to the recovery of enzyme activity.

3. Mass Spectrometry (Identifying the Covalent Adduct)

Mass spectrometry provides definitive evidence of irreversible inhibition by identifying the covalent modification of the active site residue.

  • Objective: To confirm the formation of a covalent adduct between DFP and the active site serine and to identify the site of modification.

  • Protocol:

    • Incubate the protease with DFP as described above.

    • Remove excess inhibitor using gel filtration or dialysis.

    • Denature the protein and digest it into smaller peptides using a specific protease like trypsin. (Note: If the target is trypsin, another protease must be used).

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • Search the MS/MS data for a peptide corresponding to the active site region with a mass shift consistent with the addition of a diisopropylphosphate (B96067) group (mass increase of 166.057 Da) to a serine residue.[11][12]

    • Specialized software can be used to identify peptides with unknown modifications, confirming the covalent adduct.[12]

// Nodes A [label="Incubate Protease\nwith DFP", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Time-Course Activity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Dialysis / Gel Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Mass Spectrometry\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Time-dependent\ninhibition observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Activity restored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Covalent adduct\ndetected at active site?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Conclusion:\nIrreversible Inhibition Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Conclusion:\nNot a classic\nirreversible inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> H [label="Yes"]; F -> H [label="No"]; G -> H [label="Yes"]; E -> I [label="No"]; F -> I [label="Yes"]; G -> I [label="No"]; } ddot Caption: Experimental workflow to confirm irreversible inhibition.

Comparison with Other Serine Protease Inhibitors

DFP is often compared to other common serine protease inhibitors. The choice of inhibitor depends on the specific application, target protease, and safety considerations.[13]

InhibitorClassMechanismPotency & SpecificityKey Considerations
DFP OrganophosphateIrreversible, CovalentVery potent inhibitor of many serine proteases.[5] Potently inhibits neutrophil serine proteases.[1]Highly toxic (neurotoxin).[5] Unstable in aqueous solutions.[3]
PMSF Sulfonyl FluorideIrreversible, CovalentLess potent than DFP. Broader reactivity.Less toxic than DFP but still hazardous. Short half-life in aqueous solutions.
AEBSF Sulfonyl FluorideIrreversible, CovalentWater-soluble and more stable than PMSF.Generally considered a safer alternative to DFP and PMSF for many applications.[1]
Aprotinin PolypeptideReversible, CompetitivePotent inhibitor of trypsin, chymotrypsin, plasmin.Natural polypeptide, can be immunogenic. Reversible nature may be desired in some applications.
Leupeptin Peptide AldehydeReversible, CompetitiveInhibits both serine and cysteine proteases.Reversible; forms a hemiacetal adduct with the active site serine.

This table summarizes general characteristics. Specific kinetic parameters (k_inact, K_i) vary significantly depending on the target protease and experimental conditions.

Conclusion

This compound is a highly effective tool for the irreversible inhibition of serine proteases. Its mechanism of action via covalent phosphonylation of the active site serine is well-established.[1][3] Verification of this irreversible activity requires a multi-faceted approach, combining time-dependent enzyme kinetics, dialysis or gel filtration to test for the restoration of activity, and mass spectrometry to provide definitive proof of the covalent adduct. While alternatives like PMSF and AEBSF offer a better safety profile for general use, DFP's high potency makes it an indispensable reagent for specific research applications, particularly in the study of neutrophil serine proteases.[1] Careful experimental design and execution are critical to accurately characterize its irreversible inhibitory properties.

References

Comparative Analysis of Diisopropyl Fluorophosphate and Sarin on Neuronal Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the effects of Diisopropyl fluorophosphate (B79755) (DFP) and Sarin (B92409) on neuronal cells. The information is based on available experimental data and aims to elucidate the similarities and differences in their mechanisms of neurotoxicity.

Diisopropyl fluorophosphate (DFP) and Sarin (GB) are highly toxic organophosphorus (OP) compounds that irreversibly inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of hypercholinergic activity that can cause seizures, respiratory distress, and death.[3] While both compounds share this primary mechanism of action, available research suggests potential differences in their broader effects on neuronal cells, particularly concerning cytotoxicity, cell death pathways, and intracellular signaling cascades. DFP is often used as a less volatile surrogate for the chemical warfare agent Sarin in research settings.[1][2]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the toxicity and effects of DFP and Sarin. It is important to note that direct in-vitro comparative studies on the same neuronal cell lines are limited in the publicly available literature.

Compound LD50 (mg/kg, i.v. in mice) ED50 for AChE Inhibition (whole brain, i.v. in mice) Reference
DFP3.40~0.65 (19% of LD50)[4]
Sarin0.109~0.041 (38% of LD50)[4]
Compound Effect on Neuronal Cells Observed Cell Death Mechanism Key Signaling Pathway Involvement
DFPNeurotoxicity, reduction of population spike area in hippocampal slices.[1][2]Early synaptic apoptosis, mediated by a caspase-dependent process.[1][2]The PI3K/AKT anti-apoptotic pathway is a target for neuroprotective agents against DFP toxicity.
SarinNeuroinflammation, neurodegeneration.[5][6]Apoptosis, potentially involving inflammasome activation.[5][6]Induction of proinflammatory cytokines (e.g., IL-1β), suggesting inflammasome and caspase involvement.[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DFP and Sarin's effects on neuronal cells are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity.

Materials:

  • 96-well microplate

  • Human recombinant acetylcholinesterase (AChE)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare dilutions of the test compounds (DFP or Sarin) in phosphate buffer.

  • In a 96-well plate, add 25 µL of the compound dilutions to the respective wells. Add 25 µL of buffer to control wells.

  • Add 50 µL of 3 mM DTNB solution to each well.

  • Add 25 µL of AChE solution (0.1 U/mL) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plate with cultured neuronal cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • Microplate reader

Procedure:

  • Plate neuronal cells in a 96-well plate and culture until they adhere and reach the desired confluency.

  • Treat the cells with various concentrations of DFP or Sarin for the desired exposure time (e.g., 24 hours). Include untreated control wells.

  • After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Leave the plate at room temperature in the dark for 2 hours, shaking gently to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cultured neuronal cells on coverslips or in a 96-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixation solution)

  • 0.2% Triton X-100 in PBS (Permeabilization solution)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • After treatment with DFP or Sarin, rinse the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[3][13][14][15][16]

Caspase Activity Assay (Colorimetric)

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Materials:

  • 96-well plate

  • Treated neuronal cell lysates

  • Lysis buffer

  • 2X Reaction Buffer

  • Caspase substrate (e.g., DEVD-pNA for caspase-3)

  • Microplate reader

Procedure:

  • Induce apoptosis in neuronal cells by treating with DFP or Sarin.

  • Lyse the cells using a chilled lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the caspase substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase activity.[17][18][19][20][21]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways affected by DFP and Sarin, and a general experimental workflow for their comparative study.

G cluster_DFP DFP-Induced Signaling cluster_Sarin Sarin-Induced Signaling DFP DFP AChE_inhibition_DFP AChE Inhibition DFP->AChE_inhibition_DFP ACh_accumulation_DFP Acetylcholine Accumulation AChE_inhibition_DFP->ACh_accumulation_DFP Muscarinic_overstimulation Muscarinic Receptor Overstimulation ACh_accumulation_DFP->Muscarinic_overstimulation Apoptosis_DFP Early Synaptic Apoptosis Muscarinic_overstimulation->Apoptosis_DFP Caspase9 Caspase-9 Activation Apoptosis_DFP->Caspase9 PI3K_AKT PI3K/AKT Pathway (Neuroprotective Target) PI3K_AKT->Apoptosis_DFP Inhibits Sarin Sarin AChE_inhibition_Sarin AChE Inhibition Sarin->AChE_inhibition_Sarin ACh_accumulation_Sarin Acetylcholine Accumulation AChE_inhibition_Sarin->ACh_accumulation_Sarin Neuroinflammation Neuroinflammation ACh_accumulation_Sarin->Neuroinflammation Inflammasome Inflammasome Activation Neuroinflammation->Inflammasome Apoptosis_Sarin Apoptosis Neuroinflammation->Apoptosis_Sarin Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Caspase1->Cytokines Cytokines->Apoptosis_Sarin

Caption: Proposed signaling pathways for DFP and Sarin neurotoxicity.

G cluster_assays Comparative Assays start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with DFP or Sarin (Dose-response and Time-course) start->treatment AChE_assay AChE Inhibition Assay treatment->AChE_assay MTT_assay Cell Viability (MTT) Assay treatment->MTT_assay TUNEL_assay Apoptosis (TUNEL) Assay treatment->TUNEL_assay Caspase_assay Caspase Activity Assay treatment->Caspase_assay data_analysis Data Analysis and Comparison (IC50, % Apoptosis, etc.) AChE_assay->data_analysis MTT_assay->data_analysis TUNEL_assay->data_analysis Caspase_assay->data_analysis

Caption: Experimental workflow for comparative analysis.

References

Assessing the Specificity of Diisopropyl Fluorophosphate as an Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of Diisopropyl fluorophosphate (B79755) (DFP) as an enzyme inhibitor. It offers a comparative analysis with alternative inhibitors for its primary targets, acetylcholinesterase and serine proteases, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate informed decisions in research and drug development.

Introduction to Diisopropyl Fluorophosphate (DFP)

This compound (DFP) is a potent, irreversible inhibitor that covalently modifies the active site serine residue of its target enzymes.[1][2] Originally developed as a nerve agent, its high toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132).[3] This leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[3] Beyond its potent anticholinesterase activity, DFP is also widely used in biochemical research as a broad-spectrum inhibitor of serine proteases, such as trypsin and chymotrypsin (B1334515).[1][3] However, its lack of specificity presents a significant challenge, leading to potential off-target effects. This guide aims to dissect the inhibitory profile of DFP and compare it with more specific alternatives.

Mechanism of Action

DFP's inhibitory action is characterized by the formation of a stable, covalent bond with the hydroxyl group of the active site serine residue in both acetylcholinesterase and serine proteases. This process, known as phosphonylation, renders the enzyme permanently inactive.[4]

Comparative Analysis: DFP vs. Alternative Inhibitors

To provide a clear comparison, the following sections present quantitative data on the inhibitory potency of DFP and its alternatives against their respective enzyme targets.

Acetylcholinesterase Inhibition

DFP is a highly potent inhibitor of acetylcholinesterase. For applications requiring more specific and reversible inhibition, particularly in a therapeutic context, compounds like Donepezil, Rivastigmine, and Galantamine are preferred alternatives.

Table 1: Comparison of IC50 Values for Acetylcholinesterase Inhibitors

InhibitorTarget EnzymeIC50 ValueNotes
This compound (DFP) Acetylcholinesterase~0.1 - 1 µMIrreversible inhibitor with high toxicity.
DonepezilAcetylcholinesterase~10 - 50 nMReversible, non-competitive inhibitor. Used in the treatment of Alzheimer's disease.
RivastigmineAcetylcholinesterase~50 - 100 nMPseudo-irreversible inhibitor. Also inhibits butyrylcholinesterase. Used for Alzheimer's and Parkinson's disease.
GalantamineAcetylcholinesterase~1 - 5 µMReversible, competitive inhibitor. Also modulates nicotinic receptors. Used for Alzheimer's disease.

Note: IC50 values can vary depending on experimental conditions. The values presented are approximate ranges based on available literature.

Serine Protease Inhibition

DFP's utility as a serine protease inhibitor is hampered by its lack of specificity and high toxicity. Phenylmethylsulfonyl fluoride (B91410) (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) are commonly used, safer, and more specific alternatives in laboratory settings.[5][6]

Table 2: Comparison of Inhibitory Activity for Serine Protease Inhibitors

InhibitorTarget EnzymeIC50 Value / Inhibition DataNotes
This compound (DFP) TrypsinPotent inhibitor (Half-time for inhibition at 1mM is 43s)[4]Broad-spectrum, irreversible inhibitor. High toxicity.
ChymotrypsinPotent inhibitor (Half-time for inhibition at 1mM is 2.8s)[4]
ThrombinPotent inhibitor
ElastasePotent inhibitor
Phenylmethylsulfonyl fluoride (PMSF) TrypsinEffective at 0.1 - 1 mMIrreversible inhibitor. Less toxic than DFP but unstable in aqueous solutions. Also inhibits chymotrypsin and thrombin.[7][8]
ChymotrypsinEffective at 0.1 - 1 mM
ThrombinEffective at 0.1 - 1 mM
ElastaseIC50 ~131 µM (for neutrophil elastase)[9]
AEBSF (Pefabloc SC) TrypsinIC50 < 15 µM[10]Irreversible inhibitor. Water-soluble, more stable, and less toxic than PMSF. Also inhibits chymotrypsin, plasmin, kallikrein, and thrombin.[11][12][13]
ChymotrypsinIC50 ~300 µM - 1 mM (in cell-based assays)[11]
ThrombinIC50 ~78 µM[12]
ElastaseIC50 ~1500 µM[12]

Note: Direct comparative IC50 values for DFP against specific serine proteases are not consistently reported in readily available literature, hence the use of half-time inhibition data. The effectiveness of PMSF is generally reported as a working concentration range.

Experimental Protocols

Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. This section details the methodologies for key assays cited in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test inhibitor (e.g., DFP) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions as described above.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of solvent (used to dissolve the inhibitor).

    • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor solution at different concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: To each well (except the blank), add 20 µL of ATCI solution and 20 µL of DTNB solution.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Serine Protease Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against serine proteases using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin)

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • Test inhibitor (e.g., DFP, PMSF, AEBSF) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffers.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Inhibitor solution at various concentrations (or solvent for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add the chromogenic substrate to each well to start the reaction.

  • Measurement: Immediately monitor the change in absorbance at the appropriate wavelength for the specific chromogenic substrate over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the assessment of DFP's inhibitory activity.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging Release Release ACh_vesicle->Release Action Potential VAChT Vesicular ACh Transporter (VAChT) ACh_cleft Acetylcholine (ACh) Release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation Receptor Cholinergic Receptor ACh_cleft->Receptor Binding AChE->Choline Recycling DFP_inhibition DFP Inhibition DFP_inhibition->AChE Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of DFP.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Control & Test Wells) prepare_reagents->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction data_acquisition Data Acquisition (Kinetic Measurement) initiate_reaction->data_acquisition data_analysis Data Analysis (Calculate % Inhibition) data_acquisition->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound is a potent, irreversible inhibitor of both acetylcholinesterase and a broad range of serine proteases. Its high reactivity and lack of specificity, coupled with its significant toxicity, limit its utility, particularly in complex biological systems or for therapeutic development. For applications requiring the inhibition of acetylcholinesterase, more specific and reversible inhibitors such as Donepezil, Rivastigmine, and Galantamine offer superior alternatives with well-established clinical safety profiles. In the context of serine protease inhibition for research purposes, PMSF and AEBSF provide safer and more manageable options, with AEBSF being particularly advantageous due to its higher stability in aqueous solutions and lower toxicity.[14][15] The choice of inhibitor should be guided by the specific experimental goals, with careful consideration of the desired specificity, reversibility, and safety profile. The data and protocols provided in this guide are intended to assist researchers in making these critical decisions.

References

Validating DFP's Mechanism: A Comparative Analysis of Atropine and Pralidoxime Antidotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of atropine (B194438) and pralidoxime (B1201516), both individually and in combination, in validating the mechanism of action of diisopropylfluorophosphate (DFP), a potent organophosphate acetylcholinesterase (AChE) inhibitor. By examining experimental data, this guide aims to offer researchers a clear understanding of how these classic antidotes substantiate our understanding of DFP-induced toxicity and the cholinergic crisis.

Unraveling the Mechanism of DFP and the Action of its Antidotes

Diisopropylfluorophosphate (DFP) exerts its toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and precipitating a cholinergic crisis. The symptoms of this crisis include, but are not limited to, excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), as well as muscle tremors, convulsions, respiratory distress, and ultimately, death.

The use of specific antidotes with well-understood mechanisms of action serves as a powerful tool to validate this proposed mechanism. Atropine, a competitive antagonist of muscarinic acetylcholine receptors, and pralidoxime, an acetylcholinesterase reactivator, are the cornerstones of therapy for organophosphate poisoning. Their differential and combined effects in experimental models of DFP poisoning provide compelling evidence for the central role of AChE inhibition and subsequent cholinergic overstimulation in DFP's toxicity.

Comparative Efficacy of Antidotes: A Data-Driven Analysis

The following tables summarize quantitative data from preclinical studies, comparing the effectiveness of no treatment, atropine alone, pralidoxime alone, and the combination of atropine and pralidoxime in mitigating the toxic effects of DFP and other organophosphates.

Table 1: Effect of Antidotes on Survival in Organophosphate-Poisoned Animals

Treatment GroupAnimal ModelOrganophosphateSurvival Rate (%)Key Findings
Saline (Control)RatDichlorvos (B1670471)0No survival without treatment.
Atropine (10 mg/kg)RatDichlorvos100Atropine alone significantly prolonged survival time and prevented death.[1]
Pralidoxime (20 mg/kg)RatDichlorvos0Pralidoxime alone did not prevent death.[1]
Atropine + PralidoximeRatDichlorvos100The combination therapy was as effective as atropine alone in preventing mortality in this model.[2][3]
Saline (Control)Guinea PigAldicarb (Carbamate)40Demonstrates baseline lethality of a cholinesterase inhibitor.
Atropine (0.4 mg/kg)Guinea PigAldicarb (Carbamate)85Atropine alone significantly improved survival.[4]
Atropine + Pralidoxime (25.7 mg/kg)Guinea PigAldicarb (Carbamate)85The addition of pralidoxime did not provide further survival benefit over atropine alone in this carbamate (B1207046) model.[4][5]

Table 2: Effect of Antidotes on Acetylcholinesterase (AChE) Activity

Treatment GroupAnimal ModelOrganophosphateAChE Reactivation (%)Key Findings
Pralidoxime (10⁻³ M)Rat Brain HomogenateSarin> 50Pralidoxime effectively reactivated AChE inhibited by various organophosphates at a high concentration in vitro.[6][7]
Pralidoxime (10⁻⁵ M)Rat Brain HomogenateSarin< 10At a therapeutically relevant concentration, pralidoxime showed poor reactivation of AChE in vitro.[6][7]
AtropineN/ADFPN/AAtropine does not reactivate AChE; it acts on muscarinic receptors.
PralidoximeRatMetamidophosNo significant normalizationPralidoxime alone did not normalize AChE activity in this in vivo model.[8]
Atropine + PralidoximeRatDichlorvosInhibition reversedThe combination of atropine and pralidoxime inhibited the suppression of serum cholinesterase levels.[2][3]

Table 3: Effect of Antidotes on Cardiorespiratory Function in Organophosphate-Poisoned Rats

Treatment GroupParameterOrganophosphateEffectKey Findings
Atropine (10 mg/kg)Heart RateDichlorvosDelayed declineAtropine significantly prolonged the time before a decline in heart rate.[1]
Pralidoxime (20 mg/kg)Heart RateDichlorvosNo significant effectPralidoxime alone did not significantly affect the decline in heart rate.[1]
Atropine (10 mg/kg)Survival TimeDichlorvosSignificantly prolongedAtropine significantly delayed the time to death compared to control and pralidoxime groups.[1]
Atropine + PralidoximeRespiratory FunctionChlorpyrifos (B1668852)Restored chemoreflex tachypneic responseThe combination of both antidotes was beneficial for respiratory system function.[9]
PralidoximeRespiratory FunctionParaoxonComplete reversal at high doseA high dose of pralidoxime alone completely reversed paraoxon-induced respiratory toxicity in mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Animal Model of Organophosphate Poisoning and Antidote Treatment

This protocol is based on a study investigating the cardiac effects of atropine and pralidoxime in rats poisoned with dichlorvos.[1]

  • Animal Subjects: Adult male Wistar rats.

  • Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Experimental Groups:

    • Group 1 (Control): Saline injection.

    • Group 2 (Atropine): Atropine (10 mg/kg) injection.

    • Group 3 (Pralidoxime): Pralidoxime mesylate (20 mg/kg) injection.

  • Poisoning: Intraperitoneal injection of dichlorvos (70 mg/kg).

  • Antidote Administration: Sixty seconds after dichlorvos injection, the respective treatment (saline, atropine, or pralidoxime) is administered intraperitoneally.

  • Monitoring: Continuous electrocardiographic (ECG) monitoring to record heart rate and other cardiac parameters. Survival time is recorded for each animal.

  • Data Analysis: Statistical analysis is performed to compare heart rate changes and survival times between the groups.

In Vitro Acetylcholinesterase Reactivation Assay

This protocol is adapted from a study evaluating the in vitro efficacy of pralidoxime.[6][7]

  • Enzyme Source: 10% (w/v) rat brain homogenate.

  • Inhibition: The brain homogenate is incubated with an organophosphate inhibitor (e.g., DFP, sarin) for 30 minutes to achieve approximately 95% inhibition of AChE activity.

  • Reactivation: Pralidoxime is added to the inhibited enzyme preparation at various concentrations (e.g., 10⁻⁵ M and 10⁻³ M) and incubated for 10 minutes.

  • AChE Activity Measurement:

    • The activity of brain AChE is measured using a potentiostatic method with acetylcholine iodide as the substrate.

    • The rate of substrate hydrolysis is determined, and the percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme.

  • Assay Conditions: The assay is performed at a constant temperature (25°C) and pH (8.0).

Visualizing the Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to visually represent the key concepts discussed in this guide.

DFP_Mechanism_Antidotes cluster_Synapse Cholinergic Synapse cluster_DFP DFP Action cluster_Antidotes Antidote Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Muscarinic & Nicotinic Receptors ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces DFP_AChE Inhibited AChE DFP DFP Receptor->DFP Cholinergic Crisis DFP->AChE Irreversibly Inhibits DFP_AChE->ACh Accumulation of ACh Reactivated_AChE Reactivated AChE Atropine Atropine Atropine->Receptor Blocks Muscarinic Receptors Pralidoxime Pralidoxime Pralidoxime->DFP_AChE Reactivates

Caption: Signaling pathway of DFP's mechanism and antidote intervention.

Experimental_Workflow start Start poisoning Induce DFP Poisoning in Animal Models start->poisoning treatment_groups Administer Treatment poisoning->treatment_groups control No Treatment (Saline) treatment_groups->control Group 1 atropine_only Atropine Alone treatment_groups->atropine_only Group 2 pralidoxime_only Pralidoxime Alone treatment_groups->pralidoxime_only Group 3 combination Atropine + Pralidoxime treatment_groups->combination Group 4 monitoring Monitor Vital Signs, Behavior, and Survival control->monitoring atropine_only->monitoring pralidoxime_only->monitoring combination->monitoring data_collection Collect Samples (Blood, Tissue) monitoring->data_collection biochemical_assays Perform Biochemical Assays (e.g., AChE Activity) data_collection->biochemical_assays data_analysis Analyze and Compare Data Across Treatment Groups biochemical_assays->data_analysis conclusion Draw Conclusions on Antidote Efficacy data_analysis->conclusion

References

Unraveling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential effects of compounds in controlled laboratory settings versus living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Diisopropyl fluorophosphate (B79755) (DFP), a potent organophosphorus compound known for its irreversible inhibition of acetylcholinesterase (AChE).

Diisopropyl fluorophosphate (DFP) serves as a valuable tool in neuroscience research and toxicology due to its well-characterized mechanism of action. By irreversibly binding to the serine active site of acetylcholinesterase, DFP leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic hyperstimulation.[1][2] This guide delves into the quantitative differences observed in its inhibitory potency, toxicity, and cellular impact between in vitro and in vivo experimental models, supported by detailed experimental protocols and visual pathway diagrams.

Quantitative Comparison of DFP Effects

The following tables summarize the key quantitative data on the effects of this compound, offering a clear comparison between in vitro and in vivo findings.

ParameterSpecies/SystemValueReference
IC50 (AChE Inhibition) Rat Brain (10S form)2.66 µM[3]
Rat Brain (4S form)2.98 µM[3]
Hippocampal Slices0.8 µM[4]
Frog Sciatic Nerve0.15 µM[2]

Table 1: In Vitro Inhibitory Potency of DFP on Acetylcholinesterase. The IC50 value represents the concentration of DFP required to inhibit 50% of the acetylcholinesterase activity.

SpeciesRoute of AdministrationValueReference
RatOral6 mg/kg[5]
RatIntraperitoneal~2-4 mg/kg[6]
Mouse (Male, C57BL/6)Intraperitoneal6.8 mg/kg[7]
Mouse (Female, C57BL/6)Intraperitoneal6.33 mg/kg[7]

Table 2: In Vivo Lethal Doses of DFP. The LD50 value represents the dose of DFP that is lethal to 50% of the tested population.

TissueTime Post-Exposure% InhibitionReference
Mouse Red Blood Cells1 hour~65%[7]
Mouse Brain1 hour~54%[7]
Mouse Red Blood Cells13 days~36%[7]
Mouse Brain13 days~17%[7]
Mouse Red Blood Cells35 days~5%[7]
Mouse Brain35 days~20%[7]

Table 3: In Vivo Acetylcholinesterase Inhibition by DFP (4.0 mg/kg in mice). This table illustrates the extent and duration of AChE inhibition in different tissues following a single in vivo dose of DFP.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the effects of DFP.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure acetylcholinesterase activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) solution

  • This compound (DFP) standard solutions

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of DFP, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DFP solution (at various concentrations), and AChE solution to the designated wells. A control well should contain the buffer and enzyme but no DFP.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow DFP to interact with the enzyme.

  • Substrate Addition: Add the ATCI solution to all wells to initiate the enzymatic reaction.

  • Colorimetric Reaction: Add the DTNB solution to all wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

  • Measurement: Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each DFP concentration compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the DFP concentration.

In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines a general workflow for assessing the neurotoxic effects of DFP in a rodent model.

Materials:

  • This compound (DFP)

  • Vehicle (e.g., saline or peanut oil)

  • Rodents (e.g., rats or mice)

  • Behavioral testing apparatus (e.g., open-field arena, passive avoidance chamber)

  • Tissue collection and processing equipment

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing and handling conditions for a sufficient period before the experiment.

  • DFP Administration: Administer DFP to the experimental group via the desired route (e.g., intraperitoneal, subcutaneous, or oral injection). The control group receives the vehicle only.

  • Behavioral Assessments: At specific time points after DFP administration, conduct behavioral tests to assess various neurological functions.

    • Open-Field Test: To evaluate locomotor activity, anxiety-like behavior, and exploration.

    • Passive Avoidance Test: To assess learning and memory.

  • Tissue Collection: At the end of the experimental period, euthanize the animals and collect tissues of interest (e.g., brain, blood).

  • Biochemical Analysis: Process the collected tissues to perform biochemical assays, such as measuring AChE activity to confirm the inhibitory effect of DFP.

  • Histopathological Analysis: Brain tissue can be processed for histological examination to identify any neuronal damage or inflammation.

  • Data Analysis: Analyze the behavioral data, biochemical measurements, and histological findings to compare the effects of DFP with the control group.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Cholinergic_Pathway_Disruption cluster_synapse Cholinergic Synapse DFP This compound (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron Cholinergic_Receptors->Postsynaptic_Neuron Signal Transduction Synaptic_Cleft->AChE Hydrolysis Synaptic_Cleft->Cholinergic_Receptors Binding Cholinergic_Crisis Cholinergic Crisis (Overstimulation) Postsynaptic_Neuron->Cholinergic_Crisis Leads to

Caption: Disruption of the cholinergic pathway by DFP.

DFP_Induced_Apoptosis DFP This compound (DFP) Cholinergic_Crisis Cholinergic Crisis (Excessive ACh) DFP->Cholinergic_Crisis Induces Neuronal_Stress Neuronal Stress & Excitotoxicity Cholinergic_Crisis->Neuronal_Stress Mitochondria Mitochondria Neuronal_Stress->Mitochondria Impacts Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Initiates Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Caption: Simplified pathway of DFP-induced neuronal apoptosis.

Discussion and Conclusion

The presented data highlights a critical distinction between the in vitro and in vivo effects of DFP. In vitro assays, such as the Ellman's method, provide precise measurements of DFP's direct inhibitory potency on acetylcholinesterase, yielding specific IC50 values. These controlled environments, however, do not account for the complex physiological processes that occur in a living organism.

In vivo studies reveal a more multifaceted picture. The LD50 values demonstrate the systemic toxicity of DFP, which is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). The data on AChE inhibition in different tissues over time underscores the dynamic nature of DFP's effects in a living system, with varying degrees and durations of inhibition observed in the brain and red blood cells. One study noted that the preferential in vivo inhibition of the 10S molecular form of AChE over the 4S form is likely due to differences in their subcellular localization and accessibility, a factor not apparent in in vitro experiments with solubilized enzymes.[7]

Furthermore, in vivo models are essential for observing the complex downstream consequences of AChE inhibition, such as neuroinflammation, cognitive deficits, and apoptosis.[5] These systemic effects are the result of intricate cellular and molecular interactions that cannot be fully replicated in vitro.

References

Navigating Cholinergic Toxicity Research: A Guide to Alternatives for Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cholinergic toxicity, the choice of an appropriate acetylcholinesterase (AChE) inhibitor is paramount. Diisopropyl fluorophosphate (B79755) (DFP) has historically been a tool in such studies, but its high toxicity and handling requirements necessitate the exploration of viable alternatives. This guide provides an objective comparison of DFP with other organophosphorus compounds, namely paraoxon (B1678428) and chlorpyrifos (B1668852) oxon, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for specific research needs.

This comprehensive guide delves into the comparative toxicity and inhibitory profiles of these compounds, offering a clear rationale for choosing an alternative to DFP. Detailed experimental protocols for key assays are provided to ensure reproducibility and accuracy in your research.

Comparative Analysis of Acetylcholinesterase Inhibitors

The primary mechanism of toxicity for DFP and its alternatives is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1][2] The potency of these compounds can be compared through their half-maximal inhibitory concentration (IC50) against AChE and their median lethal dose (LD50) in animal models.

In Vitro Potency: Acetylcholinesterase Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the reported IC50 values for DFP, paraoxon, and chlorpyrifos oxon against rat brain acetylcholinesterase.

CompoundIC50 (nM) for Rat Brain AChEReference
Diisopropyl fluorophosphate (DFP)~2,820[3]
Paraoxon81.66[4]
Chlorpyrifos Oxon8.98[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source and assay methodology.

In Vivo Toxicity: Median Lethal Dose (LD50) in Rats

The LD50 is the dose of a substance required to kill 50% of a test population. It is a standard measure of acute toxicity. The table below presents a comparison of LD50 values for DFP, paraoxon, and chlorpyrifos in rats administered via various routes.

CompoundAdministration RouteLD50 (mg/kg) in RatsReference
This compound (DFP)Intramuscular (i.m.)1.399[5]
Subcutaneous (s.c.)~7.8 (calculated from subtoxic doses)[3]
ParaoxonIntramuscular (i.m.)0.321[5]
Subcutaneous (s.c.)0.33[6]
ChlorpyrifosOral (p.o.)135-163[7]
Dermal~2000[7]

Note: The data for chlorpyrifos represents the parent compound, which is metabolized in vivo to the active inhibitor, chlorpyrifos oxon.

Experimental Protocols

To ensure the generation of reliable and comparable data, detailed and standardized experimental protocols are essential.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity by measuring the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme.[8][9][10]

Materials:

  • 0.1 M Phosphate (B84403) buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCh) solution (75 mM in deionized water)

  • Test compound (DFP, paraoxon, or chlorpyrifos oxon) at various concentrations

  • Purified acetylcholinesterase or tissue homogenate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of DTNB and ATCh on the day of the experiment.

  • Assay Setup: In each well of a 96-well plate, add:

    • 150 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of DTNB solution

    • 10 µL of the test compound solution (or vehicle for control)

    • 10 µL of the enzyme preparation

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of the ATCh solution to each well to start the enzymatic reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and plot it against the inhibitor concentration to calculate the IC50 value.

Neurobehavioral Assessment in Rodents

Studying the effects of cholinergic toxicity on the central nervous system often involves behavioral tests in animal models. The Open Field Test and the Rotarod Test are commonly used to assess locomotor activity, anxiety, and motor coordination.[11][12][13]

This test is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.[14][15][16][17]

Apparatus:

  • A square arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor is often divided into a grid of squares.

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software for data analysis.

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 30 minutes before the test.

  • Test Initiation: Gently place the rat in the center of the open field arena.

  • Recording: Record the animal's activity for a set period (e.g., 5-10 minutes).

  • Data Collection: The tracking software will record parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Number of line crossings

    • Rearing frequency (standing on hind legs)

    • Grooming behavior

  • Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.

This test assesses motor coordination and balance.[12][13][18][19][20]

Apparatus:

  • A rotating rod, often with adjustable speed. The rod is typically textured to provide grip.

  • Sensors to automatically record the time the animal stays on the rod.

Procedure:

  • Training: Acclimate the rats to the rotarod by placing them on the stationary rod for a few minutes. Then, train them at a low, constant speed for several trials over one or two days.

  • Testing:

    • Place the rat on the rotating rod.

    • Start the rotation, which can be at a constant speed or an accelerating speed.

    • Record the latency to fall from the rod.

  • Multiple Trials: Conduct multiple trials for each animal with a rest period in between.

  • Data Analysis: The average latency to fall across trials is used as the measure of motor coordination.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Cholinergic Synaptic Transmission

This diagram illustrates the key events at a cholinergic synapse, from the synthesis and release of acetylcholine to its interaction with postsynaptic receptors and subsequent breakdown by acetylcholinesterase.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis (ChAT) Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Ca2+ influx triggers vesicle fusion Action_Potential Action Potential Action_Potential->Ca_channel Depolarization AChE AChE ACh_cleft->AChE Hydrolysis ACh_receptor ACh Receptor (Nicotinic or Muscarinic) ACh_cleft->ACh_receptor Binding Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline Choline_reuptake->Choline Postsynaptic_effect Postsynaptic Effect ACh_receptor->Postsynaptic_effect Signal Transduction

Caption: Overview of Cholinergic Synaptic Transmission.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

This diagram details the molecular interaction between an organophosphate inhibitor and the active site of acetylcholinesterase, leading to the formation of a stable, inactive enzyme.[1]

AChE_Inhibition AChE_active Active AChE (Serine Hydroxyl Group) Enzyme_inhibitor_complex Reversible Enzyme- Inhibitor Complex AChE_active->Enzyme_inhibitor_complex Binding to Active Site Organophosphate Organophosphate (e.g., DFP, Paraoxon) Organophosphate->Enzyme_inhibitor_complex Phosphorylated_AChE Phosphorylated AChE (Inactive) Enzyme_inhibitor_complex->Phosphorylated_AChE Phosphorylation Aging Aging (Dealkylation) Phosphorylated_AChE->Aging Spontaneous Chemical Change Irreversible_inhibition Irreversibly Inhibited AChE Aging->Irreversible_inhibition

Caption: Organophosphate Inhibition of Acetylcholinesterase.

Experimental Workflow for In Vivo Cholinergic Toxicity Study

This flowchart outlines the typical steps involved in an in vivo study designed to assess the neurotoxicity of a cholinergic agent.

Experimental_Workflow start Start animal_acclimation Animal Acclimation (e.g., Rats) start->animal_acclimation baseline_measurements Baseline Behavioral and Physiological Measurements animal_acclimation->baseline_measurements compound_administration Compound Administration (e.g., DFP, Paraoxon) baseline_measurements->compound_administration behavioral_testing Neurobehavioral Testing (Open Field, Rotarod) compound_administration->behavioral_testing tissue_collection Tissue Collection (Brain, Blood) behavioral_testing->tissue_collection biochemical_assays Biochemical Assays (AChE Activity) tissue_collection->biochemical_assays data_analysis Data Analysis and Interpretation biochemical_assays->data_analysis end End data_analysis->end

Caption: In Vivo Cholinergic Toxicity Experimental Workflow.

References

A Cross-Species Comparative Guide to the Neurotoxicity of Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of Diisopropyl fluorophosphate (B79755) (DFP) across various animal species. DFP, an irreversible organophosphorus compound, is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its high toxicity and ability to induce delayed neuropathy make it a subject of significant interest in neurotoxicology research. This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes associated biological pathways to facilitate a comprehensive understanding of its species-specific effects.

Quantitative Neurotoxicity Data

The acute toxicity of DFP varies significantly across different species and routes of administration. The following table summarizes the median lethal dose (LD50) values, a common measure of acute toxicity, for DFP in several animal models.

SpeciesStrain/BreedRoute of AdministrationLD50Reference
Rat WistarOral6 mg/kg[1]
Rat -Intramuscular (i.m.)1.399 mg/kg
Rat -Percutaneous (p.c.)420 mg/kg
Mouse C57BL/6IbgIntraperitoneal (i.p.)6.8 mg/kg
Mouse C3H/2IbgIntraperitoneal (i.p.)7.6 mg/kg
Mouse DBA/2IbgIntraperitoneal (i.p.)8.0 mg/kg
Rabbit -Oral4 mg/kg
Dog -Subcutaneous (s.c.)3 mg/kg

Inhibition of Acetylcholinesterase (AChE)

The primary mechanism of DFP's acute toxicity is the irreversible inhibition of AChE. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SpeciesTissueIC50Reference
Rat Brain0.78 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicological studies. Below are summaries of key experimental protocols used to assess DFP neurotoxicity.

In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines a typical procedure for evaluating the acute neurotoxic effects of DFP in rats.

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley, Wistar)

  • Age: Adult (e.g., 8-10 weeks old)

  • Sex: Typically male, though studies on sex differences exist.

2. DFP Administration:

  • DFP is dissolved in a suitable vehicle, such as saline or peanut oil.

  • Administration is performed via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage). Doses are selected based on the specific research question and may range from sublethal to lethal concentrations.

3. Neurobehavioral Assessment:

  • A functional observational battery (FOB) is often employed to assess a range of neurological functions.

  • Observations include:

    • Home cage observations: Posture, activity level, and general appearance.

    • Open field assessment: Locomotor activity, rearing, grooming, and signs of cholinergic toxicity (e.g., tremors, salivation, lacrimation).

    • Sensorimotor tests: Grip strength, landing foot splay, and righting reflex.

    • Autonomic function: Body temperature, pupillary response.

  • Assessments are typically conducted at baseline and at various time points post-DFP administration (e.g., 1, 4, 24, and 48 hours).

4. Biochemical Analysis:

  • At the end of the observation period, animals are euthanized, and brain tissue is collected.

  • Brain regions of interest (e.g., cortex, hippocampus, striatum) are dissected.

  • AChE activity is measured using the Ellman assay (see protocol below).

5. Histopathological Examination:

  • Brain tissue is fixed, sectioned, and stained (e.g., with Fluoro-Jade for detecting degenerating neurons) to assess for neuronal damage.

Induction and Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens

The adult hen is the primary animal model for studying OPIDN, a delayed neurotoxic effect of some organophosphates.

1. Animal Model:

  • Species: Domestic hen (Gallus gallus domesticus)

  • Age: Adult (at least 1 year old)

2. DFP Administration:

  • A single dose of DFP (e.g., 1.7 mg/kg, subcutaneous) is administered.[2]

  • To manage acute cholinergic effects, atropine (B194438) sulfate (B86663) (e.g., 10 mg/kg, intramuscular) is often co-administered.

3. Clinical Assessment:

  • Hens are observed daily for a period of at least 21 days for the onset of neurological signs.

  • A clinical scoring system is used to grade the severity of ataxia and paralysis. Scores typically range from 0 (normal gait) to 8 (complete paralysis).

4. Histopathological Analysis:

  • At the end of the observation period, hens are euthanized, and tissues from the central and peripheral nervous systems are collected.

  • Spinal cord and peripheral nerves are examined for axonal degeneration and demyelination.

Acetylcholinesterase (AChE) Activity Measurement (Ellman Assay)

The Ellman assay is a widely used, simple, and rapid colorimetric method for determining AChE activity.

1. Principle:

  • Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate.

  • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

2. Reagents:

  • 0.1 M Phosphate (B84403) buffer (pH 8.0)

  • 10 mM DTNB solution

  • 75 mM Acetylthiocholine iodide (ATCI) solution

  • Tissue homogenate or enzyme preparation

3. Procedure (96-well plate format):

  • To each well, add:

    • 200 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 20 µL of tissue homogenate/enzyme solution

  • Incubate at room temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • The rate of change in absorbance is directly proportional to the AChE activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in DFP neurotoxicity can aid in understanding its mechanisms of action and the experimental approaches used to study them.

DFP_Cholinergic_Toxicity cluster_Synapse Cholinergic Synapse cluster_Effects Neurotoxic Effects DFP Diisopropyl fluorophosphate (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Blocked) ACh_Receptor Postsynaptic Acetylcholine Receptor ACh->ACh_Receptor Binding Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Continuous Stimulation Cholinergic_Crisis Cholinergic Crisis (e.g., tremors, seizures, respiratory distress) Postsynaptic_Neuron->Cholinergic_Crisis Neuronal_Excitotoxicity Neuronal Excitotoxicity Postsynaptic_Neuron->Neuronal_Excitotoxicity Neuronal_Damage Neuronal Damage & Cell Death Neuronal_Excitotoxicity->Neuronal_Damage

Mechanism of DFP-induced acute cholinergic neurotoxicity.

Proposed pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Experimental_Workflow Animal_Selection Animal Selection (e.g., Rat, Hen) DFP_Admin DFP Administration (Dose, Route) Animal_Selection->DFP_Admin Behavioral_Assessment Neurobehavioral Assessment (FOB) DFP_Admin->Behavioral_Assessment Acute Studies Clinical_Scoring Clinical Scoring (OPIDN) DFP_Admin->Clinical_Scoring Delayed Neuropathy Studies Tissue_Collection Tissue Collection (Brain, Nerves) Behavioral_Assessment->Tissue_Collection Clinical_Scoring->Tissue_Collection Biochemical_Analysis Biochemical Analysis (AChE Assay) Tissue_Collection->Biochemical_Analysis Histopathology Histopathological Examination Tissue_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

General experimental workflow for assessing DFP neurotoxicity.

Cross-Species Comparison and Conclusion

The available data indicate that the acute toxicity of DFP, as measured by LD50 values, is highest (i.e., most toxic) via intramuscular and intraperitoneal routes and significantly lower via the percutaneous route. Rodents, particularly mice, appear to be slightly more resistant to the lethal effects of DFP compared to rats and rabbits on a mg/kg basis. It is important to note that these values can be influenced by factors such as the specific strain, age, and sex of the animals, as well as the vehicle used for DFP administration.

The hen remains the gold standard for studying OPIDN due to its high sensitivity to this delayed neurotoxic effect. Rodents are less susceptible to OPIDN, making them a less suitable model for this specific endpoint.

The primary mechanism of acute DFP neurotoxicity, AChE inhibition, is conserved across species. However, differences in the metabolism and detoxification of DFP, as well as variations in the structure and function of AChE and other potential targets, likely contribute to the observed species-specific differences in toxicity.

Further research is needed to fill the gaps in our understanding of DFP neurotoxicity, particularly in non-human primates, to better extrapolate these findings to human health risk assessment. Standardized protocols and the reporting of detailed experimental parameters are essential for improving the cross-species comparability of neurotoxicity studies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Diisopropyl Fluorophosphate (DFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Diisopropyl fluorophosphate (B79755) (DFP) is a highly toxic organophosphorus compound and a potent enzyme inhibitor, necessitating stringent safety and disposal protocols.[1] Adherence to these guidelines is critical to ensure the safety of researchers and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of DFP, including procedures for both bulk quantities and contaminated materials.

I. Immediate Safety and Handling Precautions

Due to its high toxicity, all handling of DFP must be conducted within a certified chemical fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) is recommended. If a canister gas mask is used, the canister must be disposed of after a single use.[2]

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Impervious gloves must be worn. Consult glove manufacturer compatibility charts for organophosphates.

  • Body Protection: A long-sleeved lab coat or coveralls with tight-fitting cuffs, along with impervious sleeves and boots, should be worn.[2]

It is highly advisable to have a similarly attired assistant present during any procedure involving DFP in case of an emergency.[2] A physician should be alerted beforehand, and antidotes such as atropine (B194438) sulfate (B86663) and 2-PAM (2-pyridinealdoxime methiodide) should be readily available.[2]

II. Step-by-Step Disposal Protocol for DFP

The primary method for the disposal of DFP is through chemical degradation via hydrolysis. Alkaline hydrolysis is an effective and widely recommended method.

A. Disposal of Liquid DFP (Bulk and Solutions):

  • Preparation: In a designated chemical fume hood, prepare a large excess of either a 1 M sodium hydroxide (B78521) (NaOH) solution or a 2% NaOH solution in a suitable chemical waste container.[1][2]

  • Addition of DFP: Slowly and carefully add the DFP waste to the NaOH solution.

  • Hydrolysis: Securely cap the container and allow it to stand for a minimum of 48 hours to ensure complete hydrolysis. The pH of the solution should be maintained above 9.[2]

  • Neutralization: After the 48-hour hydrolysis period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).

  • Final Disposal: Once neutralized, the solution can be flushed down the drain with copious amounts of water, in accordance with federal, state, and local regulations.[2]

B. Disposal of DFP-Contaminated Solid Waste (e.g., pipette tips, gloves, absorbent materials):

  • Segregation: All solid waste contaminated with DFP should be segregated from other laboratory waste.

  • Decontamination: Immerse the contaminated items in a bath of 2% aqueous NaOH solution within a chemical fume hood. Allow the items to soak for at least 48 hours.[2]

  • Disposal: After decontamination, the solid waste can be disposed of as regular hazardous waste, following institutional guidelines.

C. Spill Management:

  • Evacuation: Immediately clear the area of all personnel.

  • Personal Protection: Don the appropriate PPE, including a self-contained breathing apparatus, before re-entering the spill area.[2]

  • Containment and Absorption: Cover the spill with an absorbent material such as vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material.

  • Inactivation: Mix the collected material with dry caustics (e.g., soda ash or calcium oxide).[2]

  • Packaging and Disposal: Wrap the mixture in paper and place it in a designated hazardous waste container for incineration.[2]

III. Quantitative Data for DFP Disposal

ParameterValueSource
Hydrolysis Agent 1 M Sodium Hydroxide (NaOH) or 2% Sodium Hydroxide (NaOH)[1][2]
Reaction Time Minimum 48 hours[2]
pH for Hydrolysis > 9[2]
Final pH (Post-Neutralization) 6.0 - 8.0
DFP Concentration in DMF Solution for Degradation 200 mM[1]
DFP Concentration in Aqueous Buffers for Degradation 10 mM[1]

IV. Experimental Protocol: Enzymatic Assay for DFP Degradation Verification

To confirm the complete degradation of DFP, an enzymatic assay using chymotrypsin (B1334515) can be performed as described by Lunn and Sansone (1994).[1] This assay indirectly measures the presence of active DFP.

Materials:

  • α-Chymotrypsin solution

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate solution

  • Tris buffer (pH 7.8)

  • Sample of the neutralized DFP waste solution

  • UV-Vis Spectrophotometer

Procedure:

  • A solution of α-chymotrypsin is incubated with an aliquot of the neutralized waste solution.

  • If active DFP is present, it will inhibit the chymotrypsin.

  • The substrate, BTEE, is added to the mixture.

  • The activity of chymotrypsin is measured by monitoring the rate of hydrolysis of BTEE, which can be followed by an increase in absorbance at a specific wavelength using a spectrophotometer.

  • A control reaction with uninhibited chymotrypsin is run in parallel.

  • Complete degradation of DFP is confirmed if the chymotrypsin activity in the sample treated with the waste solution is not significantly different from the control.

V. Visual Workflow for DFP Disposal

DFP_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Management prep_solution Prepare 1M or 2% NaOH Solution add_dfp Add DFP Waste to NaOH prep_solution->add_dfp hydrolysis Allow 48h for Hydrolysis (pH > 9) add_dfp->hydrolysis neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize final_disposal Flush with Copious Water neutralize->final_disposal end_liquid End Liquid Disposal final_disposal->end_liquid absorb_spill Absorb Spill with Vermiculite mix_caustic Mix with Dry Caustics absorb_spill->mix_caustic incinerate Dispose via Incineration mix_caustic->incinerate end_spill End Spill Cleanup incinerate->end_spill start Start DFP Disposal start->prep_solution start->absorb_spill

Caption: Logical workflow for the proper disposal of liquid DFP and spill management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.